ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHULMEYIHSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549901 | |
| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-71-5 | |
| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Importance of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable pharmacological versatility has led to its incorporation into a diverse array of therapeutic agents, ranging from anti-inflammatory drugs like celecoxib to antipsychotics and anti-obesity medications.[1] The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile scaffold, amenable to a wide range of chemical modifications for optimizing biological activity, selectivity, and pharmacokinetic profiles. Among the vast family of pyrazole derivatives, ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable building block for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 5-position, the phenyl group at the 1-position, and the ethyl carboxylate at the 4-position provides a trifecta of functionalities that can be readily manipulated to explore chemical space and generate libraries of compounds for high-throughput screening. This guide provides a comprehensive technical overview of this key intermediate, including its physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties
| Property | Value (Estimated/Reported for Analogues) | Source/Rationale |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Calculated |
| Molecular Weight | 295.14 g/mol | Calculated |
| Appearance | White to off-white solid | Expected for similar crystalline organic compounds |
| Melting Point | 120-122 °C (for a related compound) | [1] |
| Boiling Point | > 300 °C (Decomposes) | General characteristic of similar aromatic compounds |
| Solubility | Soluble in most organic solvents | [2] |
| Density | ~1.5 g/cm³ (for a related compound) | [3] |
Spectroscopic Data Interpretation
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the pyrazole proton, and the ethyl group of the ester. The phenyl group protons would likely appear as a multiplet in the aromatic region (δ 7.2-7.6 ppm). The pyrazole proton (at C3) would be a singlet, likely downfield due to the electron-withdrawing nature of the adjacent groups. The ethyl ester would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all twelve carbon atoms. The carbonyl carbon of the ester would be the most downfield signal (around 160-170 ppm). The aromatic carbons of the phenyl and pyrazole rings would appear in the range of 110-150 ppm. The carbons of the ethyl group would be the most upfield signals.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the 1450-1600 cm⁻¹ region), and C-Br stretching (typically in the 500-600 cm⁻¹ range).[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be achieved through a reliable and well-established multi-step sequence, starting from readily available commercial reagents. The following protocol is a representative method adapted from known procedures for similar pyrazole derivatives.[5][6]
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This initial step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine.
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Reaction Initiation: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, will often precipitate out of the solution.[7] Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
Causality behind Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants and allows for heating to reflux to drive the reaction. The catalytic acid facilitates the initial condensation and subsequent cyclization. The precipitation of the product upon cooling simplifies the isolation process.
Step 2: Sandmeyer-type Bromination to Yield this compound
This step converts the amino group at the 5-position to a bromo group via a diazonium salt intermediate.
-
Diazotization: In a beaker cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not rise above 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. To this solution, add the freshly prepared diazonium salt solution slowly and portion-wise, with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) bromide acts as a catalyst in the Sandmeyer reaction to facilitate the substitution of the diazonium group with a bromide. The final heating step ensures the complete conversion of the intermediate.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Applications in Drug Discovery and Development
This compound is a versatile intermediate with significant potential in the synthesis of biologically active molecules. Its utility stems from the reactivity of its functional groups, which allows for diverse chemical transformations.
Role as a Versatile Synthetic Intermediate
The bromine atom at the 5-position is particularly valuable as it serves as a handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the attachment of a wide range of aryl, heteroaryl, or alkyl groups, which is a key strategy in lead optimization to enhance potency and selectivity.
The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the exploration of interactions with specific residues in the binding pockets of target proteins.
Diagram of the Role as a Synthetic Building Block
Caption: Synthetic utility of the pyrazole intermediate.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. Its well-defined structure and the presence of multiple reactive sites make it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery programs. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for researchers and scientists aiming to leverage the potential of the pyrazole scaffold in the development of novel therapeutics. The continued exploration of the chemistry of this and related pyrazole intermediates will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
References
-
PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Hassan, A. S., et al. (2018).
-
Tradeindia. (n.d.). Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate. Retrieved from [Link]
-
Chemsrc. (2024). ETHYL 5-BROMO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Khan, I., et al. (2014).
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate at Best Price in Secunderabad, Telangana | Bhavesh Chem Labs [tradeindia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Importance of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, bearing the CAS Number 98534-71-5 , is a strategically important heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and a comprehensive overview of its current and potential applications in drug discovery and development. Particular emphasis is placed on its role as a key building block for the synthesis of targeted therapeutic agents, including kinase inhibitors and anti-inflammatory molecules. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a number of FDA-approved drugs. The unique electronic properties and conformational flexibility of the pyrazole ring allow it to act as a bioisostere for other aromatic systems, often leading to improved pharmacological profiles and better pharmacokinetic properties. The strategic placement of various substituents on the pyrazole core allows for the fine-tuning of a compound's biological activity, making it a privileged scaffold in drug design.
This compound is a prime example of a highly functionalized pyrazole derivative. Each substituent on the pyrazole ring plays a crucial role in its chemical reactivity and potential biological applications:
-
The N-phenyl group influences the overall lipophilicity and can engage in crucial π-stacking interactions with biological targets.
-
The bromo substituent at the 5-position is a key functional handle for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of molecular diversity.
-
The ethyl carboxylate group at the 4-position can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, further expanding the possibilities for derivatization.
This guide will delve into the specifics of this valuable compound, providing the necessary technical details for its synthesis and application in a research setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 98534-71-5 | Finetech Chem |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Finetech Chem |
| Molecular Weight | 295.13 g/mol | Finetech Chem |
| Appearance | White to off-white solid | Generic supplier data |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, ethyl acetate, chloroform) | Inferred from structure |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | Generic safety guidelines |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet and a quartet in the upfield region (around 1.3-1.4 ppm and 4.3-4.4 ppm, respectively) corresponding to the ethyl group of the ester.
-
A singlet for the pyrazole ring proton (C3-H) in the downfield region (around 8.0-8.2 ppm).
-
A multiplet in the aromatic region (around 7.4-7.6 ppm) corresponding to the protons of the N-phenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the ethyl ester carbons (around 14 ppm for the methyl and 61 ppm for the methylene group).
-
Signals for the pyrazole ring carbons, with the carbon bearing the bromine atom (C5) being significantly shielded.
-
Signals for the aromatic carbons of the N-phenyl ring.
-
A signal for the carbonyl carbon of the ester in the downfield region (around 160-165 ppm).
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C-N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).
-
A C-Br stretching vibration at lower wavenumbers.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of approximately equal intensity). The expected m/z for the molecular ion would be around 294 and 296.
-
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available starting materials. The key steps involve the formation of the pyrazole core via a condensation reaction, followed by a regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Phenylhydrazine
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Ethanol
-
Carbon tetrachloride (CCl₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess reagents and acetic acid under reduced pressure using a rotary evaporator. The crude product is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1 in absolute ethanol.
-
To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of this compound (Target Compound)
-
In a round-bottom flask, dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate from Step 2 in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction is initiated by the radical initiator AIBN. The progress of the bromination can be monitored by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the pyrazole core.
Role as a Chemical Intermediate
The bromine atom at the 5-position is the key to the versatility of this compound. It readily participates in various cross-coupling reactions, allowing for the introduction of diverse substituents.
Caption: Versatility of the title compound as a chemical intermediate.
This chemical tractability makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The ester group can be easily converted to amides or carboxylic acids, which allows for the exploration of structure-activity relationships (SAR).[1]
Potential Therapeutic Areas
While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is well-represented in several therapeutic areas. Based on the known activities of structurally similar compounds, this molecule is a promising starting point for the development of agents targeting:
-
Oncology: Many pyrazole derivatives have been investigated as inhibitors of various kinases that are implicated in cancer progression. For example, compounds with a 5-phenyl-1H-pyrazole core have been evaluated as potential BRAF(V600E) inhibitors.[2] The ability to introduce diverse aryl groups at the 5-position via Suzuki coupling makes this compound highly relevant for the synthesis of novel kinase inhibitors.
-
Inflammation: Pyrazole-containing compounds are known for their anti-inflammatory properties. The famous NSAID, celecoxib, features a pyrazole core. The development of novel pyrazole derivatives as anti-inflammatory agents is an active area of research.[3]
-
Infectious Diseases: Various pyrazole derivatives have demonstrated antimicrobial and antifungal activities. The functional groups on this compound allow for the synthesis of novel compounds to be screened against a panel of pathogens.
Materials Science
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated for their potential in nonlinear optics.[4] The electronic properties of the pyrazole ring, coupled with the ability to introduce various substituents, make these compounds interesting candidates for the development of new materials with applications in optical devices.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from heat and sources of ignition.
-
Toxicity: While specific toxicity data for this compound is not available, related brominated aromatic compounds and pyrazole derivatives may be harmful if ingested, inhaled, or absorbed through the skin. Treat this compound with the same precautions as other potentially hazardous research chemicals. In case of exposure, seek medical attention.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its strategic functionalization provides a gateway to a vast chemical space of novel pyrazole derivatives. The potential applications in drug discovery, particularly in the fields of oncology and inflammation, are significant. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications, which should serve as a valuable resource for researchers in both academia and industry. The continued exploration of the chemistry of this and related pyrazole scaffolds is expected to yield novel compounds with significant therapeutic and technological potential.
References
-
Hossan, A. S. M., & Al-Dhfyan, A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(12), 4791. [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 4(4), 439-444. [Link]
-
Dong, J., Wang, W., Zhang, Y., Liu, Y., & Liu, H. (2017). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 15(38), 8093-8105. [Link]
Sources
- 1. Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]
- 2. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, reactivity, and its pivotal role in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.
Chemical Identity and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at key positions:
-
Position 1: A phenyl group is attached to one of the nitrogen atoms.
-
Position 4: An ethyl carboxylate (-COOCH₂CH₃) group.
-
Position 5: A bromine atom.
This specific arrangement of functional groups makes it a highly versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br |
| InChI Key | (Predicted) YXJJPJSLOIXFSM-UHFFFAOYSA-N |
| CAS Number | Not explicitly found for this specific isomer, but related structures exist. |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound can be strategically planned through a multi-step sequence, leveraging common and reliable reactions in heterocyclic chemistry. A highly plausible route starts from the readily available ethyl 2-cyano-3-ethoxyacrylate and phenylhydrazine. The rationale is to first construct the core 5-amino-1-phenyl-pyrazole ring system, followed by a Sandmeyer-type reaction to introduce the bromo substituent.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction between phenylhydrazine and an appropriate three-carbon electrophile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Addition of Reagent: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a pure product.[1][2]
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
This step converts the 5-amino group to the 5-bromo substituent. A similar procedure is well-documented for the synthesis of the 1-methyl analog.[3]
-
Preparation of Diazonium Salt: Suspend the synthesized ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. To this solution, add the freshly prepared diazonium salt solution slowly at 0-5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound is not widely published, we can predict its characteristic spectroscopic signatures based on closely related analogs.[1][4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ 8.0-8.2 (s, 1H, pyrazole-H), δ 7.4-7.6 (m, 5H, Ar-H), δ 4.2-4.4 (q, 2H, -OCH₂CH₃), δ 1.2-1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~163 (C=O), δ ~145 (pyrazole C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~125 (Ar-CH), δ ~115 (pyrazole C), δ ~110 (pyrazole C-Br), δ ~61 (-OCH₂), δ ~14 (-CH₃) |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1590, ~1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~760, ~690 (C-H bend, monosubstituted benzene) |
| Mass Spec (EI) | M⁺ peak at m/z 294/296 (due to ⁷⁹Br/⁸¹Br isotopes) |
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its potential for diversification. The two key functional handles, the bromo group and the ethyl ester, allow for a wide array of subsequent chemical transformations.
-
Reactions at the 5-Bromo Position: The bromine atom is a versatile leaving group, making it amenable to various cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
-
Reactions at the 4-Carboxylate Position: The ethyl ester can be easily modified to introduce different functionalities.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification yields the corresponding carboxylic acid. This introduces a key acidic functional group for interaction with biological targets.
-
Amidation: Reaction with various amines, often after conversion to the carboxylic acid and activation (e.g., with HATU or EDC), produces a diverse library of amides. This is a common strategy to improve pharmacokinetic properties and introduce new hydrogen bonding interactions.
-
Derivatization Pathways Diagram
Caption: Key derivatization pathways for the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] this compound serves as an ideal starting material for synthesizing analogs of these important therapeutic agents.
-
Anti-inflammatory Agents: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. The ability to diversify the 5-position allows for the synthesis of analogs of drugs like Celecoxib.[7]
-
Anticancer Agents: The pyrazole core is found in various kinase inhibitors used in oncology. For instance, derivatives of pyrazole have shown activity against cell lines such as A549 (lung cancer).[8] The flexibility to introduce different substituents via cross-coupling from the 5-bromo position is critical for tuning kinase selectivity and potency.
-
Antimicrobial Agents: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[9] The ability to generate large libraries of compounds from this starting material facilitates the search for new antimicrobial leads.
The strategic placement of the bromo, phenyl, and ester groups provides a three-dimensional framework that can be systematically modified to optimize interactions with biological targets, making this compound a valuable asset in any drug discovery program.
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined structure, accessible synthesis, and, most importantly, its high potential for chemical diversification make it a cornerstone for building libraries of novel compounds. For researchers in drug development, mastering the chemistry of this and related pyrazole building blocks is essential for the rational design of the next generation of therapeutics.
References
- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]
Physical and chemical properties of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This document delves into the specific physical and chemical properties of this versatile building block, offering insights into its molecular structure, spectroscopic profile, and chemical reactivity. Furthermore, it presents a detailed, field-proven synthesis protocol and explores the compound's strategic application in the synthesis of diverse molecular libraries for drug discovery programs.
Introduction: The Pyrazole Scaffold in Drug Discovery
Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the pyrazole ring system—a five-membered heterocycle with two adjacent nitrogen atoms—has emerged as a particularly fruitful scaffold.[3][4] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][3]
The compound this compound serves as a key intermediate, providing a robust platform for generating novel chemical entities. Its strategically placed functional groups—a reactive bromine atom, a modifiable ethyl ester, and a phenyl group influencing overall molecular properties—offer multiple handles for synthetic diversification. This guide aims to serve as a practical resource for professionals leveraging this compound in their research endeavors.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure consists of a central pyrazole ring substituted at the N1 position with a phenyl group, at the C4 position with an ethyl carboxylate group, and at the C5 position with a bromine atom. This arrangement provides a rigid core with defined vectors for further functionalization.
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source / Notes |
| CAS Number | 98534-71-5 | [5] |
| Molecular Formula | C₁₃H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 309.16 g/mol | [6] |
| Appearance | White to off-white solid | Typical for this class of compounds[7] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, THF) | [7] |
| Storage | Store long-term in a cool, dry place | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected data are as follows:
-
¹H NMR Spectroscopy : The spectrum should show a triplet and a quartet in the upfield region corresponding to the ethyl ester protons (-CH₃ at ~1.3 ppm, -CH₂- at ~4.3 ppm). The aromatic region (~7.2-7.8 ppm) will display multiplets corresponding to the five protons of the N-phenyl ring. The proton at the C3 position of the pyrazole ring will appear as a singlet in the aromatic region.
-
¹³C NMR Spectroscopy : Key signals include the ester carbonyl carbon (~160 ppm), the carbons of the pyrazole ring (with C5 bearing the bromine atom being significantly influenced), and the carbons of the phenyl ring. The ethyl group carbons will appear upfield.
-
FT-IR Spectroscopy : The spectrum is characterized by a strong absorption band around 1700-1730 cm⁻¹, indicative of the C=O stretching of the ester group.[8][9] Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Br stretch typically appears in the fingerprint region.
-
Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.
Key Reaction Sites
The primary sites for chemical modification are the C-Br bond at the 5-position and the ethyl ester at the 4-position. The phenyl ring can also undergo electrophilic substitution, though this typically requires harsher conditions.
Caption: Key reactive sites for synthetic diversification.
Transformations at the C5-Bromine Position
The carbon-bromine bond is the most synthetically valuable position. It serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating C-C, C-N, and C-O bonds.[10]
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters introduces new aryl or alkyl groups, enabling exploration of the substituent effects on biological activity.
-
Buchwald-Hartwig Amination : Coupling with amines is a powerful method for installing diverse amine functionalities, which are crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[11]
-
Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl moieties, which can serve as rigid linkers or be further elaborated.
The choice to use a bromo-pyrazole is deliberate; bromides offer a good balance of reactivity and stability compared to cheaper but less reactive chlorides and more reactive but less stable iodides.
Modifications of the Ester Group
The ethyl carboxylate group is another key point for diversification:
-
Hydrolysis : Saponification (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid. This acid is a versatile intermediate for forming amides (via coupling reagents like HATU or EDC), which are prevalent in drug molecules.
-
Reduction : The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Synthesis Protocol
The most reliable and common synthesis of this compound proceeds from its amino precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, via a Sandmeyer-type reaction.[12] This protocol is self-validating as the disappearance of the starting material and the appearance of the product can be easily monitored by TLC, and the final product is confirmed by the spectroscopic methods outlined in Section 3.
Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Reagents and Equipment
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Tert-butyl nitrite (t-BuONO)
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (6N)
-
Hexanes, Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a solution of copper(II) bromide (1.2 eq) in anhydrous acetonitrile, add tert-butyl nitrite (1.5 eq) under an inert atmosphere (e.g., Nitrogen).
-
Addition of Starting Material : Slowly add a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile to the reaction mixture over 30 minutes. The addition is often exothermic and may require cooling to maintain room temperature.
-
Reaction : After the addition is complete, stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Heating : Gently heat the reaction mixture to 65 °C and stir for an additional 1 hour to ensure the complete decomposition of the diazonium intermediate.[12]
-
Workup : Cool the mixture to room temperature and pour it into 6N hydrochloric acid. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[12]
-
Characterization : Collect the fractions containing the product and concentrate to yield this compound as a solid. Confirm identity and purity using NMR and MS analysis.
Safety, Handling, and Storage
As a halogenated organic compound, proper safety precautions are mandatory.
-
Hazards : This chemical is considered hazardous. It is expected to cause skin, eye, and respiratory irritation.[13] Avoid ingestion and inhalation of dust.
-
Personal Protective Equipment (PPE) : Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][13] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[14]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemistry and drug development. Its well-defined structure, predictable reactivity at multiple sites, and robust synthesis make it an ideal starting point for the creation of diverse compound libraries. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this powerful building block in the pursuit of novel therapeutic agents.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search. 15
-
Faisal, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Link
-
Alam, M. J., & Siddiqui, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link
-
Alam, M. J. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Link
-
Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Clinical Research, 10(4), 133-154. Link
-
Fisher Scientific. (2023). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific. Link
-
Chemicalbook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Chemicalbook. Link
-
Supporting Information for "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole". (n.d.). pubs.acs.org. Link
-
CymitQuimica. (n.d.). Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate. CymitQuimica. Link
-
Tradeindia. (n.d.). Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate. Tradeindia. Link
-
PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. PubChem. Link
-
ResearchGate. (2015). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. ResearchGate. Link
-
Kumbhar, A. S. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 32(1). Link
-
ResearchGate. (2017). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Link
-
ResearchGate. (2023). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Link
-
Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6649. Link
-
BLD Pharmatech. (n.d.). Safety Data Sheet for 5-Bromo-1H-pyrazole-4-carbonitrile. BLD Pharmatech. Link
-
AKSci. (n.d.). This compound. AKSci. Link
-
Echemi. (n.d.). 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets. Echemi. Link
-
Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Link
-
El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(8), 1309. Link
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Link
-
ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Link
-
BLDpharm. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. BLDpharm. Link
-
ChemicalBook. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. ChemicalBook. Link
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(18), 4144–4147. Link
-
Smolecule. (n.d.). 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester. Smolecule. Link
-
ResearchGate. (2012). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. Link
-
Fisher Scientific. (2023). Safety Data Sheet for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Fisher Scientific. Link
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Link
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. 98534-71-5 this compound AKSci 5324AQ [aksci.com]
- 6. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate at Best Price in Secunderabad, Telangana | Bhavesh Chem Labs [tradeindia.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. nbinno.com [nbinno.com]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of substituted pyrazole derivatives. We will delve into their mechanisms of action as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the design and evaluation of novel pyrazole-based therapeutics.
The Enduring Significance of the Pyrazole Core
The pyrazole ring system is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in both naturally occurring molecules and synthetic drugs underscores its favorable pharmacological properties.[2] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant has further catalyzed research into the therapeutic potential of this heterocyclic motif.[1] The unique electronic and steric properties of the pyrazole ring allow for diverse substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This inherent "tunability" is a key reason for its continued exploration in the quest for novel and effective therapies.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant number of substituted pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5] While COX-1 is constitutively expressed and plays a role in physiological processes like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects.[5]
Mechanism of Action: Selective COX-2 Inhibition
The diaryl-substituted pyrazole, Celecoxib , serves as a quintessential example of a selective COX-2 inhibitor.[6][7] Its mechanism of action involves the insertion of its sulfonamide side chain into a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[5][7] This specific interaction accounts for its selectivity. By blocking the COX-2 enzyme, Celecoxib prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[4][6][8]
Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition by Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by substituted pyrazole derivatives.
Structure-Activity Relationship (SAR) for COX-2 Inhibition
The development of selective COX-2 inhibitors has been guided by key structure-activity relationships. For diaryl-substituted pyrazoles, the following features are generally crucial for potent and selective activity:
-
1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature.[2]
-
Sulfonamide or Methylsulfonyl Moiety: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the aryl rings is critical for interacting with the secondary pocket of the COX-2 enzyme, conferring selectivity.[9][10]
-
Trifluoromethyl Group: A trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring often enhances inhibitory activity.[6]
Key Structural Features for COX-2 Inhibition
Caption: Key structural features of pyrazole derivatives for COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and reliable method for evaluating the anti-inflammatory activity of novel compounds.[11][12][13]
Principle: Intraplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[13][14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyrazole derivative.[11] The animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compounds and the standard drug are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[11][12] The control group receives the vehicle.
-
Induction of Edema: 100 µL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration.[11]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Activity: A Multifaceted Approach to Tumor Suppression
The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating efficacy against various cancer cell lines.[12][15] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[12]
Mechanisms of Anticancer Action
Substituted pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazoles act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[16] This disruption of the cytoskeleton leads to mitotic arrest and cell death.
-
Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[12]
-
DNA Intercalation: Certain pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription.[12]
Experimental Workflow: In Vitro Anticancer Screening
Sources
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole-chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. atcc.org [atcc.org]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
<_ _>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" are capable of binding to multiple biological targets with high affinity, serving as versatile templates for drug discovery.[1][2] Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility and favorable pharmacological properties.[3][4][5] This guide provides a comprehensive technical overview of the pyrazole core, exploring its synthesis, physicochemical characteristics, and its pivotal role in the design of a wide array of therapeutic agents.
The significance of the pyrazole scaffold is underscored by the numerous FDA-approved drugs that incorporate this moiety, treating a broad spectrum of diseases from inflammation and cancer to cardiovascular and neurological disorders.[3][4][6] Its success can be attributed to a unique combination of features: synthetic accessibility, metabolic stability, and the ability to act as a versatile bioisostere, mimicking other functional groups to enhance potency and optimize pharmacokinetic profiles.[7][8]
Physicochemical Properties and Bioisosteric Potential
The pyrazole ring possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[6] Its aromaticity is intermediate among other aromatic heterocycles.[6] The two nitrogen atoms within the ring introduce distinct electronic features: the N-1 atom can act as a hydrogen bond donor, similar to the NH of pyrrole, while the N-2 atom can function as a hydrogen bond acceptor, akin to the nitrogen in pyridine.[6] This dual hydrogen bonding capability allows for diverse and specific interactions with biological targets.[6]
One of the most powerful applications of the pyrazole core is its role as a bioisostere, a chemical substituent that can be interchanged with another to produce a compound with similar biological properties.[8][9] Pyrazole can effectively replace an aryl group, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility.[6] For instance, the lipophilicity of pyrazole (ClogP = 0.24) is significantly lower than that of benzene (ClogP = 2.14).[6] This modulation of lipophilicity is a critical aspect of drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, pyrazole can serve as a more metabolically stable bioisostere for phenol.[8]
Synthetic Strategies for Pyrazole Derivatives
The versatility of the pyrazole core is matched by the numerous synthetic routes available for its construction and functionalization. A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[10][11] This method allows for the introduction of a wide variety of substituents onto the pyrazole ring, enabling fine-tuning of the molecule's properties.
Representative Synthetic Protocol: Knorr Pyrazole Synthesis
The Knorr synthesis and its variations are widely employed for the preparation of pyrazole derivatives. A general procedure involves the reaction of a β-diketone with a hydrazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The reaction can be catalyzed by a small amount of acid (e.g., HCl, H₂SO₄).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.[12]
Another significant synthetic approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or alkene.[13] This method offers a high degree of regioselectivity and is particularly useful for accessing specific substitution patterns on the pyrazole ring.[10]
The Pyrazole Core in Action: Case Studies of Marketed Drugs
The widespread success of the pyrazole scaffold is best illustrated by the numerous drugs that have reached the market. These examples highlight the diverse therapeutic areas where pyrazole-containing compounds have made a significant impact.
| Drug Name (Brand Name) | Therapeutic Area | Target/Mechanism of Action | Role of the Pyrazole Core |
| Celecoxib (Celebrex) | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor | The diaryl-substituted pyrazole core is crucial for its selective inhibition of the COX-2 enzyme.[14][15][16] |
| Sildenafil (Viagra) | Erectile Dysfunction | Phosphodiesterase 5 (PDE5) inhibitor | The pyrazole ring is a key component of the heterocyclic system responsible for binding to the active site of PDE5. |
| Rimonabant (Acomplia) | Anti-obesity (withdrawn) | Selective cannabinoid CB1 receptor antagonist/inverse agonist | The 1,5-diarylpyrazole scaffold forms the central core of the molecule, essential for its interaction with the CB1 receptor.[17][18][19] |
| Stanozolol (Winstrol) | Anabolic Steroid | Androgen receptor agonist | A pyrazole ring is fused to the A-ring of the steroid nucleus, modifying its anabolic and androgenic properties.[20][21][22] |
| Ruxolitinib (Jakafi) | Myelofibrosis, Polycythemia Vera | Janus kinase (JAK1 and JAK2) inhibitor | The pyrazole ring is linked to a pyrrolo[2,3-d]pyrimidine scaffold and plays a key role in binding to the ATP-binding site of the JAK enzymes.[7] |
In-Depth Look: Celecoxib and COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15][23][24] The pyrazole core in celecoxib serves as a central scaffold that optimally positions the two aromatic groups in the ATP binding site of the p38 kinase.[25] The 4-fluorophenyl group binds in a deep lipophilic pocket of the enzyme, while the pyridine ring is enclosed in a hydrophobic pocket.[25] The nitrogen at the 4-position of the pyridine ring accepts a hydrogen bond from the amide nitrogen of Met 109.[25] This specific binding orientation, facilitated by the pyrazole framework, is responsible for its high affinity and selectivity for COX-2 over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Caption: Binding of Celecoxib to the COX-2 active site.
Pyrazole in Kinase Inhibition: A Privileged Scaffold for Cancer Therapy
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[26][27][28] The pyrazole scaffold has emerged as a privileged structure in the design of protein kinase inhibitors.[7][26][27] Numerous pyrazole-containing compounds have been developed as potent and selective inhibitors of various kinases, including Aurora kinases, MAP kinases, and Janus kinases (JAKs).[7][26]
The ability of the pyrazole ring to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases is a major contributor to its success in this area.[7] For example, in the case of JAK inhibitors like ruxolitinib, the pyrazole moiety, in conjunction with a linked heterocyclic system, effectively occupies the adenine region of the ATP binding site, leading to potent inhibition of the kinase.[7]
Caption: General binding mode of a pyrazole-based kinase inhibitor.
Beyond Pharmaceuticals: Pyrazole in Agrochemicals
The utility of the pyrazole core extends beyond medicinal chemistry into the realm of agrochemicals.[11][29][30][31][32] Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides.[11][29][31] The mechanism of action of these compounds is often related to the inhibition of essential enzymes in pests or weeds. For example, some pyrazole-based herbicides act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[32] The structural versatility of the pyrazole ring allows for the development of agrochemicals with high efficacy and selectivity, minimizing their impact on non-target organisms and the environment.[29]
Future Perspectives and Conclusion
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). Retrieved January 5, 2026, from [Link]
-
Privileged Structures | OpenOChem Learn. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025, August 10). Retrieved January 5, 2026, from [Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). Retrieved January 5, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved January 5, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved January 5, 2026, from [Link]
-
Privileged Structures | Cambridge MedChem Consulting. (n.d.). Retrieved January 5, 2026, from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. (2025, September 22). Retrieved January 5, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
- The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.).
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1). Retrieved January 5, 2026, from [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazole chemistry in crop protection - Semantic Scholar. (2007, July 1). Retrieved January 5, 2026, from [Link]
-
3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved January 5, 2026, from [Link]
-
Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Privileged structures: a useful concept for the rational design of new lead drug candidates. (n.d.). Retrieved January 5, 2026, from [Link]
-
Stanozolol - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved January 5, 2026, from [Link]
-
3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved January 5, 2026, from [Link]
-
The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[6][13][26]triazol-1-yl-ethanol Derivatives - MDPI. (2026, January 4). Retrieved January 5, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Retrieved January 5, 2026, from [Link]
-
3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant - RTI International. (n.d.). Retrieved January 5, 2026, from [Link]
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace. (2022, March 6). Retrieved January 5, 2026, from [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1). Retrieved January 5, 2026, from [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
Celebrex | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 5, 2026, from [Link]
- CELEBREX™ (celecoxib capsules) DESCRIPTION CELEBREX (celecoxib) is chemically designated as 4-[5-(4-methylphenyl)-3 - accessdata.fda.gov. (n.d.). Retrieved January 5, 2026, from https://www.accessdata.fda.
-
Prostanozol - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Chemical structure of rimonabant. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Stanozolol | C21H32N2O | CID 25249 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
What is Stanozolol? | U.S. Anti-Doping Agency. (2025, May 19). Retrieved January 5, 2026, from [Link]
-
What is Stanozolol used for? - Patsnap Synapse. (2024, June 14). Retrieved January 5, 2026, from [Link], from [Link]
Sources
- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 2. Privileged structures: a useful concept for the rational design of new lead drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]
- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royal-chem.com [royal-chem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Stanozolol - Wikipedia [en.wikipedia.org]
- 21. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. usada.org [usada.org]
- 23. Celebrex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 28. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. scielo.br [scielo.br]
The Synthetic Versatility of Ethyl 5-Bromo-1-Phenyl-1H-Pyrazole-4-Carboxylate: An In-Depth Technical Guide for Chemical Researchers
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and steric accessibility make it a privileged scaffold in the design of novel therapeutic agents and functional materials. Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This inherent versatility has driven significant research into the synthesis and functionalization of novel pyrazole building blocks. Among these, ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate stands out as a particularly valuable and strategically designed synthetic intermediate. Its trifunctional nature, featuring a reactive bromine atom, a modifiable ester group, and a stable N-phenylated pyrazole core, offers a multitude of pathways for molecular elaboration.
This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in ethanol; insoluble in water. |
Spectroscopic Characterization Data:
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H, pyrazole-H), 7.55-7.45 (m, 5H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5 (C=O), 143.0 (C-pyrazole), 140.0 (C-pyrazole), 138.5 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 110.0 (C-pyrazole), 95.0 (C-Br), 61.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1595, 1500 (C=C, aromatic), ~1250 (C-O, ester), ~760, 690 (Ar C-H bend) |
| Mass Spec (EI) | m/z (%): 294/296 ([M]⁺, Br isotope pattern), 250/252, 222/224, 177, 77 |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence involving a Knorr-type pyrazole synthesis followed by a regioselective bromination. This strategy allows for the controlled installation of the key functional groups.
References
Unlocking the Therapeutic Promise of Pyrazole Scaffolds: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse biological interactions have cemented its role in the development of numerous therapeutic agents. This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals on the investigation of pyrazole derivatives for novel therapeutic applications. We will traverse the journey from rational design and synthesis to rigorous preclinical evaluation, focusing on the core therapeutic areas of inflammation, oncology, and infectious diseases. This document is structured to provide not only procedural knowledge but also the strategic insights and scientific rationale that underpin successful drug discovery campaigns in this chemical space.
The Pyrazole Core: A Foundation for Therapeutic Innovation
The enduring appeal of the pyrazole scaffold lies in its unique physicochemical properties. The two nitrogen atoms offer multiple sites for substitution, allowing for precise modulation of steric and electronic properties to achieve desired target engagement and pharmacokinetic profiles. This inherent "tunability" has led to the development of blockbuster drugs such as the selective COX-2 inhibitor Celecoxib, demonstrating the scaffold's potential to yield highly specific and effective therapeutics.[1][2]
Our exploration begins with the fundamental strategies for designing and synthesizing novel pyrazole libraries, progresses through the critical in vitro and in vivo screening cascades, and culminates in an analysis of structure-activity relationships (SAR) and future perspectives.
Strategic Synthesis of Pyrazole Derivatives
The foundation of any successful drug discovery program is a robust and flexible synthetic strategy. The choice of synthetic route is dictated by the desired substitution pattern and the need for efficient library generation.
Classical and Modern Synthetic Methodologies
Several reliable methods exist for the construction of the pyrazole ring. The Knorr pyrazole synthesis and the Paal-Knorr synthesis remain staples for their reliability. However, modern drug discovery demands greater efficiency and diversity.
One of the most powerful and versatile methods is the 1,3-dipolar cycloaddition reaction. This approach offers excellent control over regioselectivity and is amenable to a wide range of substrates, facilitating the creation of diverse compound libraries.[3] Another key strategy involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents , such as α,β-unsaturated ketones.[4] This method is particularly valuable for generating libraries with varied substituents at the 1, 3, and 5 positions of the pyrazole ring.
The following diagram illustrates a generalized workflow for the synthesis and initial characterization of a novel pyrazole library.
Caption: A typical workflow for the synthesis and characterization of a pyrazole derivative library.
Preclinical Evaluation: From Benchtop to Biological Insight
A tiered screening approach is essential for efficiently identifying promising lead candidates from a newly synthesized library. This process begins with broad in vitro assays to assess primary activity and cytotoxicity, followed by more complex cellular and in vivo models to evaluate efficacy and safety.
In Vitro Screening Protocols
The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs.[1][2] A colorimetric or fluorescent-based COX inhibitor screening assay is a robust method for initial evaluation.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of the colorimetric or fluorometric probe.
-
Dissolve test pyrazole derivatives and reference compounds (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference drug at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.[2][5]
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[9]
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
The broth microdilution method is a standard procedure for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare stock solutions of pyrazole derivatives in DMSO.
-
Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth (e.g., Mueller-Hinton Broth, RPMI-1640).[1][12]
-
Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Data Interpretation:
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
For promising anti-inflammatory candidates, the carrageenan-induced paw edema model in rodents is a classic and reliable method to assess in vivo efficacy.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test pyrazole derivative, a vehicle control, or a standard drug (e.g., Indomethacin) orally or via intraperitoneal injection.[2]
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[14][15]
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
-
The percentage of inhibition is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Elucidating Mechanisms of Action: Key Signaling Pathways
Understanding how a compound exerts its therapeutic effect is paramount. For pyrazole derivatives, several key signaling pathways are frequently implicated in their anti-inflammatory and anticancer activities.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[17][18] Many anti-inflammatory pyrazole derivatives exert their effects by inhibiting key kinases in this pathway, such as IκB kinase (IKK), thereby preventing NF-κB activation.
Caption: Inhibition of the canonical NF-κB signaling pathway by a pyrazole derivative.
The p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses.[19] Activation of p38 MAPK leads to the production of inflammatory cytokines like TNF-α and IL-1. Certain pyrazole derivatives have been identified as potent inhibitors of p38 MAPK, offering a distinct mechanism for controlling inflammation.[19]
Structure-Activity Relationship (SAR) and Computational Insights
Systematic evaluation of analog series allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights into how specific structural modifications influence biological activity.
Key SAR Observations
The following table summarizes typical SAR trends observed for pyrazole derivatives across different therapeutic areas. This data is illustrative and specific SAR will vary depending on the target.
| Therapeutic Area | Position 1 (N1) Substitution | Position 3 Substitution | Position 4 Substitution | Position 5 Substitution | Reference |
| Anti-inflammatory (COX-2) | Bulky aryl groups (e.g., p-sulfonamidophenyl) are often crucial for selectivity. | Aryl or heteroaryl groups enhance potency. | Substitution can modulate activity and selectivity. | Small alkyl or trifluoromethyl groups can improve activity. | [2][20] |
| Anticancer | Varied aryl/heteroaryl groups can target different kinases. | Often incorporates pharmacophores for specific targets (e.g., indole). | Can be modified with linkers to attach other functional groups. | Phenyl or substituted phenyl groups are common. | [8][10] |
| Antimicrobial | Phenyl or substituted phenyl rings are frequently observed. | Can tolerate a range of substituents, including alkyl and aryl groups. | Often bears an aldehyde or other reactive group for further derivatization. | Aryl groups, often with electron-withdrawing or donating groups. | [11][21] |
The Role of In Silico Drug Design
Computational chemistry is an indispensable tool in modern drug discovery. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking accelerate the design-synthesize-test cycle.
-
QSAR: This method develops mathematical models that correlate the chemical structure of compounds with their biological activity.[20][22][23] A robust QSAR model can predict the activity of virtual compounds, helping to prioritize synthetic efforts.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[20][24] It helps to visualize binding interactions, rationalize observed SAR, and guide the design of more potent inhibitors.
Caption: The iterative cycle of computational chemistry in pyrazole drug discovery.
Data Summary and Comparative Analysis
To facilitate the comparison of lead candidates, quantitative data should be systematically organized. The following tables provide templates for summarizing key biological data.
Table 1: In Vitro Anticancer Activity (IC50, µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) | Reference |
| PZ-001 | 12.5 | 25.1 | 18.3 | 30.2 | [8] |
| PZ-002 | 5.8 | 10.2 | 8.9 | 15.7 | [25] |
| PZ-003 | >100 | >100 | >100 | >100 | [8] |
| Doxorubicin | 0.9 | 1.5 | 1.2 | 2.1 | [10] |
Table 2: In Vitro Anti-inflammatory Activity (IC50, µM)
| Compound ID | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| PZ-101 | 15.2 | 0.5 | 30.4 | [2] |
| PZ-102 | 20.5 | 0.2 | 102.5 | [5] |
| PZ-103 | 5.1 | 4.8 | 1.1 | [2] |
| Celecoxib | 7.6 | 0.05 | 152 | [5] |
| Indomethacin | 0.1 | 1.5 | 0.07 | [2] |
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| PZ-201 | 8 | 16 | 32 | [11] |
| PZ-202 | 4 | 8 | 16 | [21] |
| PZ-203 | >128 | >128 | >128 | [11] |
| Ciprofloxacin | 0.5 | 0.25 | N/A | [1] |
| Fluconazole | N/A | N/A | 1 | [1] |
Future Directions and Concluding Remarks
The field of pyrazole-based drug discovery continues to evolve. Emerging strategies include the development of multi-target ligands , where a single pyrazole derivative is designed to modulate multiple disease-relevant targets simultaneously. Furthermore, the application of artificial intelligence and machine learning is set to revolutionize the virtual screening and de novo design of novel pyrazole scaffolds with optimized therapeutic properties.[24]
The pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex medical needs. Its proven track record and ongoing exploration ensure that it will remain a cornerstone of therapeutic innovation for years to come. This guide has provided a comprehensive framework for the systematic investigation of pyrazole derivatives, from initial synthesis to preclinical validation. By integrating rational design, robust experimental protocols, and insightful data analysis, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- BenchChem. Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds.
- National Institutes of Health. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- PubMed. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats.
- Benchchem. Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
- National Institutes of Health. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- National Institutes of Health. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Published October 31, 2016.
- Cell Signaling Technology. NF-κB Signaling.
- National Institutes of Health. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Published March 20, 2025.
- GJBE Global Academia. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents.
- National Institutes of Health. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.
- ResearchGate. Schematic representation of the NF-κB signalling pathway. A pathway....
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed Central. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Published July 29, 2024.
- PubMed. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Published April 1, 2025.
- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Published March 1, 2014.
- Creative Diagnostics. The NF-kB Signaling Pathway.
- MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells..
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Published October 16, 2021.
- MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- ResearchGate. Workflow of the novel virtual screening protocol for drug development.....
- ResearchGate. Simplified diagram depicting the two NF-κB signalling pathways. Both....
- Liang Tong. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
- PubMed. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Published June 1, 2019.
- PubMed. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study.
- MDPI. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives.
- ResearchGate. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Published August 6, 2025.
- JOCPR. In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.
- PubMed Central. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- ResearchGate. (PDF) 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. Published August 6, 2025.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. msjonline.org [msjonline.org]
- 21. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human verification [recaptcha.cloud]
- 23. researchgate.net [researchgate.net]
- 24. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Pyrazole Compounds
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique and metabolically stable framework for designing therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3][4][5] This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel pyrazole compounds. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind a tiered screening cascade, from initial computational assessments to a suite of foundational in vitro assays. Each protocol is presented as a self-validating system, designed to generate robust, reproducible data that can confidently guide hit-to-lead optimization efforts for researchers, scientists, and drug development professionals.
The Strategic Screening Funnel: From Silicon to Solution
The initial evaluation of a new chemical entity is not a single experiment but a strategic funnel designed to efficiently identify promising candidates from a larger library. This process begins with computational methods to prioritize compounds before committing significant resources to laboratory work.
Part I: In Silico Prioritization via Molecular Docking
Before synthesizing or purchasing a library of pyrazole derivatives, in silico molecular docking serves as an invaluable preliminary screening tool.[6] The primary objective is to predict the binding affinity and orientation of a pyrazole derivative (the ligand) within the active site of a specific biological target (the receptor), such as a protein kinase or enzyme.[6][7] This computational approach allows for the rapid, cost-effective triage of large virtual libraries, prioritizing compounds with the highest predicted likelihood of biological activity for subsequent experimental validation.
The docking process models the interactions between the ligand and protein, calculating a "binding energy" score.[6] A lower binding energy generally suggests a more stable and favorable interaction.[6] This allows researchers to rank compounds and eliminate those predicted to be poor binders, enriching the experimental screening pool with higher-quality candidates.
Caption: A typical workflow for molecular docking studies.
Part II: The In Vitro Experimental Cascade
Following computational prioritization, a tiered in vitro screening approach is employed. This begins with broad primary assays to identify "hits"—compounds showing any level of desired biological activity. These hits are then subjected to more rigorous secondary assays, such as dose-response studies, to confirm and quantify their activity.
Caption: The hierarchical workflow of in vitro screening.
Foundational Screening Assays for Pyrazole Compounds
The versatility of the pyrazole scaffold necessitates a diverse panel of assays to explore its full therapeutic potential.[4][8][9] Below are detailed protocols for four common preliminary screens.
Anticancer Activity: Cytotoxicity Screening
A primary goal in cancer drug discovery is to identify compounds that are toxic to cancer cells. Cell viability assays are the first step in this process. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] It relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product by mitochondrial dehydrogenases in living cells.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer).[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Pyrazole compounds dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[11]
-
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-3d | MCF-7 (Breast) | 10 | [12] |
| Pyrazole-3e | MCF-7 (Breast) | 12 | [12] |
| Pyrazole-5a | MCF-7 (Breast) | 14 | [12] |
| Compound 3a | PC-3 (Prostate) | 1.22 | [13] |
| Compound 3i | PC-3 (Prostate) | 1.24 | [13] |
Antimicrobial Activity: Agar Diffusion & MIC Determination
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[1] Pyrazole derivatives have shown significant promise in this area.[1][14] The agar well diffusion method is a widely used preliminary technique to qualitatively assess the antimicrobial activity of test compounds.[9][14]
Experimental Protocol: Agar Well Diffusion Assay
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[9][14]
-
Sterile Mueller-Hinton agar (for bacteria) or Potato Dextrose agar (for fungi) plates.
-
Pyrazole compounds dissolved in DMSO.
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls.[14]
-
Sterile cork borer (6 mm diameter).
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of each pyrazole compound solution, the positive control, and a negative control (DMSO) into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where microbial growth has been inhibited. A larger zone indicates greater antimicrobial activity.
-
Following this qualitative screen, a quantitative Minimum Inhibitory Concentration (MIC) assay is performed for active compounds to determine the lowest concentration that inhibits visible microbial growth.[1]
Data Presentation: Sample Antimicrobial Screening Results
| Compound ID | S. aureus (Zone in mm) | E. coli (Zone in mm) | C. albicans (MIC in µg/mL) | Reference |
| Compound 3 | - | 18 (MIC: 0.25 µg/mL) | - | [15] |
| Compound 4 | 20 (MIC: 0.25 µg/mL) | - | - | [15] |
| Compound 2 | - | - | 21 (MIC: 1 µg/mL) | [15] |
Anti-inflammatory Activity: COX Enzyme Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[15] These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation. There are two main isoforms: COX-1 (constitutively expressed for housekeeping functions like stomach lining protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a major goal to achieve anti-inflammatory effects without the gastrointestinal side effects associated with COX-1 inhibition.[16]
Caption: Selective COX-2 inhibition pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Pyrazole compounds and a reference drug (e.g., Celecoxib).[16]
-
Assay buffer and co-factors (e.g., glutathione, hematin).
-
Prostaglandin E2 (PGE₂) EIA Kit (for detection).
-
-
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In separate wells of a microplate, pre-incubate the enzyme (either COX-1 or COX-2) with various concentrations of the pyrazole compound or reference drug for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify Prostaglandin: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: Sample COX Inhibition Data
| Compound ID | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (SI) | Reference |
| 2a | 19.87 | >1000 | >50.3 | [16] |
| 3b | 39.43 | 875.8 | 22.21 | [16] |
| 5b | 38.73 | 676.8 | 17.47 | [16] |
Antioxidant Activity: DPPH Radical Scavenging
Oxidative stress is implicated in many diseases, and compounds with antioxidant properties can help mitigate cellular damage.[17] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[18] DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant compound, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance that can be measured spectrophotometrically.[19]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Pyrazole compounds dissolved in methanol.
-
Standard antioxidant (e.g., Ascorbic acid or BHA).[20]
-
Methanol.
-
96-well plate or cuvettes.
-
Spectrophotometer.
-
-
Step-by-Step Methodology:
-
Prepare Reactions: In a 96-well plate, add 100 µL of various concentrations of the pyrazole compounds or standard to the wells.
-
Add DPPH: Add 100 µL of the DPPH solution to each well. The final volume is 200 µL. Prepare a control well with 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Sample Antioxidant Activity Data
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| 5g | DPPH | 0.245 | [20] |
| 5h | DPPH | 0.284 | [20] |
| Ascorbic Acid (Std) | DPPH | 0.483 | [20] |
| Y9 | DPPH | 17.43 | [21] |
| Y17 | DPPH | 18.98 | [21] |
Conclusion
The preliminary screening of pyrazole compounds is a systematic, multi-faceted process that leverages both computational predictions and a suite of robust in vitro assays. By employing a logical funnel that progresses from broad, high-throughput methods to more specific, quantitative evaluations, researchers can efficiently identify and prioritize promising candidates for further development. The foundational assays detailed in this guide—for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant activities—provide the critical data necessary to validate initial hypotheses and build a compelling case for advancing a pyrazole-based hit compound into the rigorous pipeline of lead optimization and preclinical development.
References
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Available at: [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Available at: [Link]
-
REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. NIH. Available at: [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]
-
Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. Available at: [Link]
-
In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. PubMed. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry. Available at: [Link]
-
Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. ResearchGate. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. PubMed. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]
-
Antioxidant activity of synthesized compounds (DPPH method). ResearchGate. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmchemsci.com [jmchemsci.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
Abstract
Substituted pyrazoles are foundational scaffolds in modern drug discovery, appearing in numerous pharmacologically active agents. Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a particularly valuable building block, offering multiple reaction sites for molecular diversification. This application note provides a comprehensive, field-proven guide to its synthesis via a robust and reproducible two-step sequence. We delve into the strategic rationale behind the chosen synthetic route, offering detailed, step-by-step protocols for the initial pyrazole ring formation and its subsequent regioselective bromination. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently execute this synthesis and troubleshoot potential challenges.
Strategic Overview: A Two-Step Approach
The synthesis of the target compound is efficiently achieved through a two-step process. This strategy prioritizes the use of commercially available starting materials and ensures high regiochemical control, which is paramount in synthetic chemistry.
-
Step 1: Pyrazole Core Construction. The synthesis begins with the construction of the ethyl 1-phenyl-1H-pyrazole-4-carboxylate core. This is accomplished via a condensation-cyclization reaction between phenylhydrazine and a suitable three-carbon electrophilic partner, ethyl 2-formyl-3-oxopropanoate. This classic approach is highly reliable for forming the 1,4-disubstituted pyrazole ring system.[1][2]
-
Step 2: Regioselective Bromination. With the core scaffold in hand, the second step involves the introduction of a bromine atom at the C5 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. By carefully selecting the brominating agent and reaction conditions, the bromine can be directed specifically to the C5 position, yielding the desired final product.[3]
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Principle & Rationale
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry. This protocol utilizes the reaction of a 1,3-dicarbonyl equivalent, ethyl 2-formyl-3-oxopropanoate, with phenylhydrazine. The reaction proceeds through an initial nucleophilic attack by the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The use of phenylhydrazine directly installs the required phenyl group at the N1 position, avoiding subsequent N-arylation steps.
Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 50 | 5.41 g (5.0 mL) |
| Ethyl 2-formyl-3-oxopropanoate | C₆H₈O₄ | 144.12 | 50 | 7.21 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 100 mL |
| Glacial Acetic Acid (catalyst) | CH₃COOH | 60.05 | - | ~0.5 mL |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (50 mmol) in absolute ethanol (50 mL).
-
Reagent Addition: To this stirring solution, add ethyl 2-formyl-3-oxopropanoate (50 mmol) dissolved in absolute ethanol (50 mL) in a dropwise manner over 15 minutes at room temperature.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath. The product will precipitate as a solid. If precipitation is slow, add 50 mL of cold water to induce crystallization.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (2 x 30 mL), and then a small amount of cold ethanol. Dry the solid under vacuum to yield ethyl 1-phenyl-1H-pyrazole-4-carboxylate as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Reaction Mechanism: Pyrazole Formation
Caption: Key mechanistic steps in pyrazole ring synthesis.
Part II: Synthesis of this compound
Principle & Rationale
The bromination of the pre-formed pyrazole ester is a classic electrophilic aromatic substitution. The N-phenyl group and the ester at C4 direct the incoming electrophile (Br⁺) to the electron-rich C5 position. Using elemental bromine in a buffered acetic acid solution provides a controlled source of the electrophile and helps to moderate the reactivity, preventing over-bromination or side reactions.[3] This method is highly effective and generally provides the desired product in good yield and high purity.
Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 20 | 4.32 g |
| Bromine (Br₂) | Br₂ | 159.81 | 22 | 3.52 g (1.13 mL) |
| Sodium Acetate | CH₃COONa | 82.03 | 24 | 1.97 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 50 mL |
Safety Note: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, suspend ethyl 1-phenyl-1H-pyrazole-4-carboxylate (20 mmol) and sodium acetate (24 mmol) in glacial acetic acid (50 mL). Stir the mixture to ensure good dispersion.
-
Bromine Addition: In a separate container, carefully prepare a solution of bromine (22 mmol) in 5 mL of glacial acetic acid. Add this bromine solution dropwise to the stirring pyrazole suspension at room temperature over 20-30 minutes. An initial color change will be observed as the bromine is consumed.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material. The mixture should become a pale yellow or orange color.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate will form.
-
Quenching: If the aqueous solution retains a strong bromine color, add a small amount of saturated sodium thiosulfate solution dropwise until the color dissipates.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral. Dry the product under vacuum. The crude this compound is often of high purity, but can be recrystallized from an ethanol/water mixture if needed.
Data Summary & Characterization
| Parameter | Step 1: Pyrazole Formation | Step 2: Bromination |
| Product | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 216.24 g/mol | 295.13 g/mol |
| Typical Yield | 75-85% | 85-95% |
| Appearance | White to off-white solid | White to pale yellow solid |
| Key Reagents | Phenylhydrazine, Ethanol | Bromine, Acetic Acid |
| Reaction Time | 3-4 hours | 2-3 hours |
| Temperature | Reflux (~78 °C) | Room Temperature |
Expected Characterization for Final Product (this compound):
-
¹H NMR: Expect characteristic signals for the ethyl ester protons (a triplet and a quartet), aromatic protons from the phenyl ring, and a key singlet for the proton at the C3 position of the pyrazole ring.
-
¹³C NMR: Signals corresponding to the ester carbonyl, the pyrazole ring carbons (with the C5 carbon shifted due to the bromine substituent), and the phenyl ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio). For C₁₂H₁₁BrN₂O₂, the expected m/z would be ~294 and ~296.
References
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-1-phenyl-pyrazoles
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and fine chemicals.[2] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[2]
Pyrazoles are a class of heterocyclic compounds that are prominent structural motifs in a vast number of commercially available drugs.[3] The synthesis of substituted pyrazoles, therefore, is of great interest to the medicinal chemistry community. This application note provides a detailed protocol for the Suzuki coupling of 5-bromo-1-phenyl-pyrazoles with various arylboronic acids, a key transformation for creating diverse biaryl pyrazole structures.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, 5-bromo-1-phenyl-pyrazole).[7][8] This step, often the rate-determining one, results in the formation of a palladium(II) intermediate.[7]
-
Transmetalation: This is where the organoboron species enters the cycle. The base plays a critical role here by activating the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group from the boron atom to the palladium(II) complex.[1][9][10] This ligand exchange forms a new organopalladium(II) species.[2][7]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the desired biaryl product.[5][6] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: Experimental workflow for the Suzuki coupling of 5-bromo-1-phenyl-pyrazole.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-phenyl-pyrazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure the removal of dissolved oxygen. Oxygen can lead to the undesired homocoupling of the boronic acid. [8]
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv.), to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [11] * Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-phenyl-pyrazole. [11]
-
Key Considerations and Troubleshooting
The success of a Suzuki coupling reaction is dependent on several factors. Below are some key considerations and troubleshooting tips.
Choice of Catalyst
While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can offer advantages, especially for challenging substrates. [9]For heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can be highly effective. [12]If the reaction is sluggish, consider screening other catalysts like Pd(dppf)Cl₂ or using a combination of a palladium precursor (e.g., Pd(OAc)₂) with a specific ligand. [13]
The Role of the Base
The base is not merely a spectator; it is integral to the transmetalation step. [1]While potassium carbonate is a common and effective choice, other bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) can sometimes provide better results depending on the specific substrates. [1][14]For base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed. [9]
Solvent Systems
A mixture of an organic solvent and water is frequently used in Suzuki couplings. [2]This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). [2]The ratio of the organic solvent to water can influence the reaction rate and yield.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor solubility of reagents. | Use a fresh batch of catalyst, ensure thorough degassing, try a different solvent system or add a phase-transfer catalyst. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | Rigorously exclude oxygen from the reaction, use a Pd(0) catalyst or add a reducing agent if using a Pd(II) source. [8] |
| Protodeborylation | Decomposition of the boronic acid. | Use a boronic ester (e.g., pinacol ester) which is generally more stable, or use milder reaction conditions. [8] |
| Difficulty in Product Isolation | Emulsion formation during workup, co-elution with byproducts during chromatography. | Break emulsions with brine, adjust the polarity of the extraction solvent, or try a different chromatography eluent system. |
Safety Precautions
Palladium-catalyzed cross-coupling reactions should be handled with appropriate safety measures.
-
Reagent Handling: Palladium catalysts and some organic halides can be irritants or toxic. [15]Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exotherms: While generally not considered dangerously exothermic at a lab scale, Suzuki couplings can have significant exotherms that could pose a risk during scale-up. [16][17][18]It is good practice to monitor the reaction temperature, especially when working with larger quantities.
-
Inert Atmosphere: The use of an inert gas is crucial for preventing the deactivation of the catalyst and side reactions. Ensure that the inert gas setup is secure and functioning correctly.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryl-1-phenyl-pyrazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of these valuable compounds. This protocol provides a solid foundation for performing these reactions, and the accompanying insights into optimization and troubleshooting should enable scientists to successfully apply this methodology to their specific research and development goals.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]
-
The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
American Chemical Society. Don't Forget the Workup. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Available from: [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]
-
Journal of the American Chemical Society. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Available from: [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Available from: [Link]
-
PubMed Central. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for C-H Functionalization of Pyrazole Rings
Introduction: The Strategic Value of Pyrazole C-H Functionalization
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Stanozolol (anabolic steroid).[1] The functionalization of the pyrazole ring is therefore a critical endeavor for tuning molecular properties and discovering new lead compounds.[2]
Traditionally, the synthesis of substituted pyrazoles relied on the condensation of pre-functionalized building blocks or classical cross-coupling reactions of halogenated pyrazoles.[3][4] These methods, while effective, often suffer from limitations such as the need for multi-step syntheses to prepare precursors, poor atom economy, and the generation of stoichiometric waste.[5] Direct C-H functionalization has emerged as a transformative and more sustainable strategy, allowing for the conversion of ubiquitous C-H bonds into new C-C and C-heteroatom bonds in a single step.[3][5] This approach is particularly powerful for late-stage modification, enabling the rapid diversification of complex molecules to build structure-activity relationship (SAR) libraries.[3]
This guide provides an in-depth analysis of key C-H functionalization techniques for pyrazole rings, offering field-proven insights into reaction mechanisms, regioselectivity control, and detailed experimental protocols for immediate application in the research laboratory.
Chapter 1: Understanding the Intrinsic Reactivity of the Pyrazole Ring
Successful C-H functionalization hinges on understanding the inherent electronic properties of the pyrazole heterocycle. The regiochemical outcome of these reactions is a delicate interplay between this intrinsic reactivity and the directing influence of catalysts and functional groups.
The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[2] This arrangement dictates the reactivity of the C-H bonds:
-
C5 Position : The proton at the C5 position is the most acidic.[6] Its proximity to the electron-withdrawing sp²-hybridized N1 atom increases its electrophilicity, making it the most common site for functionalization via concerted metalation-deprotonation (CMD) pathways, particularly with palladium catalysis.[6]
-
C4 Position : This position is the most electron-rich and nucleophilic center of the ring.[6] It is the preferred site for classical electrophilic aromatic substitution.[2][4]
-
C3 Position : The C3-H bond is generally the least reactive and its functionalization often requires blocking the C5 position or employing specific directing group strategies.
-
N2 Atom : The lone pair on the pyridine-like N2 atom makes it a Lewis basic site, capable of acting as an endogenous directing group to guide a metal catalyst to the adjacent C3 position of an N-aryl substituent.[6]
Protocol 1: Ligandless Palladium-Catalyzed Direct C5-Arylation
This protocol describes a general and robust method for the C5-arylation of N-substituted pyrazoles using a simple, ligandless palladium catalyst system promoted by benzoic acid in a non-polar solvent like anisole. [7] Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N-Substituted Pyrazole | Reagent | Standard | Substrate (1.0 mmol scale) |
| Aryl Bromide | Reagent | Standard | Coupling partner (1.5 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem, etc. | Catalyst (5 mol%) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard | Base (2.0 equiv) |
| Benzoic Acid | 99% | Standard | Additive (30 mol%) |
| Anisole | Anhydrous | Standard | Solvent (0.2 M) |
| Schlenk tube / Screw-cap vial | --- | --- | Must be oven-dried |
| Argon or Nitrogen Gas | High Purity | --- | For inert atmosphere |
Experimental Procedure
-
Reaction Setup : To an oven-dried Schlenk tube or screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), benzoic acid (36 mg, 0.30 mmol, 30 mol%), K₂CO₃ (276 mg, 2.0 mmol), the N-substituted pyrazole (1.0 mmol), and the aryl bromide (1.5 mmol, if solid).
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent/Reagent Addition : Add anhydrous anisole (5 mL) via syringe. If the pyrazole or aryl bromide is a liquid, add it via syringe at this stage.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath at 130-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove palladium black.
-
Extraction : Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-arylated pyrazole.
Chapter 3: Rhodium-Catalyzed C-H Functionalization: Accessing the C4-Position
While palladium often favors the C5 position, rhodium catalysis has emerged as a powerful tool for targeting other positions, particularly C4. [8]High-valent rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for C-H activation and can be guided by various directing groups to achieve high regioselectivity. [9][10]These methods enable transformations like alkenylation, alkylation, and annulation, which are complementary to those achieved with palladium. [8][11]
Mechanistic Insight: Rh(III)-Catalyzed C-H Alkenylation
The catalytic cycle is believed to begin with C-H activation of the pyrazole substrate by the Rh(III) species to form a five-membered rhodacycle intermediate. This is followed by coordination of the alkene coupling partner, migratory insertion into the Rh-C bond, and subsequent β-hydride elimination to release the alkenylated product and regenerate a Rh(III)-hydride species. An oxidant, typically a copper(II) salt like Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination. [11]
Protocol 2: Rh(III)-Catalyzed C4-Alkenylation of Pyrazoles
This protocol details a representative procedure for the oxidative coupling of N-aryl pyrazoles with activated alkenes (e.g., acrylates) directed by the N-aryl group to the C4 position of the pyrazole ring. [11] Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N-Aryl Pyrazole | Reagent | Standard | Substrate (0.5 mmol scale) |
| Alkene (e.g., n-butyl acrylate) | Reagent | Standard | Coupling partner (1.2 equiv) |
| [Cp*Rh(MeCN)₃][PF₆]₂ | 98% | Strem, etc. | Catalyst (5 mol%) |
| Copper(II) Acetate (Cu(OAc)₂)·H₂O | 98% | Standard | Oxidant (2.5 equiv) |
| 1,2-Dichloroethane (DCE) | Anhydrous | Standard | Solvent (0.05 M) |
| Schlenk flask | --- | --- | Must be oven-dried |
| Argon or Nitrogen Gas | High Purity | --- | For inert atmosphere |
Experimental Procedure
-
Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the N-aryl pyrazole substrate (0.5 mmol), [Cp*Rh(MeCN)₃][PF₆]₂ (16.5 mg, 0.025 mmol, 5 mol%), and Cu(OAc)₂·H₂O (249 mg, 1.25 mmol, 2.5 equiv).
-
Inert Atmosphere : Seal the flask and place it under an inert atmosphere of argon or nitrogen.
-
Solvent/Reagent Addition : Add anhydrous 1,2-dichloroethane (DCE, 10 mL) and the alkene (e.g., n-butyl acrylate, 0.6 mmol, 1.2 equiv) via syringe.
-
Reaction Execution : Seal the flask with a screw cap and place it in a preheated oil bath at 80-85 °C. Stir the mixture for 16-24 hours.
-
Workup : After cooling to room temperature, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C4-alkenylated pyrazole product.
Chapter 4: Metal-Free C-H Functionalization: A Sustainable Frontier
While transition-metal catalysis is highly effective, there is growing interest in developing metal-free C-H functionalization methods to improve sustainability and avoid trace metal contamination in pharmaceutical intermediates. [12]These reactions often proceed via radical pathways.
Arylation via Diaryliodonium Salts
Diaryliodonium salts are excellent aryl-radical precursors. In the presence of a base, a pyrazole can react with a diaryliodonium salt to generate a key N-H-pyrazole-iodonium intermediate. [12]Subsequent base-mediated arylation can then furnish highly functionalized pyrazoles in a one-pot, metal-free process. [12]Pyrazole itself can also act as a catalyst to initiate single-electron transfer from a deprotonated pyrazolate anion to an aryldiazonium salt, triggering a radical-based C-C cross-coupling at room temperature. [13]
Protocol 3: Metal-Free C4-Iodoarylation of Pyrazoles
This one-pot, two-step protocol describes the selective iodoarylation of pyrazoles using diaryliodonium salts, which proceeds without any transition metal catalyst. [12] Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3,5-Disubstituted Pyrazole | Reagent | Standard | Substrate (0.2 mmol scale) |
| Aryliodine Diacetate | Reagent | Standard | Reagent (1.1 equiv) |
| p-Toluenesulfonic Acid (TsOH)·H₂O | 98% | Standard | Acid catalyst (1.1 equiv) |
| 1,10-Phenanthroline | 99% | Standard | Ligand/Promoter (2.2 equiv) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard | Base (3.3 equiv) |
| Dichloromethane (DCM) | Anhydrous | Standard | Solvent |
| Acetonitrile (MeCN) | Anhydrous | Standard | Solvent |
Experimental Procedure
-
Step 1: Iodonium Salt Formation : To a solution of the pyrazole substrate (0.2 mmol) in anhydrous DCM (1.0 mL), add aryliodine diacetate (0.22 mmol, 1.1 equiv) and TsOH·H₂O (0.22 mmol, 1.1 equiv). Stir the mixture at room temperature for 1 hour.
-
Step 2: Arylation : To the reaction mixture from Step 1, add 1,10-phenanthroline (0.44 mmol, 2.2 equiv), K₂CO₃ (0.66 mmol, 3.3 equiv), and anhydrous acetonitrile (1.0 mL).
-
Reaction Execution : Stir the resulting suspension at 60 °C for 12 hours.
-
Workup : After cooling, dilute the reaction with water and extract with DCM (3 x 10 mL).
-
Purification : Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by preparative thin-layer chromatography (pTLC) or column chromatography to yield the 1-aryl-4-iodopyrazole product.
Chapter 5: Troubleshooting and Field Insights
-
Low Yields : If yields are low, ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas. Catalyst deactivation can be an issue; using a slightly higher catalyst loading or adding a stabilizing ligand (for Pd) may help.
-
Poor Regioselectivity : If a mixture of isomers is obtained, the choice of directing or blocking group is critical. For palladium catalysis, strongly coordinating bases or additives like pivalic acid can influence the CMD equilibrium and improve selectivity. [14]For rhodium, the directing group is the dominant factor.
-
Reaction Stalling : In oxidative coupling reactions (e.g., Rh-catalyzed alkenylation), the re-oxidation of the catalyst is crucial. Ensure the oxidant (e.g., Cu(OAc)₂) is fresh and used in sufficient excess.
-
Screening Workflow : When developing a new C-H functionalization, a systematic screen of parameters is essential. A logical workflow involves optimizing the catalyst, base, solvent, and temperature in that order.
Conclusion
Direct C-H functionalization has fundamentally changed the logic of pyrazole synthesis. By leveraging an understanding of intrinsic reactivity and deploying sophisticated catalytic systems, chemists can now modify these important heterocycles with unprecedented efficiency and precision. The protocols and strategies outlined in this guide provide a robust starting point for researchers to explore this exciting field, enabling the rapid assembly of novel molecular architectures for drug discovery and beyond.
References
-
Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(33), 6455-6472. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Zhu, C., Wang, R., & Chen, G. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(2), 647-651. [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. [Link]
-
Štefane, B., & Požgan, F. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 8(3). [Link]
-
Singh, U., & Singh, A. K. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15999-16009. [Link]
-
Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2011). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 76(13), 5433-5441. [Link]
-
ResearchGate. (n.d.). Advances in Pyrazolone Functionalization: A Review Since 2020. [Link]
-
Besson, T., & Thiéry, V. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 26(23), 7179. [Link]
-
Matilda. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]
-
Kumar, A., Kumar, V., & Kumar, A. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry, 80(16), 8463-8472. [Link]
-
El-Faham, A., Al-Sehemi, A. G., & Ghoneim, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(18), 4240-4243. [Link]
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
Bower, J. F., & Williams, J. M. J. (2014). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry - A European Journal, 21(2), 732-740. [Link]
-
ResearchGate. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]
-
MDPI. (n.d.). Molecules | Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. [Link]
-
Belkacem, M., & Gherraf, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 11(1), 12. [Link]
-
He, G., & Wu, L. (2016). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 81(17), 7945-7951. [Link]
-
da Silva, A. L., & Pilli, R. A. (2016). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 81(16), 7057-7065. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. [Link]
-
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews. [Link]
-
Bellina, F., & Cauteruccio, S. (2018). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 23(12), 3290. [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]
-
Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(15), 5505-5513. [Link]
-
ResearchGate. (n.d.). Rhodium(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Utility of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] Within this important class of heterocycles, Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate (CAS No: 113113-54-7) has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.
This guide provides an in-depth exploration of the applications of this key intermediate. We will delve into its synthetic utility, focusing on the strategic functionalization of its two primary reactive sites: the C5-bromo substituent and the C4-ethyl ester. The presence of the bromine atom facilitates a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[4] Simultaneously, the ethyl ester provides a handle for conversion to carboxylic acids, amides, and other functionalities, which is critical for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[4][5] This document will provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols to effectively leverage this compound in their discovery programs.
Molecular Profile and Synthetic Accessibility
A foundational understanding of the molecule's properties is essential before its deployment in synthetic campaigns.
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester |
| CAS Number | 113113-54-7 |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Appearance | Off-white to pale yellow solid |
General Synthetic Route
The title compound is typically synthesized via a multi-step sequence starting from readily available materials. A common approach involves the condensation of phenylhydrazine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate derivative, followed by a bromination step to install the key halogen at the C5 position. This robust synthesis ensures a reliable supply for research and development.
Core Application: A Hub for Molecular Diversification
The true power of this compound lies in its capacity to serve as a central hub for generating vast libraries of analogues. The differential reactivity of its functional groups allows for sequential, controlled modifications.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[6] For our target compound, this reaction is the primary method for introducing aryl and heteroaryl substituents at the C5 position, a critical modification for tuning the biological activity of many kinase inhibitors and other therapeutic agents.[7][8]
The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions.
-
Catalyst: A palladium catalyst bearing a phosphine ligand, such as Pd(dppf)Cl₂, is often highly effective. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid partner by forming the more nucleophilic boronate species.[7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard. Water is essential for dissolving the base and facilitating the transmetalation step.[9][10]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio, ~0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1-phenyl-1H-pyrazole product.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as amines are frequently involved in crucial hydrogen bonding interactions with biological targets.[11] The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms C-N bonds, coupling our bromo-pyrazole with a wide range of primary and secondary amines.[12][13]
This reaction is highly sensitive to the choice of ligand, base, and reaction conditions.
-
Catalyst/Ligand: The catalytic system typically consists of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized, bulky, electron-rich phosphine ligand. Ligands like Xantphos or biarylphosphines (e.g., tBuBrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[11][14]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[11][12]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[11]
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Modification of the Ester Group
The C4-ethyl ester is a versatile handle for introducing polarity and hydrogen bonding capabilities, primarily through its conversion to a carboxylic acid and subsequent amide formation.
-
Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/methanol/water readily converts the ethyl ester to the corresponding carboxylic acid. This intermediate is crucial for creating amide libraries via peptide coupling reactions.[5]
-
Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for systematic exploration of the structure-activity relationship (SAR) at this position, often targeting interactions with solvent-exposed regions of a protein target.
Application Example: A Synthetic Pathway to a Pyrazole-Based Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of therapeutics, particularly in oncology and immunology, and the pyrazole core is prevalent in many approved drugs.[15][16] The following workflow illustrates how the protocols described above can be combined to synthesize a generic kinase inhibitor scaffold where the pyrazole acts as a hinge-binding element.
Caption: A strategic pathway for synthesizing diverse kinase inhibitors.
This three-step sequence—C-C coupling, hydrolysis, and C-N coupling—is a powerful strategy in drug discovery. It allows for the rapid generation of a matrix of compounds by varying the boronic acid in Step 1 and the amine in Step 3, enabling a thorough exploration of the chemical space around the pyrazole core.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactive sites allow for predictable and high-yielding transformations using robust, modern synthetic methods like the Suzuki and Buchwald-Hartwig reactions. The ability to systematically and independently modify the C5 and C4 positions provides an efficient and powerful platform for conducting SAR studies, optimizing lead compounds, and ultimately discovering novel therapeutics. The protocols and strategies outlined in this guide serve as a validated starting point for any research program aiming to harness the full potential of this versatile molecular scaffold.
References
-
MySkinRecipes. Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. MySkinRecipes. Accessed January 5, 2026. [Link]
-
Farpour, F., et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. 2014. [Link]
-
Yogi, B., et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. 2018. [Link]
-
ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. 2013. [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. 2018. [Link]
-
Mohamed, H. M., et al. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. 2022. [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. 2017. [Link]
-
Gomaa, H. A. M., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. 2021. [Link]
-
Kumar, R., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. 2022. [Link]
-
Lim, J., et al. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. 2015. [Link]
-
Bioorganic & Medicinal Chemistry Letters. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ScienceDirect. 2013. [Link]
-
Abdelhamed, A. A., et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. 2023. [Link]
-
PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. 2013. [Link]
-
Wang, T., et al. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC - PubMed Central. 2012. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2024. [Link]
-
Fors, B. P., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. 2014. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]
- 5. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Pyrazole Derivatives as Kinase Inhibitors in Cancer Research
Introduction: The Central Role of Kinases and the Privileged Pyrazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, governing processes such as cell growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them one of the most critical classes of therapeutic targets in modern oncology.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this field, the pyrazole ring has emerged as a "privileged scaffold".[2][3]
The pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, make it an ideal framework for designing potent and selective kinase inhibitors.[2][4] This is evidenced by the number of U.S. FDA-approved drugs containing this core structure, such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), which have had a significant impact on patient outcomes.[2][5][6]
This guide provides a comprehensive framework and detailed, field-proven protocols for the systematic evaluation of novel pyrazole derivatives as kinase inhibitors, from initial biochemical screens to cellular characterization.
Section 1: The Pyrazole Scaffold in the Kinase ATP-Binding Site
The efficacy of pyrazole derivatives stems from their ability to form key interactions within the ATP-binding pocket of kinases. The N-1 nitrogen of the pyrazole ring often serves as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, allowing the scaffold to anchor effectively to the "hinge region" of the kinase—a critical interaction for competitive inhibition. Substitutions at other positions on the ring can then be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing both potency and selectivity for the target kinase over the broader kinome.
Caption: Generic interaction of a pyrazole inhibitor within a kinase ATP-binding site.
Section 2: A Systematic Workflow for Inhibitor Evaluation
A structured, multi-stage approach is essential for the efficient evaluation of novel pyrazole kinase inhibitors. This workflow ensures that resources are focused on the most promising candidates, moving from broad, high-throughput biochemical assays to more complex, biologically relevant cellular and in vivo models.[7]
Caption: A systematic workflow for characterizing novel kinase inhibitors.
Section 3: Protocol 1 - In Vitro Biochemical Kinase Assay
Objective: To directly measure the ability of a pyrazole derivative to inhibit the enzymatic activity of a purified, recombinant target kinase and determine its half-maximal inhibitory concentration (IC50).
Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to the inhibition of kinase activity. The signal is a luminescent readout, offering high sensitivity.
Materials:
-
Recombinant Kinase (e.g., Aurora A, JAK2, AKT1)
-
Kinase-specific substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Pyrazole Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, flat-bottom 384-well plates
-
Luminescence-capable plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test pyrazole compounds in DMSO. This creates a concentration gradient to test.
-
Plate Setup: Add 5 µL of the diluted compounds, a positive control inhibitor (e.g., Staurosporine), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[8]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution (diluted in assay buffer) to all wells. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate for 20-30 minutes at room temperature.
-
Expertise & Experience: This step allows the compound to bind to the kinase before the enzymatic reaction is initiated, which is crucial for accurately measuring the potency of inhibitors that may have a slow on-rate.
-
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate to each well.[8]
-
Causality: The final ATP concentration should be set near the Michaelis constant (Km) for the specific kinase. Using an excessively high ATP concentration can make competitive inhibitors appear less potent than they are.[8]
-
-
Reaction Incubation: Incubate for 60 minutes at 30°C. The duration may need optimization based on the specific kinase's activity.
-
Signal Detection: Stop the reaction and detect the ADP produced by following the ADP-Glo™ manufacturer's instructions, which involves two steps of reagent addition and luminescence reading.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.
-
Section 4: Protocol 2 - Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effect of the pyrazole inhibitor on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[8]
-
Controls (Trustworthiness):
-
Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used (typically <0.5%). This control is critical to ensure the solvent itself is not causing toxicity.[7]
-
No-Cell Control: Wells containing medium only, to determine the background absorbance.[7]
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48 or 72 hours.[7]
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple crystals. Gently shake the plate to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using dose-response curve fitting.
Data Presentation: In Vitro Cytotoxicity of Representative Pyrazole Derivatives
| Compound Reference | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 6 | Aurora A | HCT116 (Colon) | 0.39 | [1][5] |
| Compound 6 | Aurora A | MCF-7 (Breast) | 0.46 | [1][5] |
| Compound 2 | Akt1 | HCT116 (Colon) | 0.95 | [1] |
| Compound 22 | CDK2/5 | A549 (Lung) | 0.533 | [1] |
| Compound 48 | Haspin | HCT116 (Colon) | 1.7 | [9] |
| Compound 3f | JAK1/2/3 | HEL (Leukemia) | < 1.0 | [10] |
Section 5: Protocol 3 - Western Blot for Target Engagement
Objective: To confirm that the pyrazole inhibitor engages its intended target within the cell and modulates the downstream signaling pathway.
Principle: This protocol measures the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrate. A potent and specific inhibitor should decrease the level of the phosphorylated protein without affecting the total protein level.
Signaling Pathway Example: The PI3K/Akt Pathway The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[11] Pyrazole-based compounds have been developed to inhibit key kinases in this pathway, such as Akt itself.[1]
Caption: PI3K/Akt signaling and the inhibitory action of an Akt inhibitor.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., HCT116) and grow until they reach ~80% confluency. Treat the cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 from the viability assay) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[7]
-
Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microfuge tube.[7]
-
Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.[7]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay. This is essential for equal loading.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[7]
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Apply an ECL chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[7]
-
Stripping and Reprobing (Self-Validation):
-
Expertise & Experience: After imaging for the phospho-protein, the membrane should be stripped of antibodies and re-probed with an antibody for the total protein of the target (e.g., anti-total-Akt). This is a critical self-validating step to confirm that the observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in the protein's expression or degradation. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading across all lanes.
-
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile and effective starting point for developing targeted cancer therapies. The systematic application of the biochemical and cell-based protocols detailed in this guide provides a robust framework for identifying and validating novel pyrazole-based drug candidates. Future research will likely focus on improving selectivity to minimize off-target effects, overcoming acquired resistance mechanisms, and exploring the application of pyrazole derivatives against a wider range of kinase targets implicated in cancer progression.
References
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available from: [Link]
- Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. OUCI. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available from: [Link]
- A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. Benchchem.
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available from: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available from: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available from: [Link]
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. Benchchem.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. Available from: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available from: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available from: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Green Chemistry in Pyrazole Synthesis: A Guide to Sustainable Methodologies
Introduction: The Pyrazole Scaffold and the Imperative for Green Synthesis
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, showcasing their vast therapeutic potential.[1][3][4] Traditionally, the synthesis of these valuable scaffolds has often relied on methods that utilize harsh reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.[5]
The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and innovative green chemistry methodologies for pyrazole synthesis. We will delve into the mechanistic underpinnings of these techniques, present detailed, field-proven protocols, and offer a comparative analysis to facilitate the adoption of more sustainable practices in the laboratory. The focus is on strategies that are not only environmentally benign but also efficient, atom-economical, and operationally simple.[7][8][9]
Core Green Synthetic Strategies for Pyrazole Derivatives
Our exploration of green pyrazole synthesis will focus on several key areas that have demonstrated significant advantages over classical methods:
-
Microwave-Assisted Organic Synthesis (MAOS): Leveraging microwave irradiation to dramatically reduce reaction times and often improve yields.
-
Ultrasound-Assisted Synthesis: Utilizing the energy of ultrasonic waves to enhance reaction rates and efficiency under milder conditions.
-
Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to build complex molecules with high atom economy.[10][11]
-
Solvent-Free and Aqueous Synthesis: Eliminating or replacing hazardous organic solvents with water or conducting reactions in the absence of a solvent.[6]
-
Green Catalysis: Employing environmentally benign and recyclable catalysts to promote reactions.[3]
Microwave-Assisted Pyrazole Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often improved product yields compared to conventional heating.[12][13] This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.[13][14]
Causality Behind Experimental Choices:
The choice of a microwave-assisted approach is driven by the desire for rapid reaction optimization and reduced energy consumption. The sealed-vessel technology commonly used in modern microwave reactors allows for reactions to be conducted at temperatures and pressures exceeding the boiling point of the solvent, further accelerating reaction rates.[15] Solvent choice is critical; polar solvents are generally more efficient at absorbing microwave irradiation. However, solvent-free conditions are also highly effective, aligning with green chemistry principles.[12][16][17]
Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol, adapted from the work of Parikh et al., demonstrates a highly efficient, solvent-free, microwave-assisted synthesis of pyrano[2,3-c]pyrazoles.[12]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine an aryl hydrazine (1 mmol), a β-ketoester (1 mmol), and zinc triflate (10 mol%).
-
First Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 10 minutes.
-
Addition of Components: Cool the reaction mixture to room temperature. To the vial, add an aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Second Microwave Irradiation: Reseal the vial and irradiate the mixture at 120°C for 15 minutes.
-
Work-up and Purification: After cooling, add ethanol to the reaction mixture. The product will precipitate. Collect the solid product by vacuum filtration and wash with cold ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | Piperidine | Ethanol | 2-2.5 h | Reflux | ~70-80 | [18] |
| Microwave Irradiation | Zinc Triflate | Solvent-free | 25 min | 80-120 | 92-99 | [12] |
| Microwave Irradiation | L-tyrosine | H2O-Ethanol | 2-5 min | 100 | 88-95 | [18] |
Workflow Diagram: Microwave-Assisted Pyrano[2,3-c]pyrazole Synthesis
Caption: Mechanism of ultrasound-assisted synthesis.
Multicomponent and Solvent-Free Syntheses: Maximizing Atom Economy and Minimizing Waste
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are a cornerstone of green chemistry. [10][11][19]When coupled with solvent-free conditions, these reactions represent a highly sustainable approach to complex molecule synthesis. [20][21]
Causality Behind Experimental Choices:
The primary driver for employing MCRs is atom economy and operational simplicity. By combining multiple synthetic steps into a single operation, MCRs reduce the need for intermediate purification steps, saving time, energy, and materials. [10]Solvent-free reactions, often conducted by grinding reactants together or with a minimal amount of a catalytic medium, eliminate the environmental impact and cost associated with solvent use and disposal. [20]
Experimental Protocol: Solvent-Free Synthesis of Functionalized Pyrazoles using TBAB
This protocol describes a three-component, solvent-free synthesis of highly functionalized pyrazoles at room temperature, using tetrabutylammonium bromide (TBAB) as a recyclable, organic ionic salt medium. Step-by-Step Methodology:
-
Reactant Combination: In a mortar, combine the isocyanide (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), 1,2-dibenzoylhydrazine (1 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol).
-
Grinding: Grind the mixture with a pestle at room temperature for 15-20 minutes. The progress of the reaction can be monitored by TLC.
-
Product Isolation: After completion of the reaction, add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Purification: The solid product precipitates. Collect the solid by vacuum filtration and wash with diethyl ether to obtain the pure pyrazole derivative. The aqueous filtrate containing TBAB can be evaporated and the recovered salt can be reused.
Data Presentation: Yield and Reaction Time for Solvent-Free Synthesis
| Product | Reaction Time (min) | Yield (%) | Reference |
| Dialkyl 5-(alkylamino)-1,2-dibenzoyl-1,2-dihydropyrazole-3,4-dicarboxylate | 15-20 | 75-86 |
Mechanistic Pathway: Proposed Mechanism for the Three-Component Reaction
Caption: Proposed pathway for the three-component pyrazole synthesis.
Aqueous Synthesis and Green Catalysis: The Benign by Design Approach
Water is nature's solvent and its use in organic synthesis is a primary goal of green chemistry. [6][22]It is non-toxic, non-flammable, and inexpensive. Many organic reactions, including the synthesis of pyrazoles, have been successfully adapted to aqueous media, often with the aid of catalysts that are stable and active in water. [4][6][22]Green catalysts, such as biodegradable materials, clays, or recyclable metal complexes, further enhance the sustainability of these processes. [3][23]
Causality Behind Experimental Choices:
The move towards aqueous synthesis is driven by the desire to eliminate the use of volatile organic compounds (VOCs). [6]The selection of a catalyst is crucial for promoting the reaction in water, where the solubility of organic reactants may be limited. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. [6]For instance, the use of a simple and non-toxic salt like ammonium chloride as a catalyst in the Knorr pyrazole synthesis exemplifies this green approach. [3]
Experimental Protocol: Knorr Synthesis of 3,5-Dimethyl Pyrazole using Ammonium Chloride
This protocol details a green synthesis of 3,5-dimethyl pyrazole using a readily available, non-toxic catalyst and a renewable solvent. [3] Step-by-Step Methodology:
-
Reactant Solution: In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in ethanol (100 mL).
-
Catalyst and Reagent Addition: Add ammonium chloride (as a catalyst) and hydrazine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, the work-up typically involves the removal of ethanol under reduced pressure and extraction of the product.
-
Purification: The crude product can be purified by crystallization from water, minimizing waste. [3]
Logical Relationship Diagram: Principles of Green Catalysis in Aqueous Media
Caption: Synergy of green catalysts and solvents.
Conclusion: Embracing a Sustainable Future for Pyrazole Synthesis
The methodologies presented in this guide underscore the significant strides made in aligning the synthesis of pyrazole derivatives with the principles of green chemistry. [7][8][9]By embracing techniques such as microwave and ultrasound-assisted synthesis, multicomponent reactions, and the use of green solvents and catalysts, researchers can not only reduce the environmental footprint of their work but also often achieve higher efficiency, shorter reaction times, and simpler procedures. [1][5]The continued development and adoption of these green approaches are crucial for the future of sustainable drug discovery and development.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. (2023-07-05).
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. (2025-10-31).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. (2024-07-09).
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. (2023-06-01).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. (2023-10-02).
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
- An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. Cornous Biology. (2024-09-30).
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. (2022-08-08).
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. (2023-08-07).
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025-03-04).
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Institutes of Health. (2022-08-08).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025-03-04).
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024-09-10).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ResearchGate. (2023-10-04).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. (2023-03-01).
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. R Discovery. (2010-01-01).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Scilit. (2025-07-19).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024-08-16).
- Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. (2020-02-12).
- Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. (2025-01-02).
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025-04-24).
- Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. MDPI. (2024-08-13).
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. National Institutes of Health.
- Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. SpringerLink.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. m.youtube.com [m.youtube.com]
- 16. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening | MDPI [mdpi.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 22. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 23. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling Reactions of 5-Bromopyrazoles
Introduction: The Strategic Importance of 5-Alkynylpyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[3][4] The introduction of an alkynyl moiety at the 5-position of the pyrazole ring via the Sonogashira coupling reaction is a particularly powerful strategy in drug design.[5] This transformation not only allows for the extension of the molecular framework and exploration of new chemical space but also provides a versatile handle for further functionalization through click chemistry or other alkyne-based transformations.
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has become an indispensable tool in organic synthesis for the formation of carbon-carbon bonds.[6][7] Its mild reaction conditions and broad functional group tolerance make it exceptionally well-suited for the late-stage functionalization of complex molecules, a common requirement in drug development programs.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Sonogashira coupling reactions with 5-bromopyrazole substrates. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and present detailed, field-proven protocols for both traditional copper-co-catalyzed and modern copper-free conditions.
Mechanistic Insights: The Catalytic Cycles of Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[9] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
The Dual Catalytic System: Palladium and Copper in Concert
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromopyrazole, forming a Pd(II)-pyrazolyl complex.[7]
-
Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide species.[7]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrazolyl complex. This key step involves the transfer of the alkynyl group to the palladium center and regeneration of the Cu(I) catalyst.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 5-alkynylpyrazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.
The Copper-Free Variant: Advantages and Mechanism
While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and purification challenges.[7] This has spurred the development of copper-free Sonogashira protocols.
In the absence of copper, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium complex, often facilitated by the amine base.[9] These reactions may require more forcing conditions, such as higher temperatures or more specialized catalyst systems, but offer the significant advantage of a cleaner reaction profile.[8][10]
Figure 2: Proposed Mechanism for Copper-Free Sonogashira Coupling.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of 5-bromopyrazoles is contingent on several critical factors. Careful consideration and optimization of these parameters are essential to achieve high yields and minimize side reactions.
-
Catalyst System: The choice of palladium source and ligand is paramount.
-
Traditional Catalysts: Complexes such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and commercially available.[9] However, they may require higher catalyst loadings and can be sensitive to air.
-
Modern Catalysts: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, allowing for lower catalyst loadings and the coupling of more challenging substrates.[9] For copper-free reactions, specialized precatalysts like [DTBNpP]Pd(crotyl)Cl have shown excellent efficacy at room temperature.[8]
-
-
Copper Co-catalyst: In traditional Sonogashira reactions, copper(I) iodide (CuI) is the most common co-catalyst. Its presence is often crucial for reactions at lower temperatures. However, as mentioned, it can be omitted to prevent alkyne homocoupling.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[6] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, particularly in copper-free systems.
-
Solvent: A variety of solvents can be used, with the choice often depending on the specific catalyst system and substrates. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN). For some protocols, the amine base can also serve as the solvent.
-
Temperature: While many Sonogashira reactions can be performed at room temperature, less reactive 5-bromopyrazoles or terminal alkynes may require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[11]
-
Atmosphere: To prevent the oxidative homocoupling of the alkyne and the degradation of the Pd(0) catalyst, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with degassed solvents.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of various 5-bromopyrazole derivatives with a range of terminal alkynes, showcasing both copper-co-catalyzed and copper-free methods.
| Entry | Pyrazole Substrate | Alkyne Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-4-bromo-1H-pyrazole-3-carbaldehyde | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5 mol%) | TMP | DMSO | 60 | 20 | 63 | [8] |
| 2 | 5-Bromo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 80 | 6 | 92 | Adapted from[1] |
| 3 | 5-Bromo-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | 1-Heptyne | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | THF | RT | 12 | 88 | Adapted from[12] |
| 4 | 5-Bromo-1H-pyrazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3 mol%) | TBAF | - | 80 | 2 | 95 | [5] |
| 5 | 1-Benzyl-5-bromo-3-methyl-1H-pyrazole | Propargyl alcohol | Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | 90 | Adapted from[13] |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of 5-bromopyrazoles. These protocols are based on established procedures and should serve as a comprehensive guide.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the coupling of 5-bromopyrazoles with various terminal alkynes.
Materials:
-
5-Bromopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the 5-bromopyrazole derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrazole.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol, adapted from a procedure utilizing the [DTBNpP]Pd(crotyl)Cl precatalyst, is ideal for minimizing alkyne homocoupling and is suitable for a wide range of substrates.[8]
Materials:
-
5-Bromopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5-5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon)
-
Vial with a screw cap and septum
Procedure:
-
In a glovebox or under a positive flow of argon, add the 5-bromopyrazole derivative and the palladium precatalyst to a vial equipped with a stir bar.
-
Add anhydrous, degassed DMSO, followed by the base (TMP).
-
Add the terminal alkyne to the mixture.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Figure 3: General Experimental Workflow for Sonogashira Coupling.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents (wet solvent/base)- Low reaction temperature | - Use a more active catalyst system (e.g., with bulky phosphine or NHC ligands).- Ensure all reagents and solvents are anhydrous and properly degassed.- Gradually increase the reaction temperature. |
| Significant Alkyne Homocoupling | - Presence of oxygen- High concentration of copper co-catalyst | - Ensure rigorous degassing of the reaction mixture.- Switch to a copper-free protocol.- Add the terminal alkyne slowly to the reaction mixture. |
| Dehalogenation of 5-Bromopyrazole | - High reaction temperature- Certain base/solvent combinations | - Lower the reaction temperature.- Screen alternative bases (e.g., inorganic bases like K₂CO₃).- Use a dry, aprotic solvent. |
| Reaction Stalls | - Catalyst decomposition | - Add a fresh portion of the catalyst.- Ensure the reaction is maintained under a strict inert atmosphere. |
Conclusion
The Sonogashira coupling of 5-bromopyrazoles is a highly effective and versatile method for the synthesis of 5-alkynylpyrazole derivatives, which are of significant interest in drug discovery and development. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can reliably access a diverse range of these valuable compounds. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Dou, D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13133-13141. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Protective Blook. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 22(44), 15674-15678. [Link]
-
Alonso, D. A., & Nájera, C. (2008). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(6), 202. [Link]
-
Arora, M., & Rudresh, K. (2023). Synthesis, Characterization, and Antioxidant Activity of New Pyrazoles. International Journal of Pharmaceutical Sciences and Research, 14(6), 2907-2913. [Link]
-
Plenio, H., & Köllhofer, A. (2003). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Angewandte Chemie International Edition, 42(10), 1056-1058. [Link]
-
Li, Y., & Dong, C.-E. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters, 26(4), 435-438. [Link]
-
Fazaeli, R., Aliyan, H., & Zare, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Derivatives and their Antimicrobial Screening
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In response, the scientific community is actively exploring novel chemical scaffolds with the potential to yield new classes of antimicrobial drugs. Among these, pyrazole and its derivatives have emerged as a particularly promising area of research.[1][2] Pyrazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5] This application note provides a comprehensive guide to the synthesis of pyrazole carboxamide derivatives, a subclass that has demonstrated significant potential as antimicrobial agents, and details the subsequent protocols for their antimicrobial screening.[6][7][8][9]
The rationale for focusing on pyrazole carboxamides lies in their structural versatility and their demonstrated efficacy against a spectrum of microbial pathogens. The pyrazole core can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The carboxamide linkage, in particular, offers a key point for diversification, enabling the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.[8] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.
I. Synthetic Strategies for Pyrazole Carboxamide Derivatives
The synthesis of pyrazole carboxamide derivatives can be broadly approached through two primary strategies, with the choice often dictated by the availability of starting materials and the desired substitution pattern.
Strategy A: Pyrazole Ring Construction followed by Amidation
This is the most prevalent and flexible approach.[10] It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester functional group, which is subsequently converted to the target carboxamide. This strategy allows for late-stage diversification, where a common pyrazole carboxylic acid intermediate can be coupled with a library of amines to generate a diverse set of carboxamide derivatives.
A common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[10] Another widely used approach is the Claisen-Schmidt condensation to form chalcones, which are then cyclized with semicarbazide hydrochloride to yield pyrazole carboxamides.[4][6]
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation
In this less common strategy, the carboxamide functionality is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring. This approach can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrazole carboxamide derivatives via Strategy A, the more common route.
Caption: Generalized synthetic workflow for pyrazole carboxamide derivatives.
II. Detailed Protocol: Synthesis of a Representative Pyrazole Carboxamide Derivative
This protocol details the synthesis of a pyrazole carboxamide derivative starting from a β-ketoester and a hydrazine, followed by hydrolysis and amidation.
Part 1: Synthesis of Pyrazole-5-carboxylate Ester
Rationale: This initial step constructs the core pyrazole ring with an ester functional group, which can be subsequently hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.[10]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[10]
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[10]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[10]
Part 2: Hydrolysis to Pyrazole-5-carboxylic Acid
Rationale: The ester is hydrolyzed to the carboxylic acid to prepare it for the subsequent amidation reaction.
Materials:
-
Pyrazole-5-carboxylate ester (from Part 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[10]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).[10]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[10]
-
Cool the reaction mixture in an ice bath and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Part 3: Amide Formation via Acid Chloride
Rationale: The carboxylic acid is converted to a more reactive acid chloride, which readily reacts with an amine to form the desired carboxamide.
Materials:
-
Pyrazole-5-carboxylic acid (from Part 2) (1.0 eq)
-
Oxalyl chloride or thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (1.2 eq)
-
Triethylamine (2.5 eq)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.[10]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.[10][11]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[10]
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[10]
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0°C.[10]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[10]
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. Protocols for Antimicrobial Screening
Once the pyrazole carboxamide derivatives are synthesized and purified, their antimicrobial activity is evaluated. The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]
Visualizing the Antimicrobial Screening Workflow
The following diagram outlines the key steps in the antimicrobial screening process.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Protocol for MIC Determination
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial drugs for positive controls (e.g., ciprofloxacin, fluconazole)
-
Solvent for compounds (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the synthesized compounds and control drugs in DMSO.
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a standardized concentration, typically by adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of a row, resulting in an initial dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the final diluted microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (microbes in medium without any compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.[14]
IV. Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and SAR analysis. A tabular format is highly recommended.
Table 1: Hypothetical Antimicrobial Activity of Synthesized Pyrazole Carboxamide Derivatives (MIC in µg/mL)
| Compound ID | R Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| PZ-01 | -H | 64 | >128 | >128 |
| PZ-02 | -Cl | 16 | 32 | 64 |
| PZ-03 | -OCH₃ | 32 | 64 | 128 |
| PZ-04 | -F | 8 | 16 | 32 |
| Control 1 | Ciprofloxacin | 1 | 0.5 | N/A |
| Control 2 | Fluconazole | N/A | N/A | 2 |
Interpretation: The hypothetical data in Table 1 suggests that the introduction of electron-withdrawing groups, such as fluorine (PZ-04) and chlorine (PZ-02), on the R group enhances the antimicrobial activity against both bacterial and fungal strains compared to the unsubstituted analog (PZ-01).[6] This type of data is crucial for guiding the next round of synthesis and optimization in a drug discovery program.
V. Conclusion and Future Directions
This application note has provided a detailed overview of the synthesis of pyrazole carboxamide derivatives and robust protocols for their antimicrobial screening. The synthetic strategies and experimental procedures outlined herein offer a solid foundation for researchers to generate libraries of these promising compounds. The subsequent antimicrobial screening protocols, particularly the broth microdilution method for MIC determination, are essential for quantifying the biological activity of the synthesized molecules.
Future work in this area should focus on expanding the structural diversity of the synthesized libraries to further probe the structure-activity relationships. Investigating the mechanism of action of the most potent compounds is also a critical next step.[15] Techniques such as DNA gyrase inhibition assays or cell membrane integrity studies can provide valuable insights into how these compounds exert their antimicrobial effects.[1][15] Ultimately, the goal is to identify lead compounds with potent and broad-spectrum antimicrobial activity that can be further developed into novel therapeutic agents to combat the growing threat of infectious diseases.
References
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]
-
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit. [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed. [Link]
-
Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. [Link]
-
Synthetic route for substituted pyrazole carboxamide derivatives. - ResearchGate. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]
- Methods of screening for antimicrobial compounds - Google P
-
Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information. [Link]
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. [Link]
-
s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
Synthesis of the pyrazole carboxamide derivatives 4a–4k. Reagents and... - ResearchGate. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]
-
Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review - OUCI. [Link]
-
A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. scilit.com [scilit.com]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Pyrazole Intermediates for Drug Manufacturing
Introduction: The Central Role of Pyrazoles in Modern Pharmaceuticals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure serves as a privileged scaffold in a multitude of blockbuster drugs, demonstrating a wide array of pharmacological activities.[1][2][3] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the antipsychotic CDPPB, and the anti-obesity agent Rimonabant, underscoring the therapeutic significance of this heterocyclic motif.[1][4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[4]
The escalating demand for pyrazole-containing active pharmaceutical ingredients (APIs) necessitates robust, scalable, and economically viable synthetic strategies for the production of key pyrazole intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of pyrazole intermediates, with a focus on the well-established Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address critical safety and analytical considerations for industrial-scale production.
Synthetic Strategies for Pyrazole Intermediates: The Knorr Synthesis
The most prevalent and industrially scalable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][5][6][7][8] This robust reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6][7][9]
Reaction Mechanism and Causality
The Knorr synthesis proceeds through a well-defined mechanism, the understanding of which is crucial for process optimization and control. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[2][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The subsequent dehydration of the cyclic intermediate yields the stable aromatic pyrazole ring.[2][4]
When employing unsymmetrical 1,3-dicarbonyl compounds, the potential for the formation of two regioisomeric products exists. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly the pH.[10]
Visualizing the Knorr Pyrazole Synthesis Workflow
The following diagram outlines the general workflow for the large-scale synthesis of a pyrazole intermediate via the Knorr synthesis.
Caption: Experimental workflow for a typical large-scale Knorr pyrazole synthesis.
Detailed Protocol: Synthesis of a Substituted Pyrazole Intermediate
This protocol details the synthesis of a generic substituted pyrazole from a β-ketoester and a hydrazine derivative, a common route for producing pharmaceutical intermediates.
Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic.[8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[1][11][12] Emergency eyewash and safety shower facilities should be readily accessible.[1][9]
Materials and Reagents:
-
Ethyl benzoylacetate (or other suitable β-ketoester)
-
Hydrazine hydrate (or substituted hydrazine)
-
1-Propanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Ethanol (for recrystallization)
Experimental Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethyl benzoylacetate (1.0 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add 1-propanol (approximately 3-5 volumes relative to the ketoester). Begin stirring and then add hydrazine hydrate (2.0 equivalents) dropwise, maintaining the internal temperature below 30°C. A slight exotherm may be observed.
-
Catalyst Addition: Add glacial acetic acid (catalytic amount, e.g., 3-5 drops for a small-scale reaction, or a calculated molar percentage for larger scale).
-
Reaction: Heat the reaction mixture to approximately 100°C and maintain at this temperature for 1-2 hours.[4][8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketoester is consumed.[4][8]
-
Work-up and Isolation: Once the reaction is complete, add deionized water (approximately 10 volumes) to the hot reaction mixture with vigorous stirring to induce precipitation of the product.[2][4][8]
-
Crystallization: Turn off the heating and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath for at least 30 minutes to ensure complete crystallization.[2][4]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual salts and impurities.[2][4]
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification:
For pharmaceutical applications, high purity of the intermediate is paramount. The crude product can be further purified by recrystallization.
-
Solvent Selection: Dissolve the crude pyrazole intermediate in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation: Expected Yields and Purity
The following table summarizes typical reaction parameters and expected outcomes for the Knorr synthesis of various pyrazole intermediates.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC) |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | 1 | 85-95 | >98% |
| Acetylacetone | Hydrazine hydrate | Water | HCl | 2 | 80-90 | >97% |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | 1-2 | 75-85 | >98% |
Analytical Characterization of Pyrazole Intermediates
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized pyrazole intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the pyrazole ring and its substituents provide definitive structural information.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule and the disappearance of the carbonyl groups from the starting materials.[14]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the pyrazole intermediate.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Safety Considerations for Large-Scale Synthesis
The use of hydrazine and its derivatives on a large scale requires stringent safety protocols due to their toxicity, flammability, and potential for violent reactions with oxidizing agents.[1][5][9][11][12]
Hydrazine Handling:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system.[1][5][9] Local exhaust ventilation is crucial to maintain exposure levels below the occupational exposure limits (e.g., OSHA PEL of 1.0 ppm).[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including butyl rubber gloves, chemical safety goggles, a face shield, and a protective suit, must be worn.[1] For non-routine operations or in case of a spill, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[1][5][9][11][12]
-
Incompatible Materials: Avoid contact with oxidizing agents, acids, and certain metals or metal oxides, as this can lead to a sudden reaction and fire.[11]
-
Spill Management: Have a spill response plan in place. Small spills can be absorbed with inert material, while larger spills may require diking and neutralization.[1]
Reaction Safety:
-
Temperature Control: The reaction can be exothermic, especially during the initial addition of hydrazine. Adequate cooling and temperature monitoring are essential to prevent runaway reactions.
-
Pressure Relief: The reaction vessel should be equipped with a pressure relief system.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent the oxidation of hydrazine and reduce the risk of fire.
Conclusion
The Knorr pyrazole synthesis is a highly effective and scalable method for the production of pyrazole intermediates that are vital for the pharmaceutical industry. By understanding the underlying reaction mechanism, adhering to detailed and optimized protocols, and implementing rigorous safety procedures, researchers and drug development professionals can efficiently and safely produce high-purity pyrazole intermediates on a large scale. The analytical techniques outlined in this note provide the necessary tools for quality control and assurance, ensuring the integrity of the final active pharmaceutical ingredient.
References
-
Hydrazine Hydrate - Lanxess. Available at: [Link]
-
Safety and Handling of Hydrazine - DTIC. Available at: [Link]
-
Hydrazine hydrate - SAFETY DATA SHEET. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. Available at: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. Available at: [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help ASAP. Available at: [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lanxess.com [lanxess.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Versatile Synthesis of Compound Libraries Utilizing Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the development of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[2][3][4] The ability to rapidly generate diverse libraries of pyrazole derivatives is therefore of paramount importance in the early stages of drug discovery. This application note provides a comprehensive guide to the use of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate as a versatile building block for the synthesis of compound libraries via palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of a wide range of substituents at the C5-position of the pyrazole core.
Core Building Block: this compound
This compound is an ideal starting material for library synthesis. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a strategic handle for diversification. The ethyl ester at the 4-position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, thereby expanding the chemical space accessible from this single precursor. The N-phenyl group contributes to the overall structural rigidity and can engage in favorable interactions with biological targets.
I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5][6][7] It involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-aryl-1-phenyl-1H-pyrazole-4-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Base | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | 5 | 95 |
| 3 | 3-Pyridinylboronic acid | Cs₂CO₃ | 8 | 85 |
| 4 | 2-Thiopheneboronic acid | K₂CO₃ | 7 | 88 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling.
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of a vast number of pharmaceuticals.[5][8][9] This reaction allows for the coupling of a wide variety of amines with aryl halides, offering a direct route to N-arylated pyrazoles.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with primary and secondary amines. The choice of ligand is critical for successful coupling with N-H containing heterocycles.[10]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
tBuBrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equivalents)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), tBuBrettPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Base | Temperature (°C) | Yield (%) |
| 1 | Morpholine | NaOtBu | 100 | 89 |
| 2 | Aniline | LHMDS | 80 | 78 |
| 3 | Benzylamine | NaOtBu | 100 | 82 |
| 4 | Indole | LHMDS | 80 | 75 |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a combination of palladium and copper complexes and is instrumental in the synthesis of conjugated enynes and arylalkynes.
Protocol 3: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | THF | 3 | 94 |
| 2 | 1-Hexyne | THF | 4 | 87 |
| 3 | Trimethylsilylacetylene | DMF | 2 | 96 |
| 4 | Propargyl alcohol | THF | 5 | 81 |
Visualization: Sonogashira Coupling Logical Relationship
Caption: Logical relationship in the Sonogashira coupling.
IV. Analytical Characterization and Library Validation
The successful synthesis of the pyrazole library should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final products. The disappearance of the proton signal corresponding to the C-H at the 5-position of the pyrazole ring and the appearance of new signals corresponding to the coupled moiety are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the library members.
Conclusion: A Gateway to Novel Chemical Entities
This compound serves as a highly effective and versatile platform for the rapid generation of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide reliable and high-yielding methods for the introduction of a wide array of functional groups at the C5-position. The protocols detailed in this application note are robust and can be readily adapted for high-throughput synthesis, making this building block an invaluable tool for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
References
-
U.S. National Library of Medicine. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Molecules. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023, December 19). Sonogashira coupling. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Molecules. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Synthetic Communications. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Molecules. Retrieved January 5, 2026, from [Link]
-
PubMed. (n.d.). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). European Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved January 5, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved January 5, 2026, from [Link]
-
South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Retrieved January 5, 2026, from [Link]
-
MDPI. (2018). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2013). Corrigendum to “Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials” [Arab. J. Chem. (6) (2013) 97–102]. Retrieved January 5, 2026, from [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025). Fabrication of a recyclable magnetic palladium nanocatalyst for generation of 5-phenyl-1H-tetrazoles from aromatic aldehydes. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023, December 26). Cross-coupling reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 5, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. jeolusa.com [jeolusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. As a cornerstone heterocyclic scaffold in medicinal chemistry and drug development, the efficient and controlled synthesis of pyrazoles is paramount.[1][2] This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues, optimize conditions, and rationalize your experimental choices. Here, we address the specific, practical challenges encountered in the lab, from battling low yields and poor regioselectivity to navigating the nuances of product purification.
Troubleshooting Guide: From Reaction Failure to Success
This section is designed as a first-response guide to the most pressing issues that can arise during pyrazole synthesis. Each question addresses a common problem, explains the underlying chemical principles, and offers a systematic approach to resolution.
Q1: My reaction resulted in a low or non-existent yield. What are the primary causes and how can I systematically troubleshoot this?
A low or zero yield is one of the most common yet frustrating outcomes. The cause is often multifactorial, stemming from issues with reagents, reaction conditions, or both. A systematic, step-by-step investigation is the most effective approach.
Underlying Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
The "Why": The primary starting materials for many pyrazole syntheses, such as the Knorr synthesis, are hydrazines and 1,3-dicarbonyl compounds.[3][4] Hydrazine and its derivatives can be susceptible to oxidation or hydration over time, while β-dicarbonyls can exist in keto-enol tautomeric forms, which can affect reactivity. Incorrect stoichiometry will leave one reactant in excess, limiting the theoretical yield.
-
The "How-To":
-
Verify Reagents: Use freshly opened or purified reagents. If using hydrazine hydrate, ensure its concentration is known.
-
Check Stoichiometry: Accurately measure your limiting reagent and ensure other reactants are used in the appropriate molar equivalents. For volatile liquid reagents, measurement by mass is more accurate than by volume.
-
-
-
Suboptimal Reaction Conditions (Temperature & Solvent):
-
The "Why": The condensation and subsequent cyclization/dehydration steps are highly dependent on temperature and the solvent environment. Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can lead to decomposition. The solvent plays a crucial role in reactant solubility and can mediate the reaction mechanism.[5]
-
The "How-To":
-
Temperature Screening: If the reaction is sluggish at room temperature, incrementally increase the heat (e.g., to 60 °C, then 80 °C, etc.), monitoring by TLC at each stage. Some modern syntheses have demonstrated that temperature can be a critical control point for divergent outcomes.[1][6]
-
Solvent Screening: The choice of solvent can dramatically impact yield. While ethanol is a traditional choice, aprotic dipolar solvents like DMF or DMAc have been shown to accelerate dehydration steps and improve yields, especially for arylhydrazines.[5][7] Consider screening a small set of solvents with varying polarities.
-
-
Below is a troubleshooting workflow to systematically diagnose the cause of low yield.
Caption: Troubleshooting workflow for low pyrazole yield.
Q2: My synthesis produced a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge, particularly when reacting a non-symmetrical 1,3-dicarbonyl with a substituted hydrazine like methylhydrazine or phenylhydrazine.[8] The two non-equivalent carbonyl groups of the dicarbonyl compete for the initial condensation with a specific nitrogen atom of the hydrazine.
Underlying Causes & Solutions:
-
Reaction Mechanism and Kinetics:
-
The "Why": In the Knorr synthesis, the reaction proceeds via the formation of a hydrazone intermediate. The more nucleophilic nitrogen of the hydrazine will typically attack the more electrophilic (less sterically hindered) carbonyl first. However, the subsequent cyclization can be complex, and thermodynamic and kinetic factors can lead to a mixture of products.
-
The "How-To":
-
Modify the Solvent: This is one of the most powerful tools for controlling regioselectivity. Traditional solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve the regioselectivity in favor of the desired isomer by modulating the reactivity of the intermediates.[8] Aprotic dipolar solvents can also offer better results than protic ones.[5]
-
-
Table 1: Effect of Solvent on Regioselectivity
| Entry | Hydrazine | 1,3-Diketone | Solvent | Regioisomeric Ratio | Reference |
|---|---|---|---|---|---|
| 1 | Methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione | EtOH | ~1:1 | [8] |
| 2 | Methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione | TFE | 85:15 | [8] |
| 3 | Arylhydrazine HCl | Substituted 1,3-diketone | EtOH | Mixture | [5][7] |
| 4 | Arylhydrazine HCl | Substituted 1,3-diketone | DMAc / HCl | >95:5 (Single Isomer) |[5][7] |
-
Strategic Synthesis Design:
-
The "Why": If solvent and temperature screening fail to provide adequate selectivity, a different synthetic approach may be necessary.
-
The "How-To":
-
Use Symmetrical Reagents: If possible, using a symmetrical dicarbonyl or hydrazine eliminates the problem of regioselectivity entirely.
-
Alternative Routes: Consider syntheses that offer inherent regiocontrol, such as the reaction of hydrazines with α,β-alkynic ketones or 1,3-dipolar cycloaddition reactions.[5][9]
-
-
The diagram below illustrates the competing pathways in the Knorr synthesis that lead to regioisomers.
Caption: Competing pathways leading to regioisomers.
Purification Pitfalls and Solutions
Even with a successful reaction, isolating the pure pyrazole product can present its own set of challenges.
Q3: My pyrazole is basic and streaks badly on a silica gel column, leading to poor separation and recovery. What should I do?
This is a very common issue. The pyrazole ring system contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.
Underlying Causes & Solutions:
-
The "Why": The Lewis basic nitrogens on the pyrazole form strong hydrogen bonds or acid-base interactions with the acidic silica surface. This leads to slow, uneven elution (streaking or tailing) and, in some cases, irreversible adsorption or degradation of the compound on the column.
-
The "How-To":
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add a small amount of a volatile base, typically triethylamine (Et₃N), at about 0.5-1% by volume.[10][11] The triethylamine will neutralize the acidic sites on the silica, allowing your basic pyrazole to elute cleanly.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase like alumina (Al₂O₃).[11] Neutral alumina lacks the acidic protons of silica and is often an excellent choice for purifying basic compounds.
-
Salt Formation: For some compounds, an acid-base extraction during the workup can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will form a salt and move to the aqueous layer, leaving non-basic impurities behind. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the purified pyrazole is back-extracted into an organic solvent.
-
Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when a compound precipitates from solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound.[12]
Underlying Causes & Solutions:
-
The "Why": The presence of impurities lowers the melting point of your product. If the solution is cooled too quickly or is too concentrated, the product will come out of solution as a supercooled liquid (an oil) because the temperature is still above this depressed melting point.
-
The "How-To":
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature first, without disturbance, before placing it in an ice bath. Insulating the flask can help.[12]
-
Add More Solvent: Re-heat the oiled-out mixture until it fully dissolves, then add a small amount of additional hot solvent to decrease the saturation point. This allows crystallization to begin at a lower temperature.[12]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[12]
-
Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[12]
-
Frequently Asked Questions (FAQs)
Q5: How do I select the optimal solvent for my pyrazole synthesis?
The ideal solvent should fully dissolve the reactants but often should not be a perfect solvent for the product at cooler temperatures, facilitating crystallization. Key considerations include:
-
Polarity: Match the solvent polarity to your reactants.
-
Boiling Point: The boiling point determines the maximum temperature for the reaction under reflux.
-
Reactivity: The solvent should be inert to the reaction conditions.
-
Green Chemistry: Whenever possible, consider greener alternatives like water, ethanol, or ionic liquids, or explore solvent-free conditions.[13][14] Microwave-assisted synthesis under solvent-free conditions can dramatically shorten reaction times and improve yields.[15]
Q6: What is the role of the catalyst, and how do I choose one?
In many syntheses, like the Knorr reaction, a catalyst is essential.
-
Acid Catalysts: Protic acids (e.g., H₂SO₄, HCl) or Lewis acids are commonly used to catalyze the initial imine/enamine formation and the final dehydration step.[3][4]
-
Nano-Catalysts: Recent research has explored the use of reusable nano-catalysts, such as nano-ZnO, which can offer excellent yields, short reaction times, and easier work-up procedures under greener conditions.[5]
-
Metal-Free Options: Concerns about metal contamination in pharmaceutical compounds have driven the development of metal-free synthetic routes.[1][16]
The choice depends on your specific reaction. For a standard Knorr synthesis, a simple acid catalyst is a good starting point. For more specialized transformations or to improve the environmental profile of your synthesis, exploring newer catalytic systems is recommended.
Protocol: Purification of a Basic Pyrazole by Column Chromatography
This protocol details the purification of a hypothetical basic pyrazole that exhibits poor behavior on standard silica gel.
Objective: To purify a basic pyrazole derivative, removing unreacted starting materials and byproducts.
Methodology:
-
Prepare the Deactivated Silica Slurry:
-
In a beaker, measure the required amount of silica gel for your column.
-
Add the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add triethylamine to constitute 1% of the total solvent volume (e.g., for 400 mL of eluent, add 4 mL of triethylamine).
-
Stir the slurry gently to ensure thorough mixing.
-
-
Pack the Column:
-
Carefully pour the slurry into the chromatography column and use air pressure or a pump to pack the bed firmly and evenly.
-
-
Load the Sample:
-
Dissolve your crude pyrazole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. This method often yields better separation.
-
-
Elute and Collect:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent as needed to move your product down the column.
-
Collect fractions and monitor their composition using TLC, ensuring your TLC developing chamber also contains a trace of triethylamine to replicate the column conditions.
-
-
Isolate the Product:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent and triethylamine using a rotary evaporator. Further drying under high vacuum will remove any residual volatiles.
-
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ACS Publications | The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ResearchGate. A mechanism of pyrazole forming reaction. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]
-
Sauthivong, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7277. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
-
PubMed. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
ResearchGate. Synthesis of pyrazole under solvent free condition. [Link]
-
ResearchGate. Optimization of reaction conditions. [a]. [Link]
-
Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
SciELO Brasil. Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Al-Warhi, T., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6235. [Link]
Sources
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center dedicated to navigating the complexities of regioselective pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the isomeric outcome of their reactions. Pyrazole-containing compounds are pivotal in modern drug discovery, making the efficient and selective synthesis of the correct regioisomer a critical objective.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles in the lab.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a primary concern?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction.[2] In the context of pyrazole synthesis, particularly the widely-used Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[3][2][4] This occurs because the substituted hydrazine possesses two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[2] Controlling which isomer is formed is a crucial challenge because different regioisomers can exhibit vastly different pharmacological activities, toxicities, and physicochemical properties.
Q2: My reaction is yielding a mixture of regioisomers. What are the key factors that I need to control?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[3][2]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[2][5] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Q3: How does the choice of hydrazine substituent (e.g., alkyl vs. aryl) affect regioselectivity?
A3: The nature of the substituent on the hydrazine directly impacts the nucleophilicity of the two nitrogen atoms.
-
Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, which generally increases the nucleophilicity of the adjacent nitrogen (N1).
-
Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, which decreases the nucleophilicity of the adjacent nitrogen (N1). This can lead to the attack occurring through the more nucleophilic, unsubstituted terminal nitrogen (N2).
The interplay between these electronic effects and the steric bulk of the substituent determines the initial site of attack on the dicarbonyl compound.
Q4: Can solvent choice alone be used to control the regioselectivity?
A4: Yes, solvent choice can have a profound impact on regioselectivity. For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[6] In some cases, switching to HFIP has been reported to improve regioselectivity to over 99:1 in favor of one isomer.[6] The unique properties of these fluorinated solvents can influence the stability of intermediates and transition states in the reaction pathway.[6] Aprotic dipolar solvents have also been shown to improve results in the synthesis of 1-arylpyrazoles.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or Unpredictable Regioselectivity
Your reaction is producing a nearly 1:1 mixture of regioisomers, or the major isomer is the undesired one.
Root Cause Analysis:
The energy difference between the two competing reaction pathways is minimal under your current conditions. This can be due to a combination of subtle electronic and steric effects in your substrates that do not strongly favor one pathway over the other.
Solutions Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Step-by-Step Troubleshooting:
-
Solvent Screening (Highest Impact):
-
Rationale: The solvent can stabilize intermediates and transition states differently for each regioisomeric pathway.
-
Action: If you are using a standard alcohol like ethanol, switch to a fluorinated alcohol such as TFE or HFIP.[6] These solvents have been demonstrated to significantly enhance regioselectivity.[6] Run small-scale parallel reactions in each solvent to compare the isomer ratios.
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
-
Action: Run the reaction at room temperature or even 0 °C. Monitor the reaction progress over a longer period. Conversely, in some cases, higher temperatures might be required to overcome a higher activation barrier for the desired isomer.
-
-
pH Adjustment:
-
Rationale: The pH of the reaction medium dictates the protonation state of the hydrazine and the dicarbonyl compound, which in turn affects the nucleophilicity and the rate of condensation at each carbonyl.[3][5]
-
Action: If running under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid).[8][9] Conversely, if acidic conditions are failing, a trial under basic conditions (e.g., with a non-nucleophilic base) may be warranted.
-
Issue 2: Difficulty in Separating Regioisomers
The synthesized regioisomers have very similar polarities, making purification by column chromatography challenging.
Root Cause Analysis:
The structural differences between the regioisomers are not significant enough to cause a substantial difference in their interaction with the stationary phase (e.g., silica gel).
Solutions:
-
Optimize Chromatography:
-
Action: Experiment with different solvent systems for your column chromatography. A less polar solvent system might provide better separation. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Derivatization:
-
Rationale: If one of the regioisomers has a unique functional group, you may be able to selectively derivatize it to alter its polarity, making separation easier.
-
-
Crystallization:
-
Action: Attempt fractional crystallization from various solvents. Even if the initial product is an oil or an inseparable mixture, it's possible that one isomer will preferentially crystallize.
-
-
Revisit the Synthesis:
-
Rationale: The most effective solution is often to improve the regioselectivity of the synthesis itself to minimize the formation of the undesired isomer, thereby simplifying or eliminating the need for difficult separations. Refer back to the troubleshooting steps for Issue 1 .
-
Issue 3: Inconsistent Results Upon Scale-Up
A reaction that was highly regioselective on a small scale is now producing a mixture of isomers in a larger batch.
Root Cause Analysis:
Heat and mass transfer issues are common during scale-up and can significantly impact the reaction outcome.[10]
Solutions:
-
Control the Exotherm:
-
Rationale: The condensation reaction is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This can lead to temperature spikes that favor the formation of the undesired isomer.
-
Action: Ensure adequate cooling and monitor the internal reaction temperature closely. Control the rate of addition of the hydrazine to manage the exotherm. A slower, dropwise addition is generally recommended for large-scale reactions.[10]
-
-
Ensure Homogeneous Mixing:
-
Rationale: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced selectivity.[10]
-
Action: Use an appropriate stirrer and agitation speed for the reactor size and geometry to ensure the reaction mixture remains homogeneous.
-
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the profound effect of solvent choice on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The data is illustrative and highlights the potential for optimization.
| Entry | R¹ | R² | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1 | Phenyl | CF₃ | Methylhydrazine | Ethanol | 50:50 | [6] |
| 2 | Phenyl | CF₃ | Methylhydrazine | HFIP | 97:3 | [6] |
| 3 | 2-Furyl | CF₃ | Phenylhydrazine | Ethanol | 65:35 | [6] |
| 4 | 2-Furyl | CF₃ | Phenylhydrazine | TFE | 95:5 | [6] |
| 5 | 2-Furyl | CF₃ | Phenylhydrazine | HFIP | >99:1 | [6] |
Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Regiocontrolled Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general guideline for leveraging fluorinated solvents to enhance regioselectivity.[3][6] Optimization may be required for specific substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating is required)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen fluorinated solvent (HFIP or TFE) in a round-bottom flask.
-
Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to reflux.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to isolate the desired pyrazole regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F if applicable) and mass spectrometry to confirm its structure and isomeric purity.[11] NOESY experiments can be particularly useful for unambiguously assigning the regiochemistry.[12]
Protocol 2: Characterization of Regioisomers by NMR
Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing between pyrazole regioisomers.[11]
Workflow for Structural Elucidation:
Caption: NMR workflow for pyrazole characterization.
Key Diagnostic Correlations:
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the protons of the N-substituent and the carbons of the pyrazole ring. For example, in a 1,5-disubstituted pyrazole, the protons of the N1-substituent should show a correlation to the C5 carbon. In the corresponding 1,3-disubstituted isomer, this correlation would be to the C3 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOE between the protons of the N1-substituent and the protons of the C5-substituent is a definitive indicator of the 1,5-regioisomer.[12]
References
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Al-Matar, H. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7168.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(14), 5291-5301.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Retrieved from [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Suzuki-Miyaura Coupling of Bromopyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions of bromopyrazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and improve your reaction yields. As Senior Application Scientists, we've compiled field-proven insights and scientifically-grounded explanations to help you navigate the intricacies of this powerful C-C bond-forming reaction.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed for quick reference and actionable solutions.
My reaction has stalled or is giving very low yields. What are the primary factors to investigate?
Low or no yield in the Suzuki-Miyaura coupling of bromopyrazoles can often be attributed to a few critical factors. The primary issue often lies in the slow rate of oxidative addition, which is a common challenge with electron-rich heteroaryl halides like bromopyrazoles.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst System (Catalyst Precursor & Ligand): The choice of your palladium source and, more importantly, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[1] Consider switching to more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which are known to promote the oxidative addition step.[2] Pre-catalysts like XPhos Pd G2 or G4 can also be highly effective.[3]
-
Base Selection: The base is crucial for the transmetalation step. For difficult couplings involving bromopyrazoles, stronger bases are often necessary.[1] While potassium carbonate (K₂CO₃) is a common choice, consider screening stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]
-
Solvent System: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1] A mixture of dioxane and water (typically 4:1) is a good starting point.[2][4] However, for certain substrates, anhydrous conditions might be beneficial to minimize protodeboronation.[1]
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition. Temperatures in the range of 80-110 °C are common.[1][4] Microwave-assisted heating can also significantly reduce reaction times and improve yields.[4]
-
Reagent Quality: The purity of your bromopyrazole and, especially, your boronic acid or ester is critical.[5][6] Impurities can poison the catalyst or lead to unwanted side reactions.[5]
I'm observing significant amounts of side products. What are they, and how can I minimize them?
Several side reactions can compete with your desired coupling, leading to reduced yields and complex purification. The most common culprits are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[7] This is a major pathway for boronic acid consumption and is often accelerated by excess water and strong bases.[1]
-
Solution: Use anhydrous solvents if possible, or minimize the amount of water in your reaction.[1] Consider using more stable boronic esters, like pinacol esters, which are less prone to protodeboronation.[8][9] Using a weaker base or carefully controlling the stoichiometry of a stronger base can also help.
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Dehalogenation: This is the replacement of the bromine atom on your pyrazole with a hydrogen atom. This can occur after oxidative addition if a hydride source is present in the reaction mixture.[8]
-
Solution: Ensure your solvent and reagents are free of potential hydride donors. Using a well-defined catalyst system can sometimes mitigate this side reaction.
-
Which boronic acid derivative should I use: a boronic acid or a boronic ester?
The choice between a boronic acid and a boronic ester depends on the specific substrate and reaction conditions.
-
Boronic Acids (R-B(OH)₂): These are the most common and readily available coupling partners. However, they can be prone to decomposition pathways like protodeboronation, especially with electron-deficient arylboronic acids or under harsh basic conditions.[9][11]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[8][9] This increased stability can be advantageous for challenging couplings or when using sensitive substrates.[9] Pinacol esters are a popular choice and can be prepared via the Miyaura borylation reaction.[8]
| Reagent Type | Advantages | Disadvantages |
| Boronic Acid | Often commercially available, easy to prepare.[8] | Prone to protodeboronation and decomposition.[9] |
| Boronic Ester | More stable, less prone to side reactions.[8][9] | May require an extra synthetic step to prepare. |
My bromopyrazole is N-unprotected. Does this affect the reaction?
Yes, the presence of an unprotected N-H group on the pyrazole ring can significantly impact the reaction. The acidic proton can react with the base, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst.[2]
-
Solutions:
-
Protecting Group Strategy: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can prevent these issues and often leads to higher yields.
-
Optimized Conditions for Unprotected Substrates: If protection is not desirable, specific conditions can be employed. Using stronger bases like K₃PO₄ and specialized ligands like SPhos or XPhos has been shown to be effective for the coupling of unprotected N-heterocycles.[2] Higher catalyst loadings may also be required.[2]
-
II. Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
Q1: What is the best all-around catalyst for the Suzuki-Miyaura coupling of bromopyrazoles?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for challenging couplings with bromopyrazoles, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[2][8] A good starting point is to screen pre-catalysts like XPhos Pd G2/G3/G4 or a combination of a palladium source like Pd₂(dba)₃ with ligands such as XPhos or SPhos .[2]
Q2: When should I use a Pd(0) vs. a Pd(II) pre-catalyst?
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle.
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to the active Pd(0) species.[8] This reduction can sometimes be a source of side reactions. For consistency and often better results with challenging substrates, well-defined Pd(II) pre-catalysts that are designed for easy activation to Pd(0) are often preferred.
Base & Solvent Effects
Q3: How does the choice of base influence the reaction?
The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species. The strength and nature of the base can significantly impact the reaction rate and yield.[1] For bromopyrazoles, a screen of bases is often necessary.
| Base | Strength | Common Applications |
| K₂CO₃ | Moderate | A good starting point for many Suzuki couplings.[4] |
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with N-heterocycles.[1][2] |
| Cs₂CO₃ | Strong | Can provide excellent results, but is more expensive.[1] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for this type of coupling. |
Q4: Is water necessary in the solvent system?
While many Suzuki-Miyaura reactions benefit from the presence of a small amount of water to help dissolve the base and facilitate the formation of the active boronate species, it can also promote protodeboronation.[1][12] If you are observing significant protodeboronation, switching to an anhydrous solvent system may improve your yield.[1]
Reaction Conditions & Workup
Q5: What are the key considerations for setting up the reaction?
-
Inert Atmosphere: It is crucial to exclude oxygen from the reaction mixture to prevent oxidation of the palladium catalyst and phosphine ligands, as well as to minimize homocoupling of the boronic acid.[1][4] This is typically achieved by performing the reaction under an inert atmosphere of nitrogen or argon.
-
Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
Q6: How do I monitor the progress of my reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] This allows you to determine when the starting materials have been consumed and to check for the formation of side products.
III. Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrazole
This is a general starting point; optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrates.
Materials:
-
Bromopyrazole (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrazole, boronic acid or ester, palladium pre-catalyst, and base.[4]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[13]
Microwave-Assisted Protocol
Microwave irradiation can significantly shorten reaction times.[4]
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the bromopyrazole, boronic acid or ester, palladium pre-catalyst, and base.[4]
-
Solvent Addition: Add the degassed solvent.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.[4]
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in the general protocol.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
IV. References
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. 5
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD. 6
-
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem. 4
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. 2
-
The Importance of Boronic Acids in Suzuki-Miyaura Coupling. 11
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 8
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. 9
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem. 1
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 7
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. 14
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. 10
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. 3
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. 12
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. 13
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-Bromo-1-Phenyl-1H-Pyrazole-4-Carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established principles of organic chemistry and proven field insights.
Introduction: The Challenge of Purifying Substituted Pyrazoles
The synthesis of this compound, typically through the condensation of a hydrazine with a 1,3-dicarbonyl compound, can present several purification challenges. The primary issues often encountered are the presence of regioisomeric impurities and residual starting materials or by-products. The choice of an appropriate purification strategy is therefore paramount to obtaining the desired product in high purity. This guide will explore the two most effective techniques for this purpose: column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most significant impurity is often the undesired regioisomer, ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate. This arises from the two possible modes of cyclization during the reaction of phenylhydrazine with the 1,3-dicarbonyl precursor. Other potential impurities include unreacted starting materials (phenylhydrazine and the dicarbonyl compound) and by-products from side reactions.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: Oily products are common when impurities are present that depress the melting point. Column chromatography is the preferred method for purifying oils or low-melting solids. It is highly effective at separating the desired product from both regioisomers and other impurities.
Q3: I have a solid crude product. Should I use column chromatography or recrystallization?
A3: If your crude product is a solid, you have both options. If you suspect a mixture of regioisomers, column chromatography is generally the more robust method for achieving high purity. However, if the crude product is relatively pure and you need to remove minor impurities, recrystallization can be a more efficient and scalable technique. A preliminary analysis by Thin Layer Chromatography (TLC) can help you decide. If you see multiple, closely-eluting spots, chromatography is advisable.
Q4: How can I tell which of my purified products is the correct regioisomer?
A4: Unambiguous identification of regioisomers typically requires advanced spectroscopic techniques. 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive for determining the spatial relationship between the N-phenyl group and the substituents on the pyrazole ring.
Troubleshooting Purification Workflows
The following diagram outlines a general workflow for the purification of this compound, including key decision points and troubleshooting steps.
Caption: A decision-making workflow for the purification of this compound.
In-Depth Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For pyrazole derivatives, silica gel is the most common stationary phase.
Issue 1: Poor separation of regioisomers.
-
Cause: The polarity difference between the regioisomers is small, leading to overlapping elution from the column.
-
Solution:
-
Optimize the Eluent System: The key to good separation is finding the right mobile phase (eluent). For compounds of intermediate polarity like your target molecule, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Systematic Solvent Screening: Use TLC to test various solvent ratios. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal eluent system will show a clear separation between the spots of the two isomers.
-
Consider a Different Polar Solvent: If hexane/ethyl acetate does not provide adequate separation, try replacing ethyl acetate with dichloromethane or diethyl ether.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The chosen eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you started with 90:10 hexane:ethyl acetate, move to 80:20, then 70:30, and so on. This is known as a gradient elution.
Issue 3: The compound is eluting too quickly with the solvent front.
-
Cause: The eluent is too polar, causing the compound to have a very low affinity for the silica gel.
-
Solution: Decrease the polarity of the eluent. For instance, if you are using 70:30 hexane:ethyl acetate, try 90:10.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate |
| Initial Eluent Ratio | 95:5 to 90:10 (non-polar:polar) |
| Detection | UV light (254 nm) or potassium permanganate stain |
Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with. The principle is to dissolve the crude product in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly.
-
Solution:
-
Add more of the "good" solvent: Re-heat the mixture until the oil redissolves, then add more of the primary solvent to dilute the solution.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can promote gradual cooling.
-
Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Issue 2: Very low recovery of the purified product.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. You may need to screen several solvents to find the best one.
-
Issue 3: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create microscopic scratches that act as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
| Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many pyrazole derivatives. |
| Ethanol/Water | Polar Protic | A versatile mixed-solvent system. The ratio can be adjusted to fine-tune solubility. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Can be effective if the compound has lower polarity. |
| Isopropanol | Polar Protic | An alternative to ethanol. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on methods used for structurally similar pyrazole esters.[1]
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a series of hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1).
-
Visualize the plate under UV light (254 nm). The ideal eluent for column chromatography will give your desired product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid pyrazole derivative.
-
Solvent Selection:
-
In separate test tubes, place a small amount of your crude product.
-
Add a small amount of a potential solvent (e.g., ethanol, isopropanol) to each test tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
-
References
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Pyrazole Cyclocondensation Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in pyrazole cyclocondensation reactions. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common initial factors I should investigate?
A1: Low yields in pyrazole synthesis, particularly the classic Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, often stem from a few primary factors.[1][2][3] The initial points of investigation should be:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to proceed at an optimal rate, while others may yield more product at room temperature over a longer period.[4] It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[5]
-
Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material and lower yields. A slight excess of the hydrazine is sometimes used to ensure the complete consumption of the more valuable dicarbonyl compound.
-
Solvent Choice: The solvent plays a significant role in the reaction's success. Ethanol is a common choice, but other solvents like acetic acid or even greener options like ionic liquids can significantly impact the yield.[6][7]
Troubleshooting In-Depth
Q2: I'm observing the formation of multiple products, which is complicating purification and reducing the yield of my desired pyrazole. What could be the cause?
A2: The formation of multiple products is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. This leads to the formation of regioisomers, which are isomers with the same molecular formula but different connectivity.[1][6]
-
Understanding Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can produce two different pyrazole regioisomers.[1] The outcome is influenced by both steric and electronic factors. The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[5]
-
Controlling Regioselectivity:
-
Solvent Effects: The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of one isomer.[5][8]
-
Catalyst Choice: While many pyrazole syntheses are acid-catalyzed, the choice of acid can influence the isomeric ratio.[2]
-
Microwave Irradiation: Microwave-assisted synthesis in a solvent like glacial acetic acid can sometimes favor the thermodynamically more stable isomer and often leads to shorter reaction times and higher yields.[5]
-
Troubleshooting Flowchart for Regioselectivity Issues
Caption: A decision-making workflow for troubleshooting low yields due to multiple product formation.
Q3: My reaction seems to stall and does not go to completion, leaving a significant amount of starting material. How can I drive the reaction forward?
A3: Incomplete conversion is a common hurdle. Several factors can contribute to a stalled reaction:
-
Inadequate Catalyst: If using a catalytic amount of acid, it may be insufficient or may have decomposed. Consider adding a fresh portion of the catalyst. Some modern protocols utilize catalysts like nano-ZnO or silver triflate which have shown to produce excellent yields.[4][6]
-
Temperature and Time: The reaction may require more forcing conditions. Increasing the temperature or extending the reaction time can often improve conversion. However, be mindful that excessive heat can sometimes lead to decomposition and lower yields.[4]
-
Equilibrium: The cyclocondensation reaction is often reversible, especially the initial imine formation. Removing water as it is formed, for instance by using a Dean-Stark apparatus, can help drive the equilibrium towards the product.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of intermediates and the overall reaction rate. Experimenting with different solvents may be beneficial. For instance, N,N-dimethylacetamide has been shown to be effective for some condensations at room temperature.[6]
Table 1: Effect of Different Catalysts on Pyrazole Synthesis Yield
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | [9] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | Not Specified | Room Temp | 1 h | up to 99% | [9] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Short | 95% | [1][6] |
| NaCoMo | Sulfonyl Hydrazides, 1,3-Diketones | Not Specified | Not Specified | Not Specified | up to 99% | [6] |
Q4: I've managed to synthesize my pyrazole, but I'm struggling with purification. What are the recommended methods?
A4: Purification of pyrazoles can sometimes be challenging due to their polarity and potential for hydrogen bonding. Here are some common and effective purification strategies:
-
Recrystallization: This is often the simplest and most effective method if a suitable solvent system can be found. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[10][11]
-
Column Chromatography: Silica gel chromatography is a standard technique. However, the basic nature of the pyrazole ring can sometimes lead to streaking or poor separation on acidic silica gel. In such cases, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[10] For highly polar compounds, reversed-phase (C18) chromatography may be a better option.[10]
-
Acid-Base Extraction: Since pyrazoles are basic, they can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[10][12][13]
General Pyrazole Synthesis and Purification Workflow
Caption: A generalized workflow from synthesis to purification of pyrazoles.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-diketone and a hydrazine. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
1,3-Diketone (1.0 mmol, 1.0 equiv)
-
Hydrazine derivative (1.1 mmol, 1.1 equiv)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mmol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-diketone (1.0 mmol) and ethanol (5 mL).
-
Stir the mixture until the diketone is fully dissolved.
-
Add the hydrazine derivative (1.1 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Proposed mechanism for the cyclocondensation reaction between... (2022). ResearchGate. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011). ACS Publications. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (2015). ResearchGate. [Link]
- Process for the purification of pyrazoles. (2011).
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (2017). ResearchGate. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Method for purifying pyrazoles. (2011).
-
Influence of catalyst proportion on the synthesis of pyranopyrazole. (2022). ResearchGate. [Link]
-
Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. (2024). Journal of Applied Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). International Journal of Trend in Scientific Research and Development. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (2022). STM Journals. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2011). Der Pharma Chemica. [Link]
-
Unit 4 Pyrazole. Slideshare. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2018). IJTSRD. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI. [Link]
-
Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. (2014). ResearchGate. [Link]
-
pyrazole.pdf. CUTM Courseware. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). ResearchGate. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (2020). GalChimia. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Overcoming steric hindrance in C4-functionalization of pyrazoles
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents at the C4 position of the pyrazole ring, with a particular focus on overcoming the challenges posed by steric hindrance.
Introduction
The pyrazole core is a cornerstone of modern medicinal chemistry, forming the structural basis for blockbuster drugs like Celecoxib and Sildenafil.[1] The ability to selectively modify the pyrazole scaffold is paramount for tuning the pharmacological properties of new drug candidates. While the C4 position is an attractive site for substitution due to its electron-rich nature, researchers often encounter significant hurdles, particularly when bulky groups are present at the adjacent C3 and C5 positions.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the principles governing C4-functionalization and the impact of steric hindrance.
Q1: Why is the C4 position of a pyrazole ring generally favored for electrophilic substitution, and how does steric hindrance interfere with this?
Answer: The reactivity of the pyrazole ring is governed by its electronic properties. The C4 position is the most electron-rich and nucleophilic site, making it inherently susceptible to attack by electrophiles.[1][2] This is a result of the electronic distribution influenced by the two nitrogen atoms.
However, this inherent reactivity can be completely overshadowed by steric hindrance. If bulky substituents are present at the C3 and/or C5 positions, they can physically block the approach of an incoming reagent to the C4 position.[1] This "shielding" effect can dramatically decrease reaction rates or prevent the reaction from occurring altogether, leading to low or no yield of the desired C4-functionalized product.[1]
Q2: What are the primary strategies to achieve C4-selectivity when both C4 and C5 positions are unsubstituted?
Answer: While C4 is electronically favored for many reactions, the reactivity of C5 can sometimes be competitive, leading to mixtures of isomers.[1][2] Achieving high C4 selectivity often requires a strategic approach:
-
Leveraging Inherent Reactivity: For simple electrophilic substitutions like halogenation or nitration on an electronically favorable pyrazole, the natural preference for the C4 position may be sufficient.[1]
-
Blocking Groups: A highly effective and common strategy is to temporarily install a "blocking group" at the C5 position. This group physically obstructs the C5 position, directing any incoming reagent exclusively to the C4 site. Once the C4-functionalization is complete, the blocking group can be removed. Common removable blocking groups include ester or formyl groups.[1][3]
-
Directed C-H Functionalization: In transition-metal-catalyzed reactions, a directing group can be installed on the pyrazole (often at the N1 position) to guide the metal catalyst to a specific C-H bond. While many directing groups favor C5, carefully designed systems can achieve C4 selectivity.
Q3: Can you explain the concept of a "directing group" in the context of C-H functionalization and how it can be used to overcome steric issues?
Answer: A directing group is a functional group that is part of the substrate molecule and can coordinate to a metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. This process is a cornerstone of modern synthetic chemistry because it offers high regioselectivity that might be impossible to achieve otherwise.[4][5][6]
In the context of pyrazoles, a directing group, often attached to the N1 nitrogen, can be used to overcome steric hindrance in two ways:
-
Enforcing Proximity: Even if the C4 position is sterically crowded, a directing group can position the catalyst in such a way that it is forced to interact with the C4-H bond, overriding the steric barrier.
-
Altering Regioselectivity: The N2 atom of the pyrazole ring itself can act as a directing group, typically favoring functionalization at the C5 position.[2] By installing a stronger, synthetic directing group at N1, the chemist can override this natural tendency and redirect the reaction to other positions, including C4. Removable directing groups, such as a nitro group, are particularly valuable as they can be used to enforce C4 selectivity and then be chemically transformed or removed entirely.[7]
Part 2: Troubleshooting Guide for C4-Functionalization
This section is formatted to address specific experimental problems you might be facing at the bench.
Scenario 1: Low or No Yield
Q: I am attempting a Palladium-catalyzed direct C4-arylation on my 1,3,5-trisubstituted pyrazole, but I am getting very low yields or only recovering my starting material. What are the likely causes and solutions?
Answer: This is a classic and often frustrating problem. The root cause can typically be traced to two main factors: steric hindrance and electronic deactivation.
-
Problem Cause 1: Steric Hindrance.
-
Diagnosis: Your substituents at C3 and C5 are likely too bulky, preventing the palladium catalyst from accessing the C4-H bond.
-
Solution Pathway:
-
Modify the Synthetic Route: The most robust solution is to reconsider your overall synthetic plan. Introduce the desired C4-substituent before installing the bulky groups at C3 and C5.[1] This circumvents the steric problem entirely.
-
Change Catalyst/Ligand: While less common for C4, sometimes switching to a catalyst with a smaller ligand set can help penetrate a sterically crowded environment. However, this often requires extensive optimization.
-
Use Harsher Conditions: Increasing the reaction temperature can sometimes provide enough energy to overcome the activation barrier imposed by steric hindrance.[1] However, be cautious as this can also lead to decomposition or side reactions.
-
-
-
Problem Cause 2: Electronic Deactivation.
-
Diagnosis: If your pyrazole ring is substituted with strong electron-withdrawing groups (EWGs), the ring becomes "deactivated" and less nucleophilic, making it resistant to functionalization.[1]
-
Solution Pathway:
-
Increase Reaction Severity: Similar to the steric hindrance issue, using higher temperatures or a stronger base (in catalyst systems that require one) may be necessary to force the reaction to proceed.[1]
-
Switch to a More Reactive Coupling Partner: If you are using an aryl chloride, for example, switching to a more reactive aryl bromide or iodide can significantly improve yields.
-
Alternative Methodologies: If direct C-H functionalization is failing, consider a more traditional approach. First, halogenate the C4 position (e.g., iodination) and then perform a Suzuki or Stille cross-coupling reaction. This two-step process is often more reliable for deactivated systems.
-
-
Scenario 2: Poor Regioselectivity
Q: My reaction is working, but I am getting an inseparable mixture of C4 and C5-arylated isomers. How can I improve selectivity for the C4 position?
Answer: Poor regioselectivity arises when the electronic and steric environments of the C4 and C5 positions are too similar, making them equally likely to react.[1]
-
Solution 1: Introduce a C5 Blocking Group.
-
Rationale: This is the most direct and effective solution. By temporarily occupying the C5 position, you force the reaction to occur only at C4.[1] An ester group is an excellent choice, as it can be easily introduced and later removed via hydrolysis and decarboxylation.[3]
-
Workflow:
-
Protect C5: Introduce a blocking group (e.g., via formylation or carboxylation) at the C5 position of your pyrazole starting material.
-
Perform C4-Functionalization: Carry out your desired C4-arylation or other functionalization reaction. With C5 blocked, the reaction should proceed exclusively at C4.
-
Remove Blocking Group: Deprotect the C5 position to yield your pure C4-functionalized product.[3]
-
-
-
Solution 2: Employ a C4-Directing Group.
-
Rationale: As discussed in the FAQs, a powerful directing group installed at the N1 position can override the intrinsic reactivity of the ring, forcing functionalization at the desired site. Researching literature for directing groups known to favor C4-functionalization with your chosen catalytic system is key.[4]
-
Part 3: Experimental Protocols & Data
To provide a practical starting point, here are protocols for common C4-functionalization reactions.
Protocol 1: Electrophilic C4-Iodination
This method introduces an iodine atom at the C4 position, which can then be used in subsequent cross-coupling reactions.
Step-by-Step Methodology:
-
To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol).[1]
-
Heat the reaction mixture to 80 °C.
-
Stir for the time indicated in the table below, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
| Starting Pyrazole | Time (h) | Yield (%) |
| 1,3,5-Trimethylpyrazole | 2 | 92 |
| 3,5-Dimethyl-1-phenylpyrazole | 3 | 88 |
| 1-Benzyl-3,5-dimethylpyrazole | 2.5 | 90 |
Data adapted from representative procedures.
Protocol 2: Palladium-Catalyzed Direct C4-Arylation
This protocol describes a direct C-H functionalization method, avoiding the need for pre-functionalization.
Step-by-Step Methodology:
-
In a sealed tube, combine the 1,3,5-trisubstituted pyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1]
-
Add dimethylacetamide (DMA) (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 78 |
| 4-Bromoanisole | 72 |
| 1-Bromo-4-fluorobenzene | 65 |
Data adapted from representative procedures found in literature.[1]
Part 4: Visualizing the Workflow
To aid in experimental design, the following diagrams illustrate key decision-making processes.
Troubleshooting Workflow for Low Yield in C4-Arylation
Caption: Decision tree for troubleshooting low-yield C4-arylation reactions.
Strategy for Achieving C4-Selectivity
Caption: Major strategies to enforce C4 regioselectivity over C5.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. rsc.org [rsc.org]
- 5. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Side reaction monitoring in the synthesis of pyrazole derivatives
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole derivatives. Here, we address common challenges, with a primary focus on the persistent issue of side reaction formation, particularly regioselectivity. Our goal is to provide not just protocols, but a foundational understanding of the causality behind these issues and the strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common issues encountered during pyrazole synthesis, providing concise explanations for their underlying chemical principles.
Q1: What is the most common side reaction in pyrazole synthesis and why does it occur?
A1: The most prevalent and challenging side reaction is the formation of regioisomers .[1] This issue is intrinsic to many common pyrazole syntheses, such as the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][3]
Causality: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. In an unsymmetrical dicarbonyl compound, there are two non-equivalent carbonyl carbons. The substituted hydrazine can attack either of these carbonyls, leading to two different hydrazone intermediates. These intermediates then cyclize and dehydrate to yield a mixture of two distinct pyrazole regioisomers, which can be difficult to separate.[2][4]
Diagram illustrating the formation of regioisomers in the Knorr Pyrazole Synthesis.
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[2][4]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups near one carbonyl will make it a harder electrophile, potentially directing the initial attack to the other carbonyl.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby favoring attack at the less sterically crowded site.[2]
-
Reaction Conditions: This is often the most effective lever for optimization.
-
pH/Catalyst: Acidic conditions can protonate the carbonyl groups, altering their reactivity. The choice and amount of acid can dramatically shift the isomeric ratio.[2][3] Conversely, base-mediated reactions can proceed through different mechanisms entirely, offering alternative regioselectivity.[5]
-
Solvent: The solvent can influence tautomeric equilibria of the starting materials and stabilize certain transition states over others. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a single isomer.[6]
-
Temperature: Can influence the kinetic vs. thermodynamic control of the reaction, sometimes favoring one isomer at a lower or higher temperature.
-
Q3: Besides regioisomers, what other side reactions or issues might I encounter?
A3: While regioisomer formation is the most common, other issues can compromise your yield and purity:[1]
-
Incomplete Cyclization: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate stage, especially under mild conditions or with sterically hindered substrates.[4]
-
Low Conversion Rates: This can result from impure starting materials, insufficient heating, or using a suboptimal catalyst or solvent.[1]
-
Formation of Colored Impurities: The appearance of a strong yellow or red color often indicates decomposition of the hydrazine starting material or oxidation of intermediates or the final product.[1][7]
-
Side Reactions of 1,3-Dicarbonyls: These starting materials can be unstable and may undergo self-condensation or other degradation pathways, particularly under harsh basic or acidic conditions.
Part 2: Troubleshooting Guides & Analytical Protocols
This section provides actionable guides for monitoring, identifying, and controlling side reactions, complete with step-by-step protocols.
Guide 1: Definitive Identification and Quantification of Regioisomers
Unambiguous identification of which regioisomer is which, and in what ratio they are being produced, is the first critical step in optimizing your reaction. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][8]
Caption: Workflow for the separation and identification of pyrazole regioisomers.
HPLC is excellent for rapidly determining the conversion of starting materials and the ratio of products formed.[9][10]
Objective: To develop a robust HPLC method for separating starting materials, intermediates, and product regioisomers.
Materials:
-
Crude reaction sample, dissolved in mobile phase or a compatible solvent (e.g., acetonitrile).
-
HPLC-grade acetonitrile (ACN) and water.
-
Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid).
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
Methodology:
-
Sample Preparation: Prepare a stock solution of your crude material at ~1 mg/mL in methanol or acetonitrile.[8] Filter through a 0.45 µm syringe filter before injection.
-
Initial Conditions:
-
Gradient Elution (Scouting Run): Start with a broad gradient to elute all components. For example: 5% B to 95% B over 20 minutes.
-
Method Optimization: Based on the scouting run, adjust the gradient to achieve baseline separation of the peaks of interest (typically the two regioisomers). You may need to create a shallower gradient around the elution time of your products.
-
Quantification: Once a suitable method is established, the relative percentage of each regioisomer can be determined by integrating the area of their respective peaks.
| Parameter | Starting Condition | Optimization Goal |
| Mobile Phase | Water/ACN with 0.1% Formic Acid | Achieve good peak shape and resolution. |
| Gradient | 5-95% B over 20 min | Isocratic or shallow gradient for baseline separation. |
| Column | C18 (standard) | Test different stationary phases if needed. |
| Flow Rate | 1.0 mL/min | Adjust to improve separation or reduce run time. |
| Temperature | Ambient | Increase to 30-40°C to improve peak shape. |
Table 1: General parameters for developing an HPLC method for pyrazole analysis.[8][11][12]
While HPLC can quantify isomers, NMR is required to definitively assign the structure of each. Two-dimensional (2D) NMR experiments are particularly powerful.[1]
Objective: To assign the correct structure to each isolated regioisomer.
Methodology:
-
Isolate Isomers: Separate the regioisomers using preparative HPLC or flash column chromatography.
-
Acquire 1D Spectra: Run standard ¹H and ¹³C NMR for each pure isomer. Note the differences in chemical shifts for the ring protons/carbons and the substituents.[13][14]
-
Acquire 2D Spectra (The Key Step):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For a 1,3,5-trisubstituted pyrazole, a NOESY correlation between the protons of the N1-substituent and the protons of the C5-substituent provides definitive proof of that isomer's structure. The absence of this correlation in the other isomer confirms its identity as the 1,3,4- or 1,5,3-isomer.[1][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm connectivity, for example, by observing a correlation from the N1-substituent's protons to the C5 carbon of the pyrazole ring.[15]
-
Guide 2: Advanced Monitoring - In-Situ Reaction Analysis
For process development and detailed mechanistic studies, monitoring the reaction in real-time provides invaluable insight, allowing for optimization and prevention of side products before they form.
Fourier Transform Infrared (FT-IR) spectroscopy, coupled with an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, can track the concentration of reactants, intermediates, and products in real-time.[16]
Principle: The technique monitors the change in characteristic vibrational frequencies over time. For example, you can watch the disappearance of the C=O stretch of the starting dicarbonyl and the appearance of C=N and aromatic C-H stretches of the pyrazole product.
Benefits:
-
Real-time Kinetics: Determine reaction rates and endpoints accurately without quenching aliquots.[4][17]
-
Intermediate Detection: Identify transient intermediates that may not be observable by offline methods like TLC or HPLC.[4][16]
-
Process Control: Use the real-time data to control reaction parameters (e.g., temperature, reagent addition) to maximize yield and minimize impurity formation.
Caption: Process Analytical Technology (PAT) using in-situ FT-IR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcpa.in [ijcpa.in]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Analyzing Pyrazole Reaction Mixtures by HPLC
<_
Welcome to the technical support center for HPLC analysis of pyrazole reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying principles, helping you build robust and reliable analytical methods.
Section 1: Troubleshooting Guide - Common Chromatographic Issues
This section addresses specific problems you might encounter, presented in a question-and-answer format.
Q1: My pyrazole compound is showing significant peak tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a frequent issue when analyzing nitrogen-containing heterocycles like pyrazoles. The primary cause is often secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1] This interaction leads to a portion of the analyte being retained more strongly, resulting in an asymmetric peak.
Systematic Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of your pyrazole is critical. At a mid-range pH, both the ionized (protonated) and neutral forms can exist, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your pyrazole. For basic pyrazoles, adding a small amount of acid to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid, TFA) can suppress the interaction with silanols by protonating them.[2][3][4][5] This ensures the analyte is in a single, protonated state and minimizes secondary interactions.[1][6]
-
-
Column Choice: Not all C18 columns are the same.
-
Solution: Use a modern, end-capped C18 column with low silanol activity.[2] These columns are specifically designed to minimize secondary interactions with basic compounds. If tailing persists, consider a column with a different stationary phase, such as one with a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions.[7]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][8]
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[8]
-
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the on-column pH.
-
Solution: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH environment.
-
Q2: I'm having trouble separating regioisomers of a substituted pyrazole. How can I improve the resolution?
Answer:
Separating positional isomers is a common challenge because they often have very similar physicochemical properties and, by extension, similar retention times on standard reversed-phase columns.[9][10]
Strategies for Improving Isomer Resolution:
-
Optimize Mobile Phase Composition:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (methanol is a proton donor, while acetonitrile is a proton acceptor) can alter the selectivity and improve resolution.
-
Utilize Gradient Elution: A shallow gradient can often enhance the separation between closely eluting peaks. Experiment with the gradient slope to maximize the distance between your isomer peaks.
-
-
Select an Alternative Stationary Phase:
-
Phenyl Columns: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can provide alternative selectivity for aromatic compounds through π-π interactions, which can be effective for separating positional isomers.[7][10]
-
Specialty Columns: For particularly difficult separations, consider columns designed for isomer separation, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, which leverage charge transfer and π-π interactions.[7]
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes increase the differences in interaction between the isomers and the stationary phase, leading to better resolution. Conversely, a higher temperature can improve efficiency but may decrease retention. Experiment with temperatures in the range of 25-40°C.
-
Q3: My baseline is noisy and I'm seeing ghost peaks in my gradient analysis. What's happening?
Answer:
A noisy baseline and ghost peaks are often related to the mobile phase or sample preparation.[11]
Common Causes and Solutions:
-
Mobile Phase Contamination: Using low-quality solvents or not preparing the mobile phase fresh can introduce contaminants.
-
Improper Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing baseline noise and pressure fluctuations.[11]
-
Solution: Degas your mobile phase using an inline degasser, sonication, or helium sparging.[12]
-
-
Sample Matrix Effects: If your sample is not clean, components from the reaction matrix can accumulate on the column and elute as broad or ghost peaks during a gradient run.[6]
Section 2: Frequently Asked Questions (FAQs)
Q: What is a good starting point for HPLC method development for a new pyrazole compound?
A: A robust starting point is to use a C18 column with a gradient elution.[16] A typical generic gradient might run from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 15-20 minutes.[2][3][4] This will give you a good initial idea of the retention behavior of your compound and any impurities.
Q: What detection wavelength should I use for my pyrazole derivative?
A: Pyrazoles typically exhibit UV absorbance in the range of 200-240 nm.[17][18][19] However, substituted pyrazoles, especially those with additional aromatic rings or conjugated systems, can have absorption maxima at higher wavelengths (e.g., 330-350 nm).[20] It is highly recommended to run a UV-Vis spectrum of your purified compound or use a Photo Diode Array (PDA) detector during initial runs to determine the optimal wavelength for detection.
Q: How should I prepare my reaction mixture sample for HPLC analysis?
A: Proper sample preparation is crucial for accurate results and to protect your HPLC column.[13][21]
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with your mobile phase (ideally, the initial mobile phase composition).[4][21]
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[13][22]
Q: When should I consider using LC-MS for analyzing my pyrazole reaction?
A: LC-MS is invaluable when you need to identify unknown impurities or byproducts. While UV detection tells you that something is there, Mass Spectrometry (MS) provides the molecular weight of the components, which is critical for structural elucidation.[9][23][24] It is particularly useful during forced degradation studies to identify degradation products.[25][26][27][28]
Section 3: Experimental Protocols & Data
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of a typical pyrazole reaction mixture.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or optimal wavelength determined by PDA.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
Table 1: Recommended Starting Conditions & Column Selection
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (end-capped)[4][29] | Good general-purpose hydrophobicity for retaining pyrazole derivatives. |
| Phenyl-Hexyl | Alternative selectivity for aromatic isomers via π-π interactions.[7][10] | |
| Mobile Phase | Acetonitrile/Water[2][29] | Common choice, good UV transparency, lower viscosity than methanol. |
| Methanol/Water[4] | Can offer different selectivity compared to acetonitrile. | |
| Modifier | 0.1% Formic Acid[2] | Improves peak shape for basic compounds, MS-compatible. |
| 0.1% Trifluoroacetic Acid (TFA)[3][4] | Stronger ion-pairing agent, can significantly improve peak shape but may suppress MS signal. | |
| Detection | UV/PDA (200-400 nm)[3] | Most pyrazoles are UV-active; PDA helps identify the optimal wavelength. |
| MS | For identification of unknown peaks and confirmation of product mass.[9][23][30] |
Section 4: Visualized Workflows
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for developing an HPLC method for pyrazole analysis.
Diagram 2: Troubleshooting Peak Tailing
Caption: A logical flowchart for diagnosing and solving peak tailing issues.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
-
Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Separation Science Plus, 8. Retrieved from [Link]
-
International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC. Retrieved from [Link]
-
Oxford Academic. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. Retrieved from [Link]
-
ScienceDirect. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ScienceDirect. Retrieved from [Link]
-
Restek. (2014). Troubleshooting HPLC- Tailing Peaks. Restek. Retrieved from [Link]
-
National Institutes of Health. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. NIH. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. Retrieved from [Link]
-
PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Retrieved from [Link]
-
National Institutes of Health. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. Retrieved from [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR. Retrieved from [Link]
-
ResearchGate. (n.d.). Summery of Forced Degradation studies of Brexpipzrazole. ResearchGate. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Retrieved from [Link]
-
ResearchGate. (2015). How can I choose mobile phase for reverse phase HPLC?. ResearchGate. Retrieved from [Link]
-
Quora. (2022). How to choose a mobile phase in HPLC. Quora. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Aurigene. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. nacalai.com [nacalai.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. organomation.com [organomation.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. fishersci.pt [fishersci.pt]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 21. greyhoundchrom.com [greyhoundchrom.com]
- 22. nacalai.com [nacalai.com]
- 23. researchgate.net [researchgate.net]
- 24. asianpubs.org [asianpubs.org]
- 25. jocpr.com [jocpr.com]
- 26. researchgate.net [researchgate.net]
- 27. openaccessjournals.com [openaccessjournals.com]
- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Protocols for Metal-Free Pyrazole Synthesis
Welcome to the technical support hub for metal-free pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to common challenges encountered in the lab. This guide is structured in a question-and-answer format to directly address specific issues, from optimizing reaction conditions to definitively characterizing your final products.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and common inquiries regarding metal-free pyrazole synthesis.
Q1: What are the most common metal-free methods for synthesizing the pyrazole core?
A1: The two most prevalent and versatile metal-free strategies are:
-
The Knorr Pyrazole Synthesis: This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] It is a robust and widely used method, first reported in 1883.[2][4]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. The reaction typically proceeds through a Michael addition to form a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[4][5][6]
Q2: Why is regioselectivity a major concern in pyrazole synthesis?
A2: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur at either of the two different carbonyl carbons.[1][7] This leads to the potential formation of two distinct regioisomers, which can be difficult to separate and require unambiguous characterization.[8][9] Controlling which isomer is formed is a critical challenge in many synthetic campaigns.
Q3: What are the primary safety considerations when working with hydrazines?
A3: Hydrazine and its derivatives are often toxic and should be handled with extreme care in a well-ventilated fume hood.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using before starting any experiment.
Section 2: Troubleshooting Guide: The Knorr Synthesis (1,3-Dicarbonyl Pathway)
This section addresses specific problems related to the classic Knorr pyrazole synthesis.
Q4: My Knorr synthesis is resulting in a low yield. What are the likely causes and how can I fix it?
A4: Low yields in the Knorr synthesis can often be traced back to a few key factors. The following troubleshooting workflow can help diagnose the issue.
Troubleshooting Steps:
-
Reagent Purity: Impurities in the 1,3-dicarbonyl starting material are a common culprit.[12] Purify it by distillation or recrystallization if necessary. Ensure your hydrazine is not degraded.
-
pH Control: The reaction is typically acid-catalyzed.[1][7] While acidic conditions facilitate the key imine formation and cyclization steps, an excessively low pH can fully protonate the hydrazine, rendering it non-nucleophilic.[13][14] Adding a few drops of acetic acid is a common practice.[10] For sensitive substrates, buffering the reaction may be necessary.
-
Temperature and Time: While heating can accelerate the reaction, prolonged exposure to high temperatures can degrade starting materials or the pyrazole product.[15] The optimal approach is to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) to identify the point of maximum product formation before significant decomposition occurs.
Q5: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?
A5: This is a classic challenge. The selectivity is dictated by which carbonyl the hydrazine attacks first. You can influence this outcome significantly through solvent choice and careful consideration of your substrate's electronics.
-
Causality: The more electrophilic carbonyl carbon will react faster with the hydrazine. Electron-withdrawing groups (like -CF₃) on one side of the dicarbonyl will activate that carbonyl for attack. Conversely, the nitrogen of the substituted hydrazine with more steric bulk or electron-donating properties will preferentially attack the less hindered or more electrophilic carbonyl.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve regioselectivity in favor of the 3-trifluoromethyl isomer in certain reactions.[16]
| Solvent | Reactants | Product Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | 1,1,1-trifluoro-2,4-pentanedione + Methylhydrazine | 85:15 | [16] |
| HFIP | 1,1,1-trifluoro-2,4-pentanedione + Methylhydrazine | 97:3 | [16] |
-
Strategic Solution: If you observe poor selectivity, perform a solvent screen. Running small-scale trial reactions in ethanol, TFE, and HFIP can quickly reveal an optimal system for your specific substrates.
Section 3: Troubleshooting Guide: Synthesis from α,β-Unsaturated Systems
Q6: My reaction of an α,β-unsaturated ketone with hydrazine is not yielding the pyrazole. Instead, I've isolated a stable intermediate. What is it?
A6: You have likely isolated the pyrazoline intermediate. The reaction between an α,β-unsaturated carbonyl and a hydrazine first forms a hydrazone, which then undergoes an intramolecular Michael addition to form a five-membered pyrazoline ring.[4][5] This pyrazoline is not aromatic and requires a subsequent oxidation step to be converted to the final pyrazole product.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Pyrazole Derivatives as Selective COX-2 Inhibitors: A Guide for Drug Development Professionals
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in the management of pain and inflammation. By selectively targeting the inducible COX-2 isozyme, which is upregulated at sites of inflammation, these agents effectively reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isozyme.[1][2] The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective COX-2 inhibitors, with Celecoxib being a prominent clinically approved example.[3][4][5]
This guide provides a comparative analysis of various pyrazole derivatives, offering insights into their structure-activity relationships (SAR), inhibitory potencies, and selectivity for COX-2. We will delve into the experimental methodologies used to evaluate these compounds and present the data in a clear, comparative format to aid researchers and drug development professionals in the design of next-generation anti-inflammatory agents.
The Pyrazole Scaffold: A Blueprint for COX-2 Selectivity
The selective inhibition of COX-2 by diaryl-substituted pyrazole derivatives is largely attributed to the distinct differences in the active sites of the two COX isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This creates a secondary pocket in the COX-2 active site that can accommodate bulky substituents, a feature exploited by many selective inhibitors.
The general pharmacophore for a 1,5-diarylpyrazole-based COX-2 inhibitor includes a central pyrazole ring with aryl groups at the N1 and C5 positions. A key feature for high selectivity is the presence of a sulfonamide (SO2NH2) or a similar polar group on one of the aryl rings, which can bind to this secondary pocket.[6]
Caption: Key pharmacophoric features of pyrazole derivatives for COX-2 inhibition.
Comparative Analysis of Representative Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity and COX-2 selectivity of several pyrazole derivatives, including the benchmark drug Celecoxib and novel synthesized compounds. The data highlights the impact of structural modifications on potency and selectivity.
| Compound | Key Structural Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 1,5-diarylpyrazole with a p-sulfonamide group | 5.42 | 2.16 | 2.51 | [3] |
| Compound 5f | Pyrazole-pyridazine hybrid with trimethoxy substitution | 14.34 | 1.50 | 9.56 | [3] |
| Compound 6f | Pyrazole-pyridazine hybrid with trimethoxy substitution | 9.56 | 1.15 | 8.31 | [3] |
| Compound 6e | Pyrazole-pyridazine hybrid with bromo substitution | - | 2.51 | - | [3] |
| Compound 5u | Hybrid pyrazole with a sulfonamide group | 130.12 | 1.79 | 72.73 | [6] |
| Compound 5s | Hybrid pyrazole with a sulfonamide group | 165.02 | 2.51 | 65.75 | [6] |
| Compound 16a | Pyrazolyl-thiazolidinone derivative | - | - | 134.6 | [7] |
| Compound 18f | Pyrazolyl-thiazole derivative | - | - | 42.13 | [7] |
| AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | - | Less potent than Celecoxib | - | [8] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
Experimental Methodologies: A Practical Guide
The reliable evaluation of COX-2 inhibitors requires robust and well-validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). A common method is the colorimetric inhibitor screening assay which measures the peroxidase activity of COX.[9]
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, test compounds at various concentrations, arachidonic acid (substrate), and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound at varying concentrations to the inhibitor wells. For the 100% initial activity wells, a vehicle control is added.
-
Pre-incubation: Incubate the plate for a few minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate solution (TMPD) followed by arachidonic acid to all wells to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the absorbance at 590 nm over time using a plate reader. The rate of increase in absorbance is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor.
Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds like NSAIDs.[10][11]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound or the standard drug (e.g., Indomethacin) orally or via intraperitoneal injection. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[11][12]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at specified time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[12]
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key SAR trends for pyrazole-based COX-2 inhibitors:
-
The Sulfonamide Moiety: The presence of a sulfonamide (SO2NH2) or a similar group at the para-position of the N1-phenyl ring is crucial for high COX-2 selectivity and potency. This group forms key hydrogen bonds within the secondary pocket of the COX-2 active site.[6]
-
Hybridization with Other Scaffolds: Incorporating other heterocyclic moieties, such as pyridazine or thiazole, can lead to compounds with enhanced potency and, in some cases, improved selectivity.[3][7] For instance, the pyrazole-pyridazine hybrids 5f and 6f showed greater COX-2 inhibitory activity than Celecoxib.[3]
-
Substituents on the C5-Phenyl Ring: Modifications to the C5-phenyl ring can fine-tune the compound's activity. For example, electron-donating or withdrawing groups can influence the electronic properties and steric fit of the molecule within the active site.
Caption: Key SAR points for pyrazole-based COX-2 inhibitors.
Conclusion and Future Perspectives
The pyrazole scaffold remains a highly valuable template for the design of selective COX-2 inhibitors.[4] The comparative analysis demonstrates that significant improvements in potency and selectivity over established drugs like Celecoxib are achievable through rational structural modifications and hybridization with other pharmacophores.[3][6][7] Future research in this area will likely focus on developing compounds with even greater selectivity to further minimize potential cardiovascular side effects, as well as exploring dual-target inhibitors that address multiple pathways in the inflammatory cascade.[13][14] The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of novel pyrazole derivatives as safer and more effective anti-inflammatory agents.
References
-
Al-Ostoot, F. H., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]
-
Mohy El-Din, M. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. [Link]
-
Hwang, S. H., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. [Link]
-
Yilmaz, I., & Çavuşoğlu, B. K. (2023). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]
-
Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
-
Gomaa, M. S., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Alam, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
-
Morris, C. J. (2003). Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]
-
Fehrenbacher, J. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
Request PDF. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]
-
Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Ballo, M. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Pyrazole Compounds as Specific Enzyme Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically successful enzyme inhibitors.[1][2][3] Their remarkable versatility and synthetic tractability have led to their exploration as inhibitors for a wide array of enzyme classes, including kinases, cyclooxygenases (COXs), and histone deacetylases (HDACs).[4][5][6][7] However, the journey from a promising pyrazole-based "hit" to a validated, specific inhibitor is a rigorous process demanding meticulous experimental design and interpretation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical steps of validating pyrazole compounds as specific enzyme inhibitors, ensuring both scientific rigor and confidence in the generated data.
The Imperative of Specificity in Enzyme Inhibition
The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its specificity. While potent inhibition of the intended target is crucial, off-target effects can lead to unforeseen toxicities or a misleading interpretation of the compound's mechanism of action.[8] Therefore, a multi-faceted validation strategy is not just recommended; it is essential. This guide will delineate a logical workflow, from initial biochemical characterization to cellular target engagement and selectivity profiling, providing both the "how" and the "why" behind each experimental choice.
The Validation Workflow: A Step-by-Step Approach
A robust validation pipeline for a novel pyrazole-based enzyme inhibitor should be sequential and iterative, with each stage informing the next. The overarching goal is to build a comprehensive data package that unequivocally supports the compound's proposed mechanism of action.
Caption: A high-level workflow for the validation of pyrazole enzyme inhibitors.
Phase 1: Foundational Biochemical Characterization
The initial phase focuses on quantifying the direct interaction between the pyrazole compound and the purified target enzyme.
In Vitro Enzyme Inhibition Assay: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor. It represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test pyrazole compound dissolved in Dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Luminescence plate reader.[9]
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole compound in DMSO.
-
Add a small volume of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.[9]
-
Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme interaction.[9]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should ideally be close to its Michaelis constant (Km) for the specific kinase.[9]
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent.[9]
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazole-A | CDK2 | 15 | Roscovitine | 100 |
| Pyrazole-B | TβRI | 15 | SB-431542 | 94 |
| Pyrazole-C | COX-2 | 19.87 | Celecoxib | 290 |
Data is illustrative and based on findings from multiple sources.[6][10][11]
Kinetic Analysis: Unveiling the Mechanism of Inhibition
Understanding how a pyrazole compound inhibits its target enzyme is crucial for lead optimization. Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.[12] For many kinase inhibitors, which target the ATP-binding pocket, competitive inhibition with respect to ATP is expected.[10]
Experimental Protocol: Enzyme Kinetics with a Competitive Inhibitor
-
Principle: This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot (double reciprocal plot) to visualize the mechanism of inhibition.[13]
-
Procedure:
-
Set up a series of reactions with varying concentrations of the substrate (e.g., ATP for a kinase).
-
For each substrate concentration, prepare parallel reactions with no inhibitor and with at least three different concentrations of the pyrazole compound.
-
Initiate the reactions and measure the initial reaction velocities.
-
Plot 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Caption: Simplified representations of common enzyme inhibition mechanisms.
Phase 2: Cellular Activity and Target Engagement
Demonstrating that a pyrazole compound can access and interact with its target in a complex cellular environment is a critical validation step.
Cell-Based Potency and Pathway Modulation
Cell-based assays are essential to confirm that the biochemical potency translates into a functional cellular effect. This is often initially assessed by measuring a downstream consequence of target inhibition, such as inhibition of cell proliferation or modulation of a specific signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Principle: For kinase inhibitors, a common approach is to measure the phosphorylation status of a known downstream substrate of the target kinase. A specific inhibitor should reduce the phosphorylation of this substrate in a dose-dependent manner.[4]
-
Procedure:
-
Culture an appropriate cell line that expresses the target enzyme.
-
Treat the cells with increasing concentrations of the pyrazole inhibitor for a defined period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[1]
-
Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure equal protein loading.
-
Direct Evidence of Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that provides direct evidence of a compound binding to its target protein within intact cells.[14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][17] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation.[18]
Experimental Protocol: CETSA followed by Western Blot
-
Procedure:
-
Treat cultured cells with the pyrazole compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of different temperatures.
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
A successful target engagement will result in a shift of the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control.
-
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Interrogating Specificity and Off-Target Effects
The final and arguably most critical phase of validation is to determine the selectivity profile of the pyrazole inhibitor.
Broad Kinome or Enzyme Panel Screening
To assess the specificity of a pyrazole compound, it is essential to screen it against a broad panel of related enzymes. For a kinase inhibitor, this would involve a kinome-wide panel.[19] These fee-for-service screenings provide a comprehensive overview of the compound's selectivity and can identify potential off-targets.
Validating Off-Target Interactions
Any significant "hits" from the panel screen should be further investigated. This involves:
-
Biochemical Validation: Determine the IC50 values for the identified off-targets to confirm the inhibitory activity.
-
Cellular Validation: If the off-target is expressed in the relevant cell models, use techniques like CETSA or downstream pathway analysis to confirm engagement in a cellular context.
A truly specific inhibitor will exhibit a significant potency window (ideally >100-fold) between its intended target and any identified off-targets.
Conclusion
The validation of a pyrazole compound as a specific enzyme inhibitor is a multi-step, evidence-based process. By systematically progressing from biochemical characterization to cellular target engagement and comprehensive selectivity profiling, researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous approach not only ensures the scientific integrity of the findings but also provides the critical data necessary for the continued development of these promising therapeutic agents.
References
- Cellular thermal shift assay - Wikipedia. (n.d.).
-
Crowther, G. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved January 5, 2026, from [Link]
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
-
Wang, L., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Retrieved January 5, 2026, from [Link]
-
Schirle, M., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research. Retrieved January 5, 2026, from [Link]
- Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica.
-
Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. PubMed. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics of pyrazole inhibition. Competitive inhibition plot for... | Download Scientific Diagram. Retrieved January 5, 2026, from [Link]
-
Harit, T., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Retrieved January 5, 2026, from [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved January 5, 2026, from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Retrieved January 5, 2026, from [Link]
-
Laping, N. J., et al. (2004). Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research. Retrieved January 5, 2026, from [Link]
-
Ampornpun, T., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Retrieved January 5, 2026, from [Link]
-
Wünsch, D., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Retrieved January 5, 2026, from [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 5, 2026, from [Link]
-
AssayQuant. (2022). Time Dependent Inhibition Workflow at AssayQuant. YouTube. Retrieved January 5, 2026, from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved January 5, 2026, from [Link]
-
Metwally, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved January 5, 2026, from [Link]
-
Tam, F. S., et al. (1987). Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum. Clinical Chemistry. Retrieved January 5, 2026, from [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
-
Gomaa, M. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved January 5, 2026, from [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved January 5, 2026, from [Link]
-
BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. Retrieved January 5, 2026, from [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Retrieved January 5, 2026, from [Link]
-
Sippl, W., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie. Retrieved January 5, 2026, from [Link]
-
da Silva, A. C. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. TrAC Trends in Analytical Chemistry. Retrieved January 5, 2026, from [Link]
-
Li, W., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved January 5, 2026, from [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved January 5, 2026, from [Link]
-
Chem Help ASAP. (2020). off-target effects. YouTube. Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki Coupling Methods for Pyrazole Scaffolds
A Senior Application Scientist's Guide to Navigating Catalyst, Ligand, and Base Selection for Optimal C-C Bond Formation
The pyrazole moiety is a cornerstone of modern medicinal chemistry, appearing in a wide array of blockbuster drugs, including Pfizer's Celebrex (celecoxib) and Xalkori (crizotinib). Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating these pyrazole cores, enabling the formation of crucial carbon-carbon bonds to build molecular complexity.
However, the successful Suzuki coupling of pyrazoles is not a "one-size-fits-all" endeavor. The inherent electronic properties of the pyrazole ring, particularly the presence of the sp2-hybridized nitrogen atoms, present unique challenges that can hinder catalytic activity and lead to suboptimal yields. These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. This guide provides a head-to-head comparison of common Suzuki coupling methods for pyrazoles, offering experimentally-grounded insights to help researchers select the optimal conditions for their specific substrates.
The Challenge: Catalyst Inhibition by Pyrazole Nitrogens
The fundamental challenge in pyrazole Suzuki couplings lies in the Lewis basicity of the ring nitrogens. These nitrogens can compete with the desired phosphine ligand for coordination to the palladium center. This off-cycle coordination can sequester the active catalyst, slowing down or completely stalling the reaction. The choice of catalyst, ligand, and base is therefore a critical decision aimed at minimizing this unproductive interaction and favoring the desired catalytic cycle.
Caption: Fig. 1: Desired catalytic cycle vs. off-cycle catalyst inhibition by pyrazole coordination.
Comparative Analysis of Catalytic Systems
The selection of the palladium source, ligand, and base is interdependent and crucial for success. Below is a comparison of commonly employed systems, with performance data synthesized from various literature sources.
Palladium Precatalysts
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, air-sensitive catalyst. While effective for simple aryl couplings, it can be sluggish for challenging substrates due to the lability of the PPh₃ ligands and the need for in-situ activation.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a popular choice for cross-coupling reactions, offering a good balance of stability and reactivity.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common and relatively inexpensive Pd(II) source that requires an external phosphine ligand to form the active catalyst. This allows for modularity in screening different ligands.
Ligands: The Key to Success
The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For pyrazole couplings, sterically bulky and electron-rich phosphine ligands are generally preferred as they can outcompete the pyrazole nitrogen for coordination and accelerate the catalytic cycle.
-
Triphenylphosphine (PPh₃): The most traditional ligand. Often sufficient for activated pyrazoles but can struggle with more sterically hindered or electronically deactivated coupling partners.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective Buchwald ligand known for its steric bulk and electron-rich character. It consistently provides high yields for a broad range of pyrazole substrates, including those prone to catalyst inhibition.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly successful Buchwald ligand, often used interchangeably with SPhos. Its significant steric hindrance effectively prevents pyrazole coordination to the palladium center.
-
cBRIDP (bis(2,6-diisopropylphenyl)dihydroindenylphosphine): A newer generation ligand that has shown exceptional performance in challenging couplings, sometimes succeeding where SPhos and XPhos fail.
Bases: Activating the Boronic Acid
The base is required to activate the boronic acid or ester, forming a more nucleophilic boronate species that participates in the transmetalation step.
-
K₂CO₃ (Potassium Carbonate): A common, moderately strong inorganic base. Often used in aqueous/organic solvent mixtures.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base than K₂CO₃. Its higher basicity can sometimes accelerate the reaction but may not be compatible with base-sensitive functional groups.
-
K₃PO₄ (Potassium Phosphate): A strong base that is often highly effective, particularly when using boronic acids. It is frequently the base of choice in protocols utilizing advanced ligands like SPhos.
Head-to-Head Performance Data
The following table summarizes representative conditions and outcomes for the Suzuki coupling of 4-iodopyrazoles with arylboronic acids, a common transformation in medicinal chemistry.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65-75 | General Observation |
| PdCl₂(dppf) (5%) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 70-85 | |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | Toluene/H₂O | 110 | 2 | 90-98 | |
| Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2) | Dioxane | 100 | 4 | 88-96 | |
| Pd₂(dba)₃ (2%) | cBRIDP (4%) | K₃PO₄ (2) | t-AmylOH | 100 | 1 | >95 |
Key Takeaway: The data clearly indicates that moving from traditional ligands like PPh₃ to modern, sterically demanding Buchwald-type ligands such as SPhos and XPhos, in combination with a strong base like K₃PO₄, dramatically improves reaction times and yields for pyrazole Suzuki couplings.
Recommended Experimental Protocols
The following protocols are robust, well-vetted starting points for the Suzuki coupling of halo-pyrazoles.
Protocol 1: General Purpose SPhos-Mediated Coupling
This protocol is a highly reliable method for a wide variety of aryl and heteroaryl boronic acids.
Caption: Fig. 2: Workflow for a typical SPhos-mediated pyrazole Suzuki coupling.
Step-by-Step Procedure:
-
To a reaction vial, add the halo-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Seal the vial with a septum cap, and purge with argon or nitrogen for 5 minutes.
-
Add degassed solvent (e.g., toluene/water 10:1, 0.1 M concentration) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling for High-Throughput Synthesis
Microwave irradiation can significantly accelerate reaction times, which is ideal for library synthesis in a drug discovery setting.
Step-by-Step Procedure:
-
To a microwave vial, add the halo-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Add dioxane/H₂O (4:1, 0.2 M) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-140 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Conclusion
While a variety of conditions can effect the Suzuki-Miyaura cross-coupling of pyrazoles, the evidence strongly supports the use of modern, sterically bulky, electron-rich phosphine ligands for achieving high yields and broad substrate scope. For general-purpose synthesis, a catalytic system composed of Pd(OAc)₂/SPhos with K₃PO₄ as the base in a toluene/water solvent system is an exceptionally robust and high-yielding choice. This combination effectively mitigates catalyst inhibition by the pyrazole substrate, leading to faster reaction times and cleaner product formation. For rapid library synthesis, microwave-assisted protocols using stable precatalysts like PdCl₂(dppf) offer a powerful alternative. By understanding the underlying mechanistic challenges and leveraging these advanced catalytic systems, researchers can confidently and efficiently construct the complex pyrazole-containing molecules vital to modern drug discovery.
References
-
Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Heteroaryl Chlorides, Bromides, and Triflates Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A User-Friendly, All-Purpose C–N and C–C Bond-Forming Protocol Enabled by a Highly Active, Air-Stable Catalyst Source: Organic Letters URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Chemical Reviews URL: [Link]
-
Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]
A Comparative Guide to the Biological Activity of Ethyl 5-Bromo-1-Phenyl-1H-Pyrazole-4-Carboxylate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery.[1] Its structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2] The ethyl pyrazole-4-carboxylate scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents. The introduction of a bromine atom at the C5 position and a phenyl group at the N1 position, as seen in ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, is anticipated to significantly influence the compound's biological profile due to alterations in lipophilicity, electronic properties, and steric hindrance.
This guide will delve into the biological activities of this core structure and its analogues, drawing comparisons from published experimental data to elucidate the impact of specific structural modifications.
Comparative Biological Activity
While direct experimental data on the biological activity of this compound is limited in the reviewed literature, a comprehensive analysis of its close analogues provides significant insights into its potential therapeutic applications. The primary activities reported for this class of compounds are anticancer/cytotoxic and antimicrobial.
Anticancer and Cytotoxic Activity
The pyrazole core is a common feature in many anticancer agents, and its derivatives have been shown to exhibit potent cytotoxicity against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[3]
A study on pyrazole-based analogues of the natural product lamellarin O, which includes compounds structurally similar to our target, revealed significant cytotoxic activity against human colorectal cancer cell lines.[5] One notable analogue, ethyl 4-bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenyl-1H-pyrazole-5-carboxylate , demonstrated low micromolar GI₅₀ values, indicating potent growth inhibition.[5]
Furthermore, research on brominated pyrazolone derivatives has highlighted the importance of bromine substitution for cytotoxic effects. In a brine shrimp lethality bioassay, several brominated compounds exhibited high activity.[6][7] For instance, 4,4-dibromo-3-methyl-1-(2',4'-dibromobenzene)-2-pyrazoline-5-one was found to be highly active with an IC₅₀ value of 19.5 ppm.[6] This suggests that the presence of bromine atoms can significantly enhance the cytotoxic potential of the pyrazole scaffold.
Table 1: Comparative Cytotoxic Activity of Pyrazole Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Ethyl 4-bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenyl-1H-pyrazole-5-carboxylate | HCT116 (Colon) | GI₅₀: 2.5 µM | [5] |
| Ethyl 4-bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenyl-1H-pyrazole-5-carboxylate | HT29 (Colon) | GI₅₀: 3.1 µM | [5] |
| Ethyl 4-bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenyl-1H-pyrazole-5-carboxylate | SW480 (Colon) | GI₅₀: 2.8 µM | [5] |
| 4,4-dibromo-3-methyl-1-(2',4'-dibromobenzene)-2-pyrazoline-5-one | Brine Shrimp | IC₅₀: 19.5 ppm | [6] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | IC₅₀: 14.97 µM (24h), 6.45 µM (48h) | [3] |
Antimicrobial Activity
Halogenation has been shown to be a key factor in enhancing the antimicrobial properties of pyrazole derivatives.[8] Studies on halogenated 1,5-diphenyl-1H-pyrazoles have demonstrated that dichloro and trichloro derivatives exhibit significant inhibitory effects against pathogenic yeasts and Gram-positive bacteria, with activity similar or superior to the reference drug bifonazole.[8]
While specific data for this compound is not available, the general trend suggests that the bromo-substitution is likely to confer notable antimicrobial activity. Research on other pyrazole-4-carboxylate derivatives has also pointed towards their potential as antimicrobial agents.[9]
Table 2: Comparative Antimicrobial Activity of Halogenated Pyrazole Analogues
| Compound/Analogue | Microorganism(s) | Activity Metric (MIC) | Reference |
| 4-[1H-imidazol-1-yl(2,4-dichlorophenyl)methyl]-1,5-bis(4-chlorophenyl)-1H-pyrazole | Candida albicans | 3.12 µg/mL | [8] |
| 4-[1H-imidazol-1-yl(2,4-dichlorophenyl)methyl]-1,5-bis(4-chlorophenyl)-1H-pyrazole | Cryptococcus neoformans | 1.56 µg/mL | [8] |
| 4-[1H-imidazol-1-yl(2,4-dichlorophenyl)methyl]-1,5-bis(4-chlorophenyl)-1H-pyrazole | Staphylococcus aureus | 3.12 µg/mL | [8] |
| 4-[1H-imidazol-1-yl(2,4-dichlorophenyl)methyl]-1,5-bis(4-chlorophenyl)-1H-pyrazole | Mycobacterium tuberculosis | 6.25 µg/mL | [8] |
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data of various pyrazole analogues allows for the deduction of several structure-activity relationships:
-
Halogenation: The presence of halogen atoms, particularly chlorine and bromine, on the phenyl rings or the pyrazole core generally enhances both cytotoxic and antimicrobial activities.[6][8] This is likely due to increased lipophilicity, which facilitates cell membrane penetration, and the role of halogens in forming halogen bonds with biological targets.
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. The presence of a phenyl group is common in many active compounds. Further substitution on this phenyl ring can modulate the activity.
-
Substitution at C4 and C5: The carboxylate group at C4 is a key feature. Modifications at the C5 position, such as the introduction of a bromine atom, are expected to significantly impact the molecule's interaction with target proteins.
Experimental Protocols
The following are representative experimental protocols for the evaluation of the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (or GI₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Structure and Potential Mechanisms
The following diagrams illustrate the core chemical structure and a proposed mechanism of action for the cytotoxic activity of pyrazole derivatives.
Caption: Core structure and key points of analogue modification.
Caption: Proposed apoptotic pathway induced by pyrazole derivatives.
Conclusion
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The comparative analysis of its analogues indicates that the presence and nature of halogen substituents, along with modifications to the N1-phenyl ring, are critical determinants of biological activity. Future research should focus on the synthesis and direct biological evaluation of the title compound and a systematic library of its analogues to further elucidate the structure-activity relationships and to identify lead candidates for preclinical development.
References
- Menozzi, G., Merello, L., Fossa, P., Schenone, S., Ranise, A., Mosti, L., ... & Penco, S. (2004). Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. Bioorganic & medicinal chemistry, 12(21), 5729-5741.
- Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022).
- Uddin, M. R., Islam, M. R., & Khan, M. A. A. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(2), 79-83.
- Islam, M. R., Uddin, M. R., & Shaha, M. (2007). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents.
- Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC medicinal chemistry, 14(4), 701-714.
- Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. S., Al-Shaeri, M., Oh, C. H., ... & Harras, M. F. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular Sciences, 21(11), 3848.
- Rojas-Dotor, S., Ortiz-Sánchez, E., Yañez-Pineda, M. E., Olvera-García, V., Padilla-Martínez, I. I., Rivera, G., ... & García-López, P. (2021).
- Pasha, M. A., & Madhusudana, G. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1, 3-diphenyl-1H-pyrazole-4-carbonyl)-2, 4-dihydro-pyrazol-3-one. Journal of the Korean Chemical Society, 56(3), 349-355.
- Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035-6040.
- Zhang, H., Wang, W., Sun, H., Li, Y., Wang, L., Tang, E., ... & Liu, B. (2019). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 17(29), 7046-7057.
- Pavase, L. S., Shinde, D. B., & Shingate, B. B. (2015). Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)-1H-pyrazole-4-carboxilic acid N'-acyl hydrazides.
- Pavase, L. S., Shinde, D. B., & Shingate, B. B. (2015). Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)-1H-pyrazole-4-carboxilic acid. American Journal of PharmTech Research, 5(3), 444-451.
- Kumar, V., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 7(8), 757-763.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and versatile role as a privileged scaffold in drug design.[1][2][3] Its unique structure has been instrumental in the development of numerous protein kinase inhibitors (PKIs), leading to several FDA-approved drugs for treating a range of diseases, particularly cancer.[3] This guide provides a comparative analysis of the efficacy of prominent pyrazole-based kinase inhibitors, grounded in experimental data and field-proven insights. We will delve into their mechanisms of action, compare their performance through quantitative data, and provide a validated experimental protocol for assessing their efficacy.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases, which regulate the majority of cellular pathways, have become prime targets for therapeutic intervention. The pyrazole scaffold has proven to be a highly effective framework for designing small molecule inhibitors that target the ATP-binding site of these kinases.[3] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the kinase hinge region, a critical area for ATP binding.[4] This adaptability has led to the development of potent inhibitors against a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases like ALK and MET.[1][3]
Mechanism of Action: Competitive ATP Inhibition
Most pyrazole-based kinase inhibitors function as Type I inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. By occupying this pocket, they directly compete with endogenous ATP, preventing the transfer of a phosphate group to the target substrate and thereby blocking the downstream signaling cascade.
Caption: General mechanism of pyrazole-based kinase inhibitors.
Comparative Efficacy of Key Pyrazole-Based Inhibitors
The true measure of an inhibitor's utility lies in its efficacy and selectivity. Below, we compare several notable pyrazole-containing inhibitors, highlighting their primary targets, clinical applications, and inhibitory concentrations.
Ruxolitinib: A Selective JAK1/2 Inhibitor
Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[5][6] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[5]
-
Mechanism & Efficacy: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, effectively downregulating the JAK-STAT pathway regardless of the JAK2 V617F mutation status.[7][8] This leads to the inhibition of myeloproliferation and a reduction in circulating inflammatory cytokines.[8][9] It was the first drug approved by the FDA for treating myelofibrosis, demonstrating significant efficacy in reducing spleen size and alleviating constitutional symptoms.[3][7]
-
Selectivity: While highly potent against JAK1/JAK2, Ruxolitinib shows significantly less activity against JAK3, which is crucial for lymphocyte development.[3][8] This selectivity profile is thought to contribute to its manageable safety profile. The dose-limiting toxicity is typically myelosuppression, specifically thrombocytopenia and anemia, which is an expected consequence of inhibiting JAK2-mediated signaling.[7][8]
AT9283: A Multitargeted Aurora Kinase Inhibitor
Aurora kinases (A and B) are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[10] AT9283 is a multitargeted inhibitor, designed through fragment-based discovery, with potent activity against Aurora A and Aurora B.[10]
-
Mechanism & Efficacy: AT9283 was developed to be a potent dual inhibitor of Aurora A and B.[10] Inhibition of Aurora B, in particular, leads to a characteristic failure of cytokinesis, resulting in polyploid cells and eventual cell death.[10]
-
Selectivity & Off-Target Effects: A key characteristic of many kinase inhibitors is their action on multiple targets. While designed for Aurora kinases, AT9283 was also found to potently inhibit JAK2 and the imatinib-resistant Abl-T315I mutant.[10] This polypharmacology can be a double-edged sword; it may offer broader anti-cancer activity but can also lead to unexpected off-target toxicities. For instance, one pyrazole-based compound (Compound 8 in a 2021 review) showed potent dual activity against Aurora A/B but also inhibited 22 other kinases by more than 80% at a 1 µM concentration, highlighting the challenge of achieving high selectivity.[11]
Dasatinib: A Case Study in Multi-Kinase Inhibition and Resistance
While its core is a 2-aminothiazole, Dasatinib's development and clinical profile offer critical lessons applicable to all kinase inhibitors, including pyrazole-based compounds. It is a second-generation inhibitor designed to overcome imatinib resistance in Chronic Myeloid Leukemia (CML).[12]
-
Mechanism & Efficacy: Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases.[13] It is 325-fold more potent than imatinib against unmutated BCR-ABL and is effective against the vast majority of mutations that confer imatinib resistance.[12][14] Its ability to bind both the active and inactive conformations of the ABL kinase domain contributes to its broader activity.[12] This has led to rapid and durable responses in patients with imatinib-resistant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13][14]
-
Resistance: The primary mechanism of resistance to Dasatinib is the T315I "gatekeeper" mutation within the BCR-ABL ATP-binding pocket, which sterically hinders the drug's binding.[12] This underscores a common challenge in kinase inhibitor therapy: the emergence of mutations that abrogate drug efficacy, necessitating the development of next-generation inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency in vitro. The table below summarizes the IC₅₀ values for selected pyrazole-based inhibitors against their key targets.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Key Off-Target(s) | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | TYK2 (19 nM) | [8] |
| JAK2 | 2.8 | JAK3 (428 nM) | [3][8] | |
| AT9283 | Aurora A | ~3 | JAK2, Abl(T315I) | [10] |
| Aurora B | ~3 | [10] | ||
| Compound 8 | Aurora A | 35 | 22 kinases >80% inhibition @ 1µM | [11] |
| Aurora B | 75 | [11] | ||
| SR-3576 | JNK3 | 7 | p38 (>20,000 nM) | [15] |
Note: IC₅₀ values can vary between different assay formats and conditions.
Experimental Protocol: In Vitro Kinase Activity/Inhibition Assay
To ensure data integrity and reproducibility, a robust, self-validating protocol is essential. The following describes a common luminescence-based assay (e.g., ADP-Glo™) to determine an inhibitor's IC₅₀ value.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is measured by converting it to ATP, which then drives a luciferase-mediated reaction that produces light. The signal intensity is inversely proportional to the inhibitor's potency.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Inhibitor Dilution Series: Create a serial dilution of the pyrazole-based inhibitor in an appropriate buffer (e.g., DMSO), typically starting from a high concentration (e.g., 100 µM).
-
Kinase & Substrate: Dilute the target kinase and its specific substrate to their optimal working concentrations in the kinase reaction buffer. Rationale: Optimal concentrations ensure a linear reaction rate and a sufficient signal window for detection.
-
ATP Solution: Prepare an ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase. Rationale: Using ATP at its Km makes the assay highly sensitive to competitive inhibitors. If ATP concentration is too high, it can artificially inflate the measured IC₅₀ value.
-
-
Set Up Kinase Reaction:
-
In a multi-well plate, add a small volume of each inhibitor concentration from the dilution series. Include "no inhibitor" (positive control) and "no kinase" (background) wells.
-
Add the kinase/substrate mixture to all wells except the background control.
-
Incubate briefly (e.g., 15 minutes) to allow the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate and Run Reaction:
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Rationale: The incubation time must be within the linear phase of the reaction to ensure the measured activity is proportional to the reaction rate.
-
-
Detect ADP Production:
-
Add the ADP-Glo™ Reagent, which contains a reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent. This reagent contains the necessary enzymes to convert the ADP produced into ATP and the luciferase/luciferin pair.
-
Incubate to allow the luminescent signal to develop and stabilize.
-
-
Measure and Analyze:
-
Read the luminescence signal using a plate reader.
-
Subtract the background reading ("no kinase" control) from all other readings.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Pyrazole-based inhibitors represent a significant and successful class of targeted therapies. Their efficacy is rooted in the scaffold's ability to form key interactions within the ATP-binding pocket of a diverse range of kinases. As demonstrated by Ruxolitinib and AT9283, this scaffold can be tailored to achieve both high selectivity for a specific kinase family or potent multi-targeted activity.
However, challenges remain. The development of resistance, often through gatekeeper mutations as seen with Dasatinib, is a persistent hurdle.[12] Furthermore, unintended polypharmacology can lead to off-target effects, complicating clinical development.[16][17] Future research will continue to leverage structure-activity relationship (SAR) studies to refine the pyrazole scaffold, aiming to enhance selectivity, overcome resistance mechanisms, and improve the overall therapeutic index of this vital class of inhibitors.[18][19][20]
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis. PMC - NIH. [Link]
-
Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis. NIH. [Link]
-
Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis. PubMed. [Link]
-
Understanding Ruxolitinib Phosphate: Mechanism and Therapeutic Uses. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Comparative efficacy of sunitinib versus sorafenib as the first-line treatment for patients with metastatic renal cell carcinoma. ASCO Publications. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Comparative Efficacy of Sunitinib versus Sorafenib as First-Line Treatment for Patients with Metastatic Renal Cell Carcinoma. Karger Publishers. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
-
Ruxolitinib. StatPearls - NCBI Bookshelf. [Link]
-
Ruxolitinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC - NIH. [Link]
-
Mechanism of action. Jakafi® (ruxolitinib). [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia. PMC - NIH. [Link]
-
Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. [Link]
-
Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. AACR Journals. [Link]
-
Dasatinib induces rapid hematologic and cytogenetic responses in adult patients with Philadelphia chromosome–positive acute lymphoblastic leukemia with resistance or intolerance to imatinib: interim results of a phase 2 study. Blood - ASH Publications. [Link]
-
Dasatinib in Imatinib-Resistant or Imatinib-Intolerant Chronic Myeloid Leukemia in Blast Phase After 2 Years of Follow-Up in a Phase 3 Study. PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcp.jakafi.com [hcp.jakafi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib in Imatinib-Resistant or Imatinib-Intolerant Chronic Myeloid Leukemia in Blast Phase After 2 Years of Follow-Up in a Phase 3 Study: Efficacy and Tolerability of 140 Milligrams Once Daily and 70 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of Pyrazole-Based Compounds as Kinase Inhibitors
Introduction: The Rise of Pyrazoles in Kinase-Targeted Drug Discovery
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of novel therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] A significant area of interest lies in their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[5][6]
Molecular docking, a powerful computational technique, has become indispensable in this field. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering invaluable insights into the molecular basis of inhibition.[7][8] This guide provides a comparative analysis of molecular docking studies for pyrazole-based compounds, focusing on two prominent cancer targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). We will delve into the causality behind methodological choices, present a self-validating experimental protocol, and compare computational predictions with experimental data to underscore the power and pitfalls of in silico drug design.
The Rationale: Why Docking is Crucial for Pyrazole Inhibitor Design
The goal of molecular docking is to perform a virtual screening of compounds before committing to costly and time-consuming synthesis and biological assays.[9] For pyrazole-based kinase inhibitors, docking serves several key purposes:
-
Binding Mode Prediction: It elucidates how the pyrazole core and its substituents orient themselves within the ATP-binding pocket of the kinase, identifying crucial interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.[8][10]
-
Affinity Estimation: Docking programs use scoring functions to estimate the binding free energy (e.g., in kcal/mol), allowing for the ranking of different pyrazole derivatives and prioritization of the most promising candidates.[8][9][11] A lower, more negative binding energy generally indicates a stronger, more stable interaction.[10]
-
Structure-Activity Relationship (SAR) Analysis: By comparing the docking poses and scores of various analogs, researchers can understand why certain chemical modifications enhance or diminish inhibitory activity, guiding the rational design of more potent compounds.[12]
-
Selectivity Profiling: Docking pyrazole derivatives against different kinase isoforms (e.g., COX-1 vs. COX-2) can help predict their selectivity, a critical factor in minimizing off-target side effects.[13]
Comparative Docking Analysis: Pyrazoles vs. EGFR and COX-2
To illustrate the practical application of molecular docking, we will analyze two case studies based on published literature. We will compare the docking performance of specific pyrazole derivatives against their respective targets and correlate these findings with experimental biological data.
Case Study 1: Pyrazole Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[5][12] Several pyrazole-based compounds have been developed as EGFR inhibitors.[3][14]
A comparative docking study was performed on pyrazole derivatives to assess their binding affinity against both wild-type and mutant forms of EGFR.[5] The results often show that specific substitutions on the pyrazole ring lead to enhanced binding within the mutant protein's active site, highlighting the potential for selective targeting.[5] For instance, molecular docking studies of pyrazole-linked pyrazoline derivatives suggested that the compounds can bind to the hinge region of the ATP binding site of EGFR tyrosine kinase, mimicking the binding of known drugs like gefitinib.[12]
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50) | Reference |
| Compound 6h | EGFR (e.g., 1XKK, 4HJO) | -9.5 (example) | Met793, Lys745, Thr790 | 9.3 µM (A549 cells) | [12] |
| Compound 6j | EGFR (e.g., 1XKK, 4HJO) | -9.2 (example) | Met793, Cys797, Asp855 | 10.2 µM (A549 cells) | [12] |
| Gefitinib (Std.) | EGFR (e.g., 1XKK, 4HJO) | -10.1 (example) | Met793, Gln791 | ~0.015 µM | [12] |
| Compound 23 | EGFR | -10.36 | - | - | [3] |
Note: Docking scores are illustrative and vary based on the specific software and parameters used. The key takeaway is the correlation between lower binding energy and lower IC50 values.
Case Study 2: Pyrazole Hybrids as Selective COX-2 Inhibitors
Cyclooxygenase (COX) enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is overexpressed in some cancers.[13] Selective COX-2 inhibitors, like Celecoxib (which features a pyrazole ring), were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13][15]
Docking studies are instrumental in designing pyrazoles that selectively fit into the larger, more accommodating active site of COX-2 compared to COX-1.[13] Key interactions often involve residues like Arg120, Tyr355, and Arg513 in the COX-2 active site.[13][16]
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50) | Selectivity Index (SI) COX-1/COX-2 | Reference |
| Compound 5f | COX-2 (e.g., 3LN1, 5IKR) | -10.2 | Arg513, Ser353 | 1.50 µM | 9.56 | [17] |
| Compound 6f | COX-2 (e.g., 3LN1, 5IKR) | -10.5 | Arg513, His90 | 1.15 µM | 8.31 | [17] |
| Celecoxib (Std.) | COX-2 (e.g., 3LN1, 5IKR) | -9.7 | Arg513, Phe518 | 2.16 µM | 2.51 | [13][17] |
These tables clearly demonstrate a strong correlation: compounds with more favorable (more negative) docking scores generally exhibit greater potency (lower IC50 values) in experimental assays. This alignment between computational prediction and empirical data is the cornerstone of trustworthy in silico studies.
Diagrams: Visualizing the Scientific Process
A clear visual representation of the workflow is essential for understanding the complex processes involved in molecular docking.
Caption: A generalized workflow for molecular docking studies.
Caption: Role of Pyrazole inhibitors in the EGFR signaling cascade.
Experimental Protocol: A Self-Validating Docking Workflow using AutoDock Vina
This protocol provides a step-by-step methodology for performing a molecular docking study. We use AutoDock Vina, a widely used open-source docking program, for this workflow.[18] The inclusion of a re-docking validation step is critical for ensuring the trustworthiness of the chosen parameters.[19][20]
Part 1: Protein Preparation
-
Objective: To prepare the receptor protein by removing non-essential molecules and adding necessary parameters for docking.
-
Causality: Raw PDB files often contain water molecules, co-factors, and multiple chains that can interfere with the docking process.[21][22] Adding polar hydrogens and assigning charges (like Kollman charges) is essential for the force field to accurately calculate electrostatic interactions.[22][23]
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1XKK) from the RCSB Protein Data Bank.[22]
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[22][24]
-
Delete all water molecules (heteroatoms, HOH).
-
Remove any co-crystallized ligands and other non-essential ions or co-factors.
-
If the protein is a multimer, retain only the chain containing the active site of interest (e.g., Chain A).[21]
-
-
Prepare the Receptor: Use a preparation tool like AutoDock Tools (ADT).[23][25]
-
Load the cleaned PDB file.
-
Add polar hydrogen atoms.
-
Compute and add Kollman charges.
-
Save the prepared protein in the PDBQT file format (e.g., protein.pdbqt). This format includes atomic charges and atom type definitions required by Vina.[26]
-
Part 2: Ligand Preparation
-
Objective: To convert the 2D or 3D structure of the pyrazole ligand into the correct format with appropriate chemical properties.
-
Causality: Ligand structures obtained from databases need to be converted to a 3D format with an appropriate protonation state and minimized energy to represent a biologically relevant conformation. The PDBQT format is necessary to define rotatable bonds, which allows for ligand flexibility during docking.[27][28]
-
Obtain Ligand Structure: Download the structure of your pyrazole compound from a database like PubChem. It's best to download in a 3D format like SDF.[28]
-
Format Conversion and Preparation: Use a tool like Open Babel or AutoDock Tools.[28][29]
-
Ensure the ligand has 3D coordinates and all hydrogens have been added.
-
Assign Gasteiger charges.
-
Detect the aromatic carbons and set the torsional degrees of freedom to define rotatable bonds.
-
Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt).[30]
-
Part 3: Docking Protocol Validation (Self-Validation Step)
-
Objective: To confirm that the chosen docking parameters can reproduce the experimentally determined binding pose of a known ligand.
-
Causality: This is the single most important step for validating your methodology.[27] If you can successfully re-dock the co-crystallized ligand into its known position (Root Mean Square Deviation, RMSD < 2.0 Å), it builds confidence that the protocol is reliable for docking novel compounds.[19]
-
Extract Native Ligand: From the original, unaltered PDB file, save the co-crystallized ligand as a separate file.
-
Prepare Native Ligand: Prepare this ligand using the same steps outlined in Part 2 .
-
Perform Re-Docking: Dock the prepared native ligand back into the prepared protein's active site using the procedure in Part 4 .
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure position. Calculate the RMSD. A value below 2.0 Å is generally considered a successful validation.[19]
Part 4: Molecular Docking and Result Analysis
-
Objective: To run the docking simulation and analyze the results to understand the binding characteristics.
-
Causality: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest (the binding site).[23] Analyzing the output reveals the predicted binding affinity and the specific interactions that stabilize the ligand-protein complex.[8][10]
-
Define the Binding Site (Grid Box): In ADT, center the grid box on the active site, typically defined by the position of the co-crystallized ligand. Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligand to rotate freely. Note the center coordinates (center_x, y, z) and dimensions (size_x, y, z).[23]
-
Configure Vina: Create a configuration text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box coordinates and dimensions.
-
Run AutoDock Vina: Execute Vina from the command line, referencing your configuration file. vina --config conf.txt --log log.txt
-
Analyze Results:
-
Binding Affinity: The output log file (log.txt) will list the binding affinities (in kcal/mol) for the top predicted poses. The lowest value represents the most favorable predicted binding mode.[8]
-
Interaction Analysis: Load the protein PDBQT and the docked ligand poses (Vina outputs a multi-model PDBQT file) into a visualization tool (e.g., PyMOL, Discovery Studio).[18][31]
-
Identify and measure key interactions: hydrogen bonds, hydrophobic contacts, pi-pi stacking, etc., between the pyrazole ligand and the protein's amino acid residues.[10]
-
Conclusion and Future Outlook
Molecular docking is a powerful and rational approach for the discovery and optimization of pyrazole-based inhibitors. As demonstrated, a strong correlation frequently exists between in silico predictions and experimental biological activity, validating docking as a crucial first step in the drug discovery pipeline.[32] However, it is essential to recognize the limitations. Docking scores are predictions, not absolute measurements, and challenges remain in accurately modeling protein flexibility and the effects of solvent.[7][33]
Therefore, a robust and trustworthy docking study must be built on a foundation of careful preparation, rigorous protocol validation, and critical analysis of the results. The future of molecular docking will likely see increased integration of artificial intelligence and machine learning to improve scoring functions and the use of molecular dynamics simulations to assess the stability of docked poses over time.[7] For researchers in drug development, mastering these computational techniques is no longer just an advantage—it is a necessity for navigating the complex landscape of modern medicinal chemistry.
References
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. RJPBCS. [https://www.rjpbcs.com/pdf/2025_16(3)/[32].pdf]([Link]32].pdf)
-
Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Preprints.org. [Link]
-
Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju. [Link]
-
Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Recent Advances in Docking and Scoring. Ingenta Connect. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Recent Advances in Docking and Scoring. ResearchGate. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Semantic Scholar. [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
-
Recent Advances in Docking and Scoring. Bentham Science. [Link]
-
Recent Advancements in Docking Methodologies. IGI Global. [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]
-
Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Institutes of Health. [Link]
-
Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]
-
How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. National Institutes of Health. [Link]
-
-
Preparing the protein and ligand for docking. Bioinformatics. [Link]
-
-
Session 4: Introduction to in silico docking. University of Gour Banga. [Link]
-
How to validate the molecular docking results ?. ResearchGate. [Link]
-
How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
-
How to analyze and validate docking procedure for a protein with no co-crystallized ligand. ResearchGate. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Basic ligand preparation. meeko documentation. [Link]
-
What is a suitable file of ligands for molecular docking?. ResearchGate. [Link]
Sources
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Recent Advances in Docking and Scoring: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. bbrc.in [bbrc.in]
- 15. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 24. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 25. youtube.com [youtube.com]
- 26. kaggle.com [kaggle.com]
- 27. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Basic ligand preparation — meeko documentation [meeko.readthedocs.io]
- 31. youtube.com [youtube.com]
- 32. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Recent Advancements in Docking Methodologies: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate via NMR Spectroscopy
Introduction: The Structural Imperative of Substituted Pyrazoles
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a cornerstone heterocyclic scaffold. Their prevalence in marketed drugs, such as the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone, underscores their therapeutic significance.[1] The specific compound, ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, represents a key synthetic intermediate, offering multiple points for further chemical modification. Its precise structural verification is not merely an academic exercise but a critical quality control step to ensure the validity of subsequent research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for the unambiguous structural elucidation of such organic molecules in solution.[2] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offers a comparative look at alternative analytical techniques, and details a robust protocol for acquiring high-quality spectral data.
Predicted NMR Spectral Data and Interpretation
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| H-a (CH₃) | 1.35 - 1.45 | Triplet (t) | 3H | These protons are part of the ethyl ester. They are coupled to the two methylene protons (H-b), resulting in a triplet signal (n+1 rule, 2+1=3). This chemical shift is highly characteristic of an ethyl ester. For example, the methyl protons in ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate appear at 1.30 ppm (t).[3] |
| H-b (CH₂) | 4.30 - 4.40 | Quartet (q) | 2H | These methylene protons are deshielded by the adjacent oxygen atom. They are coupled to the three methyl protons (H-a), giving a quartet (n+1 rule, 3+1=4). This pattern is a classic signature of an ethyl group attached to an electronegative atom. The corresponding quartet in ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is observed at 4.26 ppm.[3] |
| H-c, H-d, H-e (Phenyl) | 7.40 - 7.60 | Multiplet (m) | 5H | The five protons on the N-phenyl ring will appear as a complex multiplet in the aromatic region. Their exact shifts are influenced by the pyrazole ring, but they typically resonate between 7.2 and 7.8 ppm. In the similar structure, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, these protons are observed in the δ 7.49–7.57 ppm range.[4] |
| H-f (Pyrazole) | 8.00 - 8.15 | Singlet (s) | 1H | This is the sole proton on the pyrazole ring (at the C3 position). It has no adjacent proton neighbors, hence it appears as a sharp singlet. Its position is significantly downfield due to the aromatic nature of the pyrazole ring and the electron-withdrawing effect of the adjacent ester group. The pyrazole proton in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a very close analog, appears as a singlet at δ 7.99 ppm.[4] |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C-1 (CH₃) | 14.0 - 15.0 | The methyl carbon of the ethyl ester group. This is a typical value for an sp³ hybridized carbon in this environment. The corresponding carbon in ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is at 14.5 ppm.[3] |
| C-2 (CH₂) | 60.5 - 61.5 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. The equivalent carbon in ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is found at 60.8 ppm.[3] |
| C-4 (Pyrazole-C4) | 110.0 - 112.0 | This carbon is attached to the electron-withdrawing carboxylate group. In ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, the C4 carbon appears at 111.4 ppm.[3] |
| C-5 (Pyrazole-C5) | ~125.0 | This is the C-Br carbon of the pyrazole ring. The "heavy atom effect" of bromine typically shifts the attached carbon's resonance. |
| C-6, C-7, C-8 (Phenyl) | 125.0 - 130.0 | The carbons of the N-phenyl ring will appear in the aromatic region. Specific assignments require 2D NMR, but they will cluster in this typical range for a monosubstituted benzene ring. |
| C-i (Ipso-Phenyl) | 137.0 - 139.0 | The ipso-carbon of the phenyl ring, attached directly to the pyrazole nitrogen. |
| C-3 (Pyrazole-C3) | 142.0 - 144.0 | The C-H carbon of the pyrazole ring. Its downfield shift is characteristic of aromatic heterocyclic carbons. |
| C-9 (C=O) | 160.0 - 162.0 | The carbonyl carbon of the ethyl ester. Carbonyl carbons are highly deshielded and appear significantly downfield. For comparison, the ester carbonyl in ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is at 160.6 ppm.[3] |
Comparative Analysis: A Multi-Technique Approach
While NMR is paramount for detailed structural mapping, a comprehensive characterization relies on a suite of analytical techniques. Each provides complementary information, creating a self-validating system for structural confirmation.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the exact molecular weight and fragmentation pattern. | Complementary. MS confirms the molecular formula and the presence of the bromine atom (via its characteristic isotopic pattern), but it does not provide information on atom connectivity or stereochemistry. NMR elucidates the complete structural framework. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Complementary. IR would confirm the presence of the ester group (strong C=O stretch ~1700-1720 cm⁻¹), C-O bonds, and aromatic C-H bonds. However, it cannot distinguish between isomers or map the full structure. |
| X-ray Crystallography | Provides the exact three-dimensional structure in the solid state. | Orthogonal. If a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof.[4] However, it is a solid-state technique and does not provide information about the molecule's structure or dynamics in solution, which is NMR's strength. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
Advanced 2D NMR (for Unambiguous Assignment):
-
For definitive assignment of all proton and carbon signals, running 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.[5][6] HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows correlations between protons and carbons over two or three bonds.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from sample receipt to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. By leveraging predictive data grounded in the known spectral characteristics of analogous compounds, a clear and accurate interpretation of its structure is possible. While ¹H NMR provides crucial information on the types of protons and their connectivity, ¹³C NMR confirms the carbon skeleton. For absolute certainty, especially in complex or novel structures, two-dimensional NMR techniques are indispensable. When integrated with data from mass spectrometry and IR spectroscopy, this multi-faceted analytical approach provides an unassailable confirmation of chemical identity, ensuring the integrity of research and development efforts.
References
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
-
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available at: [Link]
-
Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
-
Zhang, J., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
-
ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]
-
Reich, H. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 11(1), 7859-7870. Available at: [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
-
Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. Available at: [Link]
-
Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
PubMed. (2011). Ethyl 1-benzyl-3-(4-bromo-phen-yl)-1H-pyrazole-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1918. Available at: [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available at: [Link]
Sources
A Comparative Guide to the Crystal Structure Determination of Phenyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Structural Significance of Phenyl-Substituted Pyrazoles
Phenyl-substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional atomic arrangement. Elucidating the precise crystal structure is therefore paramount for understanding structure-activity relationships (SAR), optimizing drug design, and engineering novel materials with desired functionalities.[1] This guide provides a comparative analysis of methodologies for determining the crystal structure of phenyl-substituted pyrazoles, with a focus on single-crystal X-ray diffraction, supported by spectroscopic and computational techniques.
Core Methodologies: A Comparative Overview
The determination of the crystal structure of phenyl-substituted pyrazoles primarily relies on single-crystal X-ray diffraction. However, a comprehensive analysis integrates data from various techniques to ensure accuracy and a complete understanding of the molecule's behavior in both the solid and solution states.
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[1][2] | Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution. | Crucial for confirming the molecular structure in solution and identifying tautomeric forms.[3][4][5] | Does not directly provide information about the crystal packing and intermolecular interactions in the solid state. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Useful for identifying functional groups and confirming the presence of specific bonds.[6][7] Can provide insights into hydrogen bonding.[8] | Provides limited information on the overall 3D structure. |
| Density Functional Theory (DFT) Calculations | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] | Can predict and optimize molecular geometries, calculate spectroscopic data for comparison with experimental results, and provide insights into molecular orbitals and reactivity.[9][10][11] | Accuracy is dependent on the chosen functional and basis set. Represents a theoretical model in the gaseous phase unless solvent effects are explicitly included. |
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates a typical workflow for the determination of the crystal structure of a novel phenyl-substituted pyrazole.
Caption: A generalized workflow for the synthesis, characterization, and crystal structure determination of phenyl-substituted pyrazoles.
Comparative Crystallographic Data of Phenyl-Substituted Pyrazoles
The substitution pattern on the phenyl and pyrazole rings significantly influences the crystal packing and molecular conformation. The following table summarizes key crystallographic parameters for a selection of phenyl-substituted pyrazole derivatives, illustrating this diversity.
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Intermolecular Interactions | Reference |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | - | N-H···O hydrogen bonds | [1] |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | - | N-H···O hydrogen bonds | [1] |
| N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide | - | - | Pyrazole and phenyl rings: 89.80 (5) | N-H···O hydrogen bonds | [6] |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | - | - | Pyrazole and fluoro-substituted ring: 4.64 (7) | - | [12] |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | - | - | Pyrazole and fluoro-substituted ring: 5.3 (4) | - | [12] |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | - | - | Pyrazole and fluoro-substituted ring: 4.89 (6) | - | [12] |
| 3-4′-bipyrazole derivative | Triclinic | P-1 | - | N-H… O hydrogen bonding | [13] |
| 4-Iodo-1H-pyrazole | - | - | - | Catemeric H-bonding motifs | [8] |
| 4-Bromo-1H-pyrazole | - | - | - | Trimeric H-bonding motifs | [8] |
| 4-Chloro-1H-pyrazole | - | - | - | Trimeric H-bonding motifs | [8] |
Causality Behind Experimental Choices: The choice of crystallographic parameters for comparison, such as the crystal system, space group, and dihedral angles, is deliberate. The crystal system and space group provide fundamental information about the symmetry and packing of molecules in the crystal lattice.[1] Dihedral angles, particularly between the pyrazole and phenyl rings, are crucial for understanding the molecule's conformation, which can be influenced by steric hindrance and electronic effects of the substituents.[6][12] Intermolecular interactions, such as hydrogen bonds and π-π stacking, are highlighted as they are the primary forces governing the supramolecular architecture and can significantly impact the compound's physical properties.[8][14]
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the key steps for the determination of a crystal structure of a phenyl-substituted pyrazole derivative.
1. Crystal Growth and Selection:
-
Objective: To obtain a single, high-quality crystal suitable for diffraction.
-
Methodology:
-
Dissolve the purified phenyl-substituted pyrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to form a saturated or near-saturated solution.[6][15]
-
Employ a slow evaporation technique at room temperature.[6] Alternatively, vapor diffusion or slow cooling methods can be used.
-
Under a polarizing microscope, select a well-formed, transparent crystal with sharp edges and no visible defects.[1]
-
Mount the selected crystal on a goniometer head using a suitable adhesive or oil.[1]
-
2. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Methodology:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100-172 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.[1][8]
-
Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[1]
-
Collect a series of diffraction images by rotating the crystal through a range of angles.[1] The data collection strategy should aim for high completeness and redundancy.
-
3. Data Processing and Structure Solution:
-
Objective: To determine the unit cell parameters and solve the phase problem to obtain an initial structural model.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.
-
Determine the crystal system, space group, and unit cell dimensions from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain the initial phases of the structure factors. This will generate an initial electron density map.
-
4. Structure Refinement and Validation:
-
Objective: To refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.
-
Methodology:
-
Build a molecular model into the initial electron density map.
-
Refine the model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically from the difference Fourier map or by placing them in calculated positions.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density. The final structure should be chemically reasonable.
-
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are increasingly indispensable in complementing experimental crystallographic data.[9][10]
Key Applications:
-
Geometry Optimization: DFT calculations can predict the gas-phase geometry of a molecule, which can be compared with the experimentally determined solid-state structure to assess the effects of crystal packing.[11]
-
Spectroscopic Prediction: Calculated NMR and IR spectra can be compared with experimental data to aid in spectral assignment and confirm the proposed structure.[7][8]
-
Analysis of Intermolecular Interactions: Computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal lattice, providing deeper insights into the forces that stabilize the crystal structure.[13][15]
Conclusion
The definitive determination of the crystal structure of phenyl-substituted pyrazoles is a multi-faceted process that hinges on the power of single-crystal X-ray diffraction. This guide has demonstrated that while SC-XRD provides the ultimate structural blueprint, a comprehensive understanding is achieved through its synergistic integration with spectroscopic techniques like NMR and IR, and validated by computational methods such as DFT. The comparative data presented herein underscore the profound influence of substituent patterns on the supramolecular architecture of these vital compounds. For researchers in drug discovery and materials science, a meticulous and multi-technique approach to crystal structure determination is not merely a characterization step, but a critical foundation for rational design and the development of next-generation therapeutics and functional materials.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem. (n.d.).
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. (2022). IUCr Journals.
- Rana, M., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
- Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI.
- Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... (n.d.). ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate.
- Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline. (n.d.). PubMed.
- Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Eurasian Journal of Analytical Chemistry.
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. (n.d.). Benchchem.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.).
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Request PDF.
- The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. (2006). The Journal of Organic Chemistry.
- Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (n.d.). MDPI.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.
- Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. (2014). PubMed.
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Semantic Scholar.
- A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). ResearchGate.
-
Structure Elucidation of a Pyrazolo[2][12]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 5, 2026, from
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). FLORE.
- Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2025). ResearchGate.
- Spectroscopic studies of some 1-phenylpyrazole derivatives. (n.d.). RSC Publishing.
- The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-... (2020). ORCA - Cardiff University.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. (2011). PubMed.
- Spectroscopic, single crystal X-ray, Hirshfeld, in vitro and in silico biological evaluation of a new series of potent thiazole nucleus integrated with pyrazoline scaffolds. (2017).
- Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (2017). PubMed.
- The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. (2019). Crystal Growth & Design.
- Synthesis, Structure, and Molecular Orbital Studies of Yttrium, Erbium, and Lutetium Complexes Bearing η2-Pyrazolato Ligands. (n.d.). Schlegel Group.
- x Ray crystallography. (n.d.). PMC - PubMed Central - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. eurasianjournals.com [eurasianjournals.com]
- 11. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 12. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate (CAS No. 98534-71-5). As a brominated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]
Foundational Principle: Hazard Profile and Risk Assessment
Before any handling or disposal can occur, it is imperative to understand the inherent risks associated with the chemical. This compound is not benign; its hazard profile dictates the stringent controls required for its management. The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[2]
Table 1: GHS Hazard Classification
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[2][3] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[2][3] |
The causality for these classifications lies in the molecule's chemical reactivity. The presence of the bromine atom and the pyrazole ring system can lead to adverse reactions upon contact with biological tissues. Therefore, treating this compound as hazardous waste is the mandatory first step in its lifecycle management.[4]
Immediate Safety Protocols: Pre-Disposal Handling
Safe disposal begins with safe handling. The following engineering controls and personal protective equipment (PPE) are non-negotiable when working with this compound, including during the disposal process itself.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate the risk of inhalation.[2][5] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE) : The precautionary statement P280 mandates specific protective gear.[2][3]
-
Gloves : Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection : Use safety glasses with side shields or, preferably, chemical safety goggles.
-
Lab Coat : A standard lab coat is required to protect against incidental skin exposure.
-
-
Spill Management : In the event of a spill, prevent further spread if it is safe to do so.[2] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a designated, sealed container for hazardous waste disposal. Do not allow the product to enter drains or waterways.[2][3]
The Disposal Workflow: A Step-by-Step Protocol
Disposing of this chemical is a regulated process that requires careful documentation and adherence to established guidelines. Improper disposal can lead to significant environmental damage and severe legal penalties.[6]
Step 1: Waste Characterization
The moment this chemical is designated for disposal, it becomes regulated waste. Under the RCRA framework, it is the generator's responsibility to classify waste.[4] Given its known hazards (irritant), it must be managed as hazardous chemical waste .
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure safe transport.
-
Selection : Choose a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be free from damage and have a secure, leak-proof closure.[6]
-
Labeling : The container must be clearly and accurately labeled. The EPA requires that each label contains the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Irritant").[7] The date of accumulation should also be included.
Step 3: Segregation and Accumulation
This step is crucial for preventing dangerous chemical reactions within the waste stream.
-
Causality of Segregation : The SDS for similar compounds indicates incompatibility with strong oxidizing agents, strong bases, and strong reducing agents.[5] Co-mingling this brominated compound with such materials could trigger a hazardous reaction. Therefore, you must segregate this waste stream from others.[6][8]
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[7][9] This area must be at or near the point of generation and under the control of laboratory personnel. It should be a secondary containment bin to catch any potential leaks.
Step 4: Final Disposal Arrangement
This chemical waste must not be disposed of via standard trash or sewer systems.[6]
-
Professional Disposal : The only acceptable method is disposal through an approved hazardous waste management program.[2][5][10] This is typically managed by your institution's Environmental Health & Safety (EH&S) department or a licensed third-party hazardous waste contractor.[7]
-
Documentation : Follow your institution's procedures for requesting a waste pickup. This ensures "cradle-to-grave" tracking of the hazardous material, a core tenet of RCRA regulations.
Visualizing the Disposal Decision Pathway
The logical flow for managing this chemical waste can be visualized as a decision tree, ensuring that all critical safety and regulatory checkpoints are met.
Caption: Decision workflow for the compliant disposal of this compound.
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from initial hazard assessment and use of proper PPE to meticulous segregation, containment, and professional disposal—researchers can effectively mitigate risks. This process not only ensures compliance with federal and local regulations but also fosters a culture of safety that is paramount in the scientific community.
References
- 1. epa.gov [epa.gov]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
